Cephalochromin

Catalog No.
S560021
CAS No.
25908-26-3
M.F
C28H22O10
M. Wt
518.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cephalochromin

CAS Number

25908-26-3

Product Name

Cephalochromin

IUPAC Name

5,6,8-trihydroxy-2-methyl-9-(5,6,8-trihydroxy-2-methyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl)-2,3-dihydrobenzo[g]chromen-4-one

Molecular Formula

C28H22O10

Molecular Weight

518.5 g/mol

InChI

InChI=1S/C28H22O10/c1-9-3-13(29)25-19(37-9)5-11-21(15(31)7-17(33)23(11)27(25)35)22-12-6-20-26(14(30)4-10(2)38-20)28(36)24(12)18(34)8-16(22)32/h5-10,31-36H,3-4H2,1-2H3

InChI Key

JGQBYBXYRUCBQY-UHFFFAOYSA-N

SMILES

Array

Synonyms

cephalochromin, SCH 45752, SCH-45752

Canonical SMILES

CC1CC(=O)C2=C(O1)C=C3C(=C2O)C(=CC(=C3C4=C(C=C(C5=C(C6=C(C=C54)OC(CC6=O)C)O)O)O)O)O

The exact mass of the compound Cephalochromin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 627953. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Comprehensive Technical Guide: Cephalochromin from Cosmospora vilior - Biosynthesis, Mechanisms, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cephalochromin and Its Fungal Source

This compound is a biologically active secondary metabolite belonging to the naphtho-γ-pyrone structural class that was first isolated from fungal species. The compound has gained significant research interest due to its potent biological activities against cancer cells and pathogenic bacteria. The identified fungal source of this compound is Cosmospora vilior (now reclassified as Pseudocosmospora eutypellae), which was isolated from fermented broth samples [1] [2]. This assomycetous fungus produces this compound through specialized metabolic pathways, specifically non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) systems, which are characteristic of fungal secondary metabolism [3].

Taxonomically, Cosmospora vilior has been reclassified to Pseudocosmospora eutypellae based on multilocus phylogenetic analysis using ITS, LSU, MCM7, rpb1, tef1, and tub genes [4] [5]. This fungal genus is characterized by small, reddish, smooth, thin-walled perithecia and an acremonium-like anamorph. Notably, these fungi are mycoparasites that specifically target canker pathogens from the genera Eutypa and Eutypella (Ascomycota, Sordariomycetes, Xylariales, Diatrypaceae) [4]. This ecological niche suggests that this compound may function as a defensive compound in fungal-fungal interactions, which potentially explains its broad bioactivity against multiple biological systems.

Anticancer Mechanisms and Activities

Molecular Mechanisms Against Lung Cancer Cells

This compound demonstrates potent growth-inhibitory and apoptotic activity against human non-small-cell lung cancer A549 cells in a concentration-dependent manner. The half-maximal inhibitory concentration (IC(_{50})) value against this cell line was determined to be 2.8 μM at 48 hours [1] [2]. The compound exerts its anticancer effects through multiple interconnected molecular mechanisms that ultimately lead to programmed cell death. The primary mechanisms include:

  • Cell Cycle Arrest: this compound induces G0/G1 phase cell cycle arrest through down-regulation of key cell cycle regulatory proteins including cyclin D1, cyclin E, Cdk 2, and Cdk 4 [1]. This arrest prevents cancer cells from progressing through the cell cycle and entering the DNA synthesis phase.

  • Mitochondrial Disruption: Treatment with this compound results in reactive oxygen species (ROS) generation and loss of mitochondrial membrane potential (MMP), indicating severe mitochondrial dysfunction [1] [2]. This mitochondrial disruption is a critical event in the intrinsic pathway of apoptosis.

  • Apoptosis Induction: this compound markedly increases the hypodiploid sub-G1 phase population, characteristic of apoptotic cells. At the molecular level, it reduces the expression of anti-apoptotic proteins survivin and Bcl-xL, while inducing activation of caspase-8, -9, and -3 and cleavage of poly(ADP-ribose) polymerase (PARP) [1]. The broad-spectrum caspase inhibitor Z-VAD-fmk significantly suppresses this compound-induced apoptosis, confirming the involvement of caspase-dependent pathways.

  • Autophagy Induction: this compound triggers LC3 II expression, a key autophagic marker, suggesting that autophagy may contribute to its antiproliferative effects either independently or in concert with apoptotic mechanisms [1].

Activity Against Hematological Cancers

Recent investigations have demonstrated that this compound exhibits significant activity against various acute myeloid leukemia (AML) cell lines. Research conducted in 2023 revealed that this compound reduced cell viability in 12 different AML cell lines with IC(_{50}) values ranging from 0.45 to >20 μM [6]. The compound induced apoptosis in a concentration-dependent manner across all tested leukemic models and was particularly effective against venetoclax-resistant AML cells.

The mechanism in AML cells involves several key processes:

  • DNA Damage Response: this compound treatment increases PARP1 cleavage and γH2AX levels, indicating activation of the DNA damage response and repair mechanisms [6].

  • Autophagy Induction: Reduced SQSTM1/p62 levels in U-937 and Kasumi-1 cells suggest activation of autophagic processes [6].

  • Synergistic Effects with Venetoclax: Low concentrations of this compound (2.5 μM) combined with venetoclax (5 μM) induced apoptosis in more than 95% of OCI-AML3 cells, a model notorious for venetoclax resistance in AML [6]. Similar synergistic effects were observed in other AML cell lines.

Table 1: Anticancer Activity of this compound Across Different Cancer Models

Cancer Type Cell Line IC(_{50}) Value Key Mechanisms Experimental Conditions
Non-small Cell Lung Cancer A549 2.8 μM Mitochondrial disruption, ROS generation, caspase activation 48-hour treatment [1]
Acute Myeloid Leukemia Multiple (12 lines) 0.45 ->20 μM DNA damage, autophagy, MCL1 reduction 72-hour treatment [6]
Acute Myeloid Leukemia OCI-AML3 (with venetoclax) Synergy at 2.5 μM Enhanced apoptosis, PARP1 cleavage Combination therapy [6]

The signaling pathways through which this compound induces apoptosis can be visualized as follows:

G cluster_molecular_events Molecular Events cluster_signaling_changes Signaling Changes cluster_execution Execution Phase This compound This compound Mitochondrial_Disruption Mitochondrial Disruption This compound->Mitochondrial_Disruption Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest This compound->Cell_Cycle_Arrest DNA_Damage DNA Damage Response This compound->DNA_Damage Autophagy Autophagy Induction This compound->Autophagy ROS ROS Generation Mitochondrial_Disruption->ROS Bcl_xL_Down Bcl-xL ↓ Mitochondrial_Disruption->Bcl_xL_Down ROS->Bcl_xL_Down Cyclin_Down Cyclin D1/E, Cdk2/4 ↓ Cell_Cycle_Arrest->Cyclin_Down PARP_Cleavage PARP Cleavage DNA_Damage->PARP_Cleavage GammaH2AX_Up γH2AX ↑ DNA_Damage->GammaH2AX_Up Caspase_Activation Caspase-8, -9, -3 Activation Bcl_xL_Down->Caspase_Activation Survivin_Down Survivin ↓ Survivin_Down->Caspase_Activation Apoptosis Apoptosis PARP_Cleavage->Apoptosis MCL1_Down MCL1 ↓ MCL1_Down->Caspase_Activation Caspase_Activation->Apoptosis

> Figure 1: this compound-induced apoptotic signaling pathway. The diagram illustrates key molecular events including mitochondrial disruption, cell cycle arrest, DNA damage response, and subsequent caspase activation leading to apoptosis.

Antibacterial Activity and Mechanisms

This compound exhibits potent antibacterial activity primarily against Gram-positive bacteria, including clinically relevant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant S. aureus (QRSA) [7] [8]. The compound functions through a unique mechanism by targeting the bacterial fatty acid synthesis pathway.

  • FabI Enzyme Inhibition: this compound specifically inhibits the enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme in the bacterial fatty acid biosynthesis pathway (FAS II) [7] [8]. This enzyme catalyzes the final and rate-limiting step in each cycle of bacterial fatty acid elongation. The IC(_{50}) values for FabI inhibition are 1.9 μM for *S. aureus* and 1.8 μM for *E. coli* [7].

  • Correlation with Antibacterial Activity: The FabI-inhibitory activities of this compound and its derivatives show strong correlation with antibacterial activity as well as inhibition of cellular fatty acid biosynthesis [7]. Importantly, FabI-overexpressing *S. aureus* exhibits reduced susceptibility to this compound compared to the wild-type strain, providing genetic evidence that FabI is the primary antibacterial target [7].

  • Structure-Activity Relationship: The methylether derivatives of this compound do not inhibit FabI, demonstrating the importance of specific functional groups for its antibacterial activity [7]. This structure-activity relationship provides insights for potential structural optimization.

  • Spectrum of Activity: this compound shows antibacterial activity against Gram-positive bacteria including S. aureus, S. epidermidis, and B. subtilis, but limited activity against Gram-negative bacteria [8]. However, when combined with the efflux pump inhibitor reserpine, this compound demonstrates enhanced activity against certain Gram-negative strains [8], suggesting that efflux systems may contribute to intrinsic resistance in these organisms.

Table 2: Antibacterial Activity Profile of this compound

Bacterial Strain Inhibition IC(_{50}) (μM) Key Findings Additional Notes
Staphylococcus aureus 1.9 μM (FabI) Primary molecular target identified Activity maintained against MRSA and QRSA [7]
Escherichia coli 1.8 μM (FabI) Enzyme level inhibition Limited whole cell activity due to permeability [7]
Multiple Gram-positive species Not specified Correlated with FabI inhibition Includes S. epidermidis, B. subtilis [7]

Experimental Protocols and Methodologies

Anticancer Activity Evaluation

The standard experimental workflow for evaluating the anticancer properties of this compound involves a series of well-established cell-based assays that systematically examine different aspects of cell viability, cell cycle regulation, and apoptotic mechanisms.

G cluster_cell_culture Cell Culture Setup cluster_viability Viability & IC50 Assessment cluster_mechanistic Mechanistic Studies cluster_specialized Specialized Assays Cell_Maintenance Maintain cancer cell lines (A549, AML lines) Compound_Treatment This compound treatment (0.000128-20 μM, 48-72h) Cell_Maintenance->Compound_Treatment MTT_Assay MTT viability assay Compound_Treatment->MTT_Assay IC50_Calculation IC50 calculation MTT_Assay->IC50_Calculation Cell_Cycle_Analysis Cell cycle analysis (Flow cytometry) IC50_Calculation->Cell_Cycle_Analysis Apoptosis_Detection Apoptosis detection (Annexin V, sub-G1) IC50_Calculation->Apoptosis_Detection Western_Blot Western blot analysis (Caspases, Bcl-xL, survivin) Cell_Cycle_Analysis->Western_Blot Apoptosis_Detection->Western_Blot MMP_Measurement Mitochondrial membrane potential measurement Western_Blot->MMP_Measurement ROS_Detection ROS detection MMP_Measurement->ROS_Detection Autophagy_Monitoring Autophagy monitoring (LC3 II detection) ROS_Detection->Autophagy_Monitoring Combination_Studies Combination studies (e.g., with venetoclax) Autophagy_Monitoring->Combination_Studies Caspase_Inhibition Caspase inhibition (Z-VAD-fmk control) Combination_Studies->Caspase_Inhibition

> Figure 2: Experimental workflow for evaluating this compound's anticancer activity. The flowchart outlines key steps from cell culture to mechanistic studies.

  • Cell Viability Assessment (MTT Assay): Cells are seeded in 96-well plates and treated with graded concentrations of this compound (typically ranging from 0.000128 to 20 μM) for 48-72 hours [6]. MTT solution is added to each well and incubated for 2-4 hours. The formazan crystals formed by viable cells are dissolved in DMSO, and absorbance is measured at 570 nm. Viability is calculated as a percentage of untreated controls, and IC(_{50}) values are determined using nonlinear regression analysis.

  • Cell Cycle Analysis: Following treatment, cells are fixed in 70% ethanol, treated with RNase A, and stained with propidium iodide [1] [2]. DNA content is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (sub-G1, G0/G1, S, G2/M) is determined using appropriate software. The sub-G1 population represents apoptotic cells with fragmented DNA.

  • Apoptosis Detection: Apoptosis is quantified using Annexin V/propidium iodide double staining followed by flow cytometry [1] [6]. Annexin V binds to phosphatidylserine externalized on the cell surface during early apoptosis, while propidium iodide stains DNA in cells with compromised membrane integrity (late apoptosis/necrosis).

  • Western Blot Analysis: Treated cells are lysed, proteins are separated by SDS-PAGE, transferred to membranes, and probed with specific antibodies against target proteins including caspases, PARP, Bcl-xL, survivin, cyclins, CDKs, and LC3 [1] [2]. Detection is typically performed using enhanced chemiluminescence.

  • Mitochondrial Membrane Potential Assessment: The fluorescent dye JC-1 is used to monitor mitochondrial membrane potential [1]. In healthy cells with normal mitochondrial membrane potential, JC-1 forms red fluorescent aggregates. In cells with depolarized mitochondria, it remains in the green fluorescent monomeric form. The red/green fluorescence ratio is quantified by flow cytometry.

  • Reactive Oxygen Species Detection: Intracellular ROS levels are measured using the fluorescent probe DCFH-DA [1]. This non-fluorescent compound is converted to highly fluorescent DCF by cellular ROS. Fluorescence intensity is measured by flow cytometry or fluorescence microscopy.

Antibacterial Activity Assessment
  • FabI Enzyme Inhibition Assay: FabI activity is measured by monitoring the decrease in NADH absorbance at 340 nm [7] [8]. The reaction mixture typically contains 100 mM sodium phosphate buffer (pH 7.5), 100 μM NADH, 50 μM crotonyl-CoA, and purified FabI enzyme. This compound is added at various concentrations, and the initial rate of NADH oxidation is measured.

  • Antibacterial Susceptibility Testing: The minimal inhibitory concentrations (MICs) are determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines [7] [8]. Bacterial strains are incubated with serial dilutions of this compound in appropriate media for 16-20 hours at 37°C. The MIC is defined as the lowest concentration that completely inhibits visible growth.

  • Cellular Fatty Acid Synthesis Inhibition: Bacterial cells are grown in the presence of this compound, followed by extraction and analysis of fatty acids using gas chromatography to demonstrate specific inhibition of fatty acid biosynthesis [7].

Potential Research and Therapeutic Applications

Based on the compelling biological activities demonstrated across multiple studies, this compound presents several promising research and therapeutic applications:

  • Oncology Therapeutics Development: The dual mechanism of action targeting both cell cycle progression and apoptosis induction makes this compound a promising candidate for development as an anticancer therapeutic, particularly for non-small cell lung cancer and acute myeloid leukemia [1] [6]. Its ability to overcome venetoclax resistance in AML models suggests potential for combination therapies in treatment-resistant hematological malignancies.

  • Antibacterial Drug Development: As a first-in-class FabI-directed antibacterial of microbial origin, this compound provides a new structural scaffold for developing antibiotics targeting multidrug-resistant Gram-positive pathogens, including MRSA [7] [8]. Its novel mechanism avoids cross-resistance with existing antibiotic classes.

  • Selective Cytotoxicity Exploitation: The differential sensitivity between cancer cells and healthy peripheral blood mononuclear cells (IC(_{50}) 3.7-8.8 μM for healthy cells vs. 0.45->20 μM for cancer cells) suggests a potentially favorable therapeutic window that could be exploited for selective anticancer targeting [6].

  • Chemical Biology Tool Compound: this compound serves as a valuable tool compound for studying mitochondrial function, apoptosis signaling pathways, and cell cycle regulation in various biological systems [1] [2].

  • Combination Therapy Strategy: The demonstrated synergistic effects with venetoclax in AML models support further investigation of this compound in rational combination therapies, particularly for overcoming drug resistance in cancer treatment [6].

Conclusion and Future Perspectives

This compound, a fungal-derived naphtho-γ-pyrone compound from Cosmospora vilior (now classified as Pseudocosmospora eutypellae), demonstrates remarkable biological activities with significant potential for therapeutic development. Its multifaceted mechanisms of action, including induction of mitochondrial disruption, cell cycle arrest, apoptosis, and autophagy in cancer cells, along with specific FabI inhibition in bacteria, highlight its value as a promising lead compound.

References

Understanding Cephalochromin and its Biosynthetic Class

Author: Smolecule Technical Support Team. Date: February 2026

Cephalochromin is a bis-naphtho-γ-pyrone type mycotoxin, a class of compounds generated by fungal polyketide biosynthesis pathways [1]. These metabolites are formed through the dimerization of two naphtho-γ-pyrone monomers [2].

The table below summarizes the key confirmed biological activities of this compound, which drive research interest in its biosynthesis:

Table 1: Documented Bioactivities of this compound

Activity Mechanism / Target Experimental Evidence Citation
Anti-Phytopathogenic Inhibition of pathogens Xanthomonas campestris and Phytophthora infestans IC50 values of 0.9 and 1.7 µg/mL, respectively [1]
Antibacterial (vs. Gram-positive) Targets bacterial enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme in bacterial fatty acid synthesis IC50 of 1.8-1.9 µM against FabI; active against S. aureus, including MRSA and QRSA strains [3] [4]
Anticancer Induces G0/G1 cell cycle arrest and mitochondria-mediated apoptosis in A549 human non-small-cell lung cancer cells IC50 of 2.8 µM at 48 hours; down-regulates cyclin D1/E, Cdk 2/4; activates caspase cascade [5]

Methodologies for BGC Discovery and Analysis

While the precise this compound BGC is not described, the following established experimental protocols are used to identify and characterize biosynthetic gene clusters for metabolites like it. The general workflow for this process can be visualized as follows:

G Start Fungal Strain Cultivation A Genome Sequencing & Assembly Start->A B BGC Prediction (antiSMASH, DeepBGC) A->B C Bioinformatic Analysis (PKS Domain Identification) B->C D Genetic Manipulation (Gene Knockout) C->D E Metabolite Analysis (HPLC, NMR) D->E F Structure & Function Elucidation E->F

Protocol 1: Genome Mining and BGC Prediction

This protocol involves using computational tools to identify potential BGCs within a fungal genome.

  • Core Method: Isolate high-quality genomic DNA from the fungal producer strain (e.g., from a fermented culture as in [3]) and perform whole-genome sequencing.
  • Key Tools:
    • antiSMASH (Antibiotics & Secondary Metabolite Analysis SHell): The standard tool for identifying BGCs in genomic data. It uses curated profile hidden Markov models (pHMMs) to detect biosynthetic genes and heuristics to define cluster boundaries [6].
    • DeepBGC & BiGCARP: Deep learning-based tools that offer improved BGC detection and product classification. BiGCARP uses a self-supervised masked language model trained on chains of functional protein domains (Pfams) to learn meaningful representations of BGCs [6].
  • Application: For a bis-naphtho-γ-pyrone like this compound, you would search for Polyketide Synthase (PKS) genes, particularly those homologous to known naphtho-γ-pyrone synthases [2].
Protocol 2: Genetic Manipulation to Validate BGC Function

Once a candidate BGC is identified, its function must be experimentally verified.

  • Core Method: Use gene knockout or CRISPR/Cas9 to disrupt key genes within the predicted BGC and observe the resulting metabolic changes [2] [7].
  • Detailed Workflow (based on [2]):
    • Target Identification: Identify a key gene predicted to be responsible for a crucial step, such as the dimerization of monomers (e.g., a laccase gene like gip1 in Fusarium graminearum or UV_2091 in Villosiclava virens).
    • Gene Disruption: Employ a CRISPR-Cas9 system to knock out the target gene.
    • Metabolic Profiling: Compare the secondary metabolite profile of the wild-type strain and the knockout mutant (Δgene) using HPLC and LC-MS.
    • Validation: The knockout mutant should show an absence of the dimeric compound (this compound) and potentially an accumulation of the monomeric precursors, confirming the cluster's involvement [2].
Protocol 3: Heterologous Expression of the BGC

This protocol involves transferring the entire BGC into a model host for production and study.

  • Core Method: Clone the complete BGC into a suitable vector and express it in a heterologous host like Streptomyces coelicolor or Aspergillus nidulans [8] [7].
  • Detailed Workflow (based on [8]):
    • Vector System: Use an E. coli-Streptomyces shuttle Bacterial Artificial Chromosome (BAC) vector like pSBAC, capable of carrying large DNA inserts (~80 kb).
    • Cloning:
      • Precisely insert unique restriction sites (e.g., XbaI) at both border regions of the target BGC in the native producer's chromosome.
      • Use plasmid rescue to clone the entire BGC as a single giant recombinant pSBAC vector.
    • Transformation and Expression:
      • Introduce the recombinant pSBAC containing the BGC into a heterologous host via conjugation or PEG-mediated transformation.
      • Culture the recombinant strain and analyze the extract for this compound production using analytical techniques like HPLC-MS. Successful production in the new host confirms the functionality of the cloned BGC [8].

Analytical Techniques for Metabolite Verification

The following methodologies are critical for confirming the identity and purity of isolated compounds throughout the process:

  • LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry): Determines the accurate molecular mass and formula [1] [2].
  • NMR (Nuclear Magnetic Resonance) Spectroscopy: 1D and 2D NMR analyses (e.g., ¹H, ¹³C, COSY, HMBC, HSQC) are essential for full structural elucidation, including relative configuration [1] [2].
  • Calculation of Absolute Configuration: For chiral centers, the absolute configuration can be determined by Time-Dependent Density Functional Theory (TDDFT) ECD calculations comparing experimental and theoretical electronic circular dichroism spectra [2].

References

Cephalochromin and Its Proposed Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Cephalochromin is a natural compound derived from the fungus Cosmopora vilior [1]. Recent research highlights its ability to induce apoptosis and inhibit cell proliferation in cancer models.

The proposed mechanism by which this compound induces cell death, particularly in Acute Myeloid Leukemia (AML), is multi-faceted. The diagram below illustrates the key pathways involved.

G Proposed this compound Mechanism in AML cluster_1 Mitochondrial Apoptosis cluster_2 Other Stress Pathways This compound This compound BCL2_Family Altered BCL-2 Protein Balance (Reduced MCL-1) This compound->BCL2_Family DNA_Damage DNA Damage (↑ γH2AX) This compound->DNA_Damage Autophagy Induction of Autophagic Flux (Reduced SQSTM1/p62) This compound->Autophagy MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BCL2_Family->MOMP CytoC_Release Cytochrome c Release MOMP->CytoC_Release Apoptosis_Execution Caspase Activation & Apoptosis CytoC_Release->Apoptosis_Execution DNA_Damage->Apoptosis_Execution Synergizes Autophagy->Apoptosis_Execution Synergizes Venetoclax Venetoclax (BCL-2 Inhibitor) Venetoclax->Apoptosis_Execution Combines With

This compound's multi-target mechanism promotes apoptosis through BCL-2 protein modulation, DNA damage, and autophagy [1].

Experimental Data and Protocols

The primary data comes from a 2023 study that screened this compound across 12 different human AML cell lines to evaluate its antileukemic potential [1].

Key Experimental Findings

The cytotoxicity and synergistic effects of this compound were quantified as follows:

Table 1: Cytotoxicity of this compound in AML Cell Lines [1]

Metric Findings Experimental Context
IC50 Range 0.45 to >20 µM Measured across 12 different AML cell lines after 72 hours of treatment.
Therapeutic Window IC50 in healthy PBMCs: 3.7 to 8.8 µM Suggests a potentially favorable selective toxicity towards cancer cells.

Table 2: Synergistic Apoptosis with Venetoclax [1]

Cell Line Model This compound Concentration Venetoclax Concentration Reported Effect (Apoptosis)
OCI-AML3 (Venetoclax-resistant) 2.5 µM 5 µM >95% of cells
U-937 (Partially resistant) 2.5 µM 2.5 µM >95% of cells
Kasumi-1 (Partially resistant) 2.5 µM 0.6 µM >95% of cells
Detailed Experimental Methodology

The study employed standard in vitro protocols to assess this compound's effects [1]:

  • Cell Viability (MTT) Assay

    • Purpose: To determine the concentration that reduces cell viability by 50% (IC50).
    • Protocol: Cells were treated with a graded concentration range of this compound (0.000128 to 20 μM) for 72 hours. MTT reagent was added, and the formazan product formed by living cells was quantified spectrophotometrically.
  • Apoptosis Analysis by Cell Cycle/FACS

    • Purpose: To quantify the percentage of cells undergoing apoptosis.
    • Protocol: After treatment, cells were fixed, stained with a DNA-binding dye like Propidium Iodide (PI), and analyzed by flow cytometry. The increase in the subG1 cell population (cells with fragmented DNA) was used as a key indicator of apoptosis.
  • Immunoblotting (Western Blot)

    • Purpose: To detect changes in the levels of key proteins involved in apoptosis and other stress pathways.
    • Protocol: Protein lysates from treated cells were separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies. The study reported:
      • Increased PARP1 cleavage: A definitive marker of caspase-mediated apoptosis.
      • Increased γH2AX levels: A marker of DNA double-strand breaks.
      • Reduced MCL-1 levels: An anti-apoptotic BCL-2 family protein associated with venetoclax resistance.
      • Reduced SQSTM1/p62 levels: Suggests the induction of autophagic flux.

Research Status and Future Directions

This compound is currently in the early preclinical research stage. Its most compelling documented effect is the synergistic induction of apoptosis when combined with the established BCL-2 inhibitor venetoclax, even in models known to be resistant to venetoclax alone [1]. This synergy is mechanistically supported by the observation that this compound can reduce levels of MCL-1, a known driver of resistance to BCL-2 inhibitors like venetoclax [1] [2].

It is important to note that while this compound's ability to reduce MCL-1 and induce autophagy is documented, the search results do not describe it as a direct, high-affinity BCL-2 inhibitor. Its mechanism appears to be more complex and multi-targeted.

References

Cephalochromin molecular targets and pathways

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action Visualized

Cephalochromin induces cell death through a multi-pronged attack on cancer cells. The following diagram integrates these key mechanisms into a coordinated signaling pathway.

Cephalochromin_Pathway cluster_processes Cellular Processes cluster_targets Molecular Targets & Effects This compound This compound Surv Survivin (BIRC5) ↓ This compound->Surv Cyclins Cyclins D1/E, CDK2/4 ↓ This compound->Cyclins MCL1 MCL-1 ↓ This compound->MCL1 BclxL Bcl-xL ↓ This compound->BclxL gammaH2AX γH2AX ↑ This compound->gammaH2AX p62 SQSTM1/p62 ↓ This compound->p62 CycleArrest G0/G1 Cell Cycle Arrest Apoptosis Apoptosis Autophagy Autophagy Synergy Synergy with Venetoclax Autophagy->Synergy Proposed DNADamage DNA Damage Surv->CycleArrest Cyclins->CycleArrest MMP Loss of MMP MCL1->MMP MCL1->Synergy Proposed BclxL->MMP Casp Caspase-8, -9, -3 ↑ MMP->Casp PARP PARP Cleavage ↑ Casp->PARP PARP->Apoptosis gammaH2AX->Apoptosis LC3 LC3 II ↑ p62->LC3 LC3->Autophagy

Integrated mechanism of this compound shows cell cycle arrest, apoptosis, and autophagy induction [1] [2].

Quantitative Cytotoxicity Data

This compound's effectiveness has been quantified across multiple cell models. The table below shows its potency and demonstrates its synergistic potential with the approved drug venetoclax.

Cell Line / Model This compound IC₅₀ (µM) Venetoclax IC₅₀ (µM) Key Context
A549 (Lung Cancer) 2.8 (at 48h) [2] Not Tested Original model for apoptotic activity [2]
OCI-AML3 (AML) Not fully specified High (Resistant) Venetoclax-resistant model; 95% apoptosis with combo [1]
Kasumi-1 (AML) IC₅₀ ~0.45 to >20 µM range [1] Partially Resistant Synergy observed with low-dose combo [1]
U-937 (AML) IC₅₀ ~0.45 to >20 µM range [1] Partially Resistant Synergy observed with low-dose combo [1]
Healthy PBMCs 3.7 - 8.8 µM [1] Not Tested Suggests a potential therapeutic window [1]

Key Experimental Protocols

To help you evaluate and potentially build upon this research, here are the core methodologies used in the cited studies.

1. Cell Viability and IC₅₀ Determination (MTT Assay)

  • Purpose: To determine the compound concentration that reduces cell viability by 50% (IC₅₀).
  • Procedure: Cells are seeded in 96-well plates and treated with a graded concentration range of this compound (e.g., 0.000128 to 20 µM) for a set period (e.g., 72 hours). MTT reagent is added, which is metabolized by living cells to a colored formazan product. The absorbance is measured, and data is analyzed to generate dose-response curves and calculate IC₅₀ values [1].

2. Apoptosis Analysis (Flow Cytometry)

  • Purpose: To quantify the percentage of cells undergoing programmed cell death.
  • Procedure: Treated cells are stained with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the apoptotic cell membrane) and a viability dye like propidium iodide (PI). The stained cells are analyzed by flow cytometry to distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/dead (Annexin V+/PI+) populations [1] [2].

3. Cell Cycle Analysis (Flow Cytometry)

  • Purpose: To assess the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and identify a sub-G1 population (indicative of apoptotic cells with fragmented DNA).
  • Procedure: After treatment, cells are fixed, treated with RNase, and stained with a DNA-binding dye such as propidium iodide. The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase is determined using analysis software [1] [2].

4. Protein Expression Analysis (Western Blot/Immunoblotting)

  • Purpose: To detect changes in the levels of specific proteins and protein modifications (cleavage, phosphorylation) involved in signaling pathways.
  • Procedure: Protein is extracted from treated cells, separated by gel electrophoresis, and transferred to a membrane. The membrane is probed with specific primary antibodies against targets of interest (e.g., PARP, caspases, γH2AX, MCL-1, survivin, LC3), followed by enzyme-linked secondary antibodies. Detection is performed using chemiluminescence, and band intensity is quantified [1] [2].

5. Assessment of Mitochondrial Membrane Potential (MMP)

  • Purpose: To evaluate mitochondrial health, as a loss of MMP is a key event in intrinsic apoptosis.
  • Procedure: Treated cells are loaded with a fluorescent dye (e.g., JC-1 or TMRM) that accumulates in active mitochondria. The fluorescence intensity, which is dependent on the MMP, is measured by flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates a loss of MMP and mitochondrial disruption [2].

Research Implications and Future Directions

The evidence positions this compound as a compelling candidate for further investigation, particularly in the context of therapy-resistant cancers. The most significant finding is its synergistic effect with venetoclax in models of acute myeloid leukemia (AML) that are otherwise partially or highly resistant to venetoclax alone [1]. This suggests a potential strategy to overcome drug resistance.

The activity across multiple AML cell lines and the preliminary evidence of a therapeutic window (higher IC₅₀ in healthy peripheral blood mononuclear cells) are positive indicators for its selectivity [1]. Future research should focus on:

  • Validating these findings in more complex models, such as patient-derived xenografts.
  • Further elucidating the precise molecular mechanism by which this compound reduces key proteins like MCL-1 and induces autophagy.
  • Exploring its potential in other cancer types where mitochondrial apoptosis and cell cycle regulation are critical.

References

Cephalochromin biological activity overview

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action

Cephalochromin, a compound derived from the fungus Cosmospora vilior, exerts its biological activity through multiple interconnected mechanisms that disrupt cancer cell proliferation and survival.

  • Cell Cycle Arrest: this compound induces G0/G1 phase arrest by downregulating key cell cycle regulators. Studies in human non-small-cell lung cancer cells (A549) show it reduces expression of cyclin D1, cyclin E, Cdk2, and Cdk4 [1].
  • Induction of Apoptosis: It triggers mitochondria-mediated apoptosis characterized by reactive oxygen species (ROS) generation, loss of mitochondrial membrane potential (MMP), and activation of caspase cascades [1]. It reduces anti-apoptotic proteins Bcl-xL and survivin, while activating caspase-8, -9, -3 and cleaving PARP [1] [2].
  • Induction of Autophagy: Treatment increases LC3 II levels, indicating autophagy induction which may contribute to its antineoplastic effects [1] [2]. Reduced SQSTM1/p62 levels in AML cell models further corroborate autophagy activation [2].
  • Synergy with Targeted therapy: In venetoclax-resistant AML models, this compound shows synergistic effects when combined with venetoclax, overcoming resistance possibly through autophagy induction and MCL-1 reduction [2].

Quantitative Biological Activity

The tables below summarize key quantitative findings on this compound's activity across different experimental models.

Table 1: Cytotoxic Activity (IC50) of this compound

Cell Line / Cell Type Cancer Type IC50 Value Experimental Context
A549 [1] Non-Small-Cell Lung Cancer 2.8 μM 48-hour treatment
12 AML cell lines [2] Acute Myeloid Leukemia 0.45 to >20 μM 72-hour treatment (range across lines)
Healthy PBMCs [2] Healthy Donors 3.7 to 8.8 μM 72-hour treatment (range across donors)

Table 2: Key Molecular Changes Induced by this compound

Observed Effect Molecular Change Experimental Model
G0/G1 Cell Cycle Arrest [1] ↓ Cyclin D1, Cyclin E, Cdk2, Cdk4 A549 lung cancer cells
Apoptosis Induction [1] ↑ ROS, ↓ MMP, ↓ Bcl-xL, ↓ Survivin, ↑ Cleaved Caspases-8, -9, -3, ↑ Cleaved PARP A549 lung cancer cells
Autophagy Induction [1] [2] ↑ LC3 II, ↓ SQSTM1/p62 A549 lung cancer cells & AML cell lines
DNA Damage [2] ↑ γH2AX AML cell lines (Kasumi-1, U-937, OCI-AML3)
Synergy with Venetoclax [2] ↓ MCL1 Venetoclax-resistant AML cells (OCI-AML3)

Experimental Protocols

To help you evaluate or replicate these findings, here are summaries of the key methodologies used in the cited research.

Cytotoxicity and IC50 Determination (MTT Assay)

  • Cell Plating: Plate cells in 96-well plates at a density optimized for linear growth over the assay period [2].
  • Compound Treatment: Treat cells with a graded concentration range of this compound (e.g., 0.000128 to 20 μM) [2]. Include negative control (vehicle-only) and blank (media-only) wells.
  • Incubation and Detection: Incubate for a specified duration (e.g., 48-72 hours). Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate further to allow formazan crystal formation by viable cells. Solubilize crystals with DMSO or specified solvent [2].
  • Analysis: Measure absorbance at 570 nm. Calculate percentage cell viability relative to the control and determine IC50 values using non-linear regression analysis.

Analysis of Apoptosis and Cell Cycle by Flow Cytometry

  • Cell Staining for Cell Cycle: After treatment, fix cells with 70% ethanol and treat with RNase. Stain cellular DNA with a fluorescent dye like Propidium Iodide (PI) [1] [2].
  • Staining for Apoptosis: Use an Annexin V-FITC/PI apoptosis detection kit to distinguish between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [2].
  • Data Acquisition and Analysis: Analyze stained cells using a flow cytometer. For cell cycle, quantify the percentage of cells in Sub-G1 (apoptotic), G0/G1, S, and G2/M phases based on DNA content [1] [2].

Protein Expression Analysis by Western Blotting

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration [1].
  • Gel Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer onto a PVDF or nitrocellulose membrane [1].
  • Antibody Incubation: Block membrane and incubate with primary antibodies against target proteins (e.g., Cyclin D1, PARP, Caspases, LC3, γH2AX, MCL1). Follow with HRP-conjugated secondary antibodies [1] [2].
  • Detection: Use enhanced chemiluminescence (ECL) substrate to visualize protein bands. Use housekeeping proteins like GAPDH or β-actin as loading controls [1].

Signaling Pathways

The diagram below illustrates the complex signaling network through which this compound exerts its antineoplastic effects, based on current research.

G cluster_molecular_effects Molecular Effects cluster_targets Key Molecular Targets & Markers This compound This compound CycleArrest G0/G1 Cell Cycle Arrest This compound->CycleArrest Apoptosis Induction of Apoptosis This compound->Apoptosis Autophagy Induction of Autophagy This compound->Autophagy DNADamage DNA Damage Response This compound->DNADamage MCL1 ↓ MCL1 This compound->MCL1 in AML models DownCyclins ↓ Cyclin D1, Cyclin E ↓ CDK2, CDK4 CycleArrest->DownCyclins Mitochondrial Mitochondrial Disruption ↑ ROS, ↓ MMP Apoptosis->Mitochondrial BclFamily ↓ Bcl-xL, ↓ Survivin Apoptosis->BclFamily LC3 ↑ LC3-II Autophagy->LC3 p62 ↓ SQSTM1/p62 Autophagy->p62 gH2AX ↑ γH2AX DNADamage->gH2AX CaspaseAct Activation of Caspase-8, -9, -3 Mitochondrial->CaspaseAct BclFamily->CaspaseAct PARPCleav Cleavage of PARP CaspaseAct->PARPCleav

This compound's multimodal mechanism of action against cancer cells.

Future Research & Conclusion

Therapeutic Potential: this compound shows promise as a multifaceted anticancer agent, particularly given its ability to induce multiple cell death mechanisms and synergize with venetoclax in resistant AML models [2]. Its apparent therapeutic window between effects on cancer cells and healthy PBMCs warrants further investigation [2].

Research Gaps and Directions:

  • In Vivo Efficacy: Current data is largely from in vitro models; studies in animal models are crucial to validate efficacy and safety [1] [2].
  • Broader Cancer Spectrum: Activity should be tested across a wider range of cancer types [1] [2].
  • Synergy Mechanisms: The precise molecular basis for its synergy with venetoclax requires elucidation [2].
  • Formulation Development: Advancing this compound towards therapeutic use will require solving challenges related to solubility, stability, and delivery.

References

Biological Activities & Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

Cephalochromin exhibits a dual mechanism of action, targeting both cancer cells and bacteria. Its anticancer activity is primarily mediated through the induction of apoptosis and cell cycle arrest, while its antibacterial action involves the inhibition of a key enzyme in bacterial fatty acid synthesis.

Antibacterial Mechanism

This compound is a validated inhibitor of the bacterial enzyme enoyl-acyl carrier protein (ACP) reductase (FabI) [1]. This enzyme is essential for the final step of bacterial fatty acid biosynthesis. The diagram below illustrates this targeted pathway.

G Fatty Acid Biosynthesis\nPathway Fatty Acid Biosynthesis Pathway FabI Enzyme\n(enoyl-ACP reductase) FabI Enzyme (enoyl-ACP reductase) Fatty Acid Biosynthesis\nPathway->FabI Enzyme\n(enoyl-ACP reductase)  Essential Step Inhibited Pathway Inhibited Pathway FabI Enzyme\n(enoyl-ACP reductase)->Inhibited Pathway  Result Functional Fatty Acids Functional Fatty Acids FabI Enzyme\n(enoyl-ACP reductase)->Functional Fatty Acids This compound This compound This compound->FabI Enzyme\n(enoyl-ACP reductase)  Inhibits Bacterial Growth Bacterial Growth Inhibited Pathway->Bacterial Growth  Stops

This compound inhibits bacterial FabI, blocking fatty acid synthesis.

  • Key Evidence: FabI-overexpressing Staphylococcus aureus showed reduced susceptibility to this compound, confirming FabI as its primary antibacterial target [1].
  • Spectrum of Activity: It is effective against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA) and quinolone-resistant S. aureus (QRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 8 μg/mL [2].
Anticancer Mechanism

In cancer cells, this compound promotes cell death through multiple interconnected pathways, including apoptosis, cell cycle arrest, and autophagy.

G cluster_1 Mitochondrial Disruption cluster_2 Cell Cycle Arrest cluster_3 Apoptosis Execution This compound This compound ↑ ROS ↑ ROS This compound->↑ ROS ↓ MMP ↓ MMP This compound->↓ MMP ↓ Bcl-xL ↓ Bcl-xL This compound->↓ Bcl-xL G0/G1 Phase Arrest G0/G1 Phase Arrest This compound->G0/G1 Phase Arrest ↓ Cyclins (D1, E) ↓ Cyclins (D1, E) This compound->↓ Cyclins (D1, E) ↓ CDKs (2, 4) ↓ CDKs (2, 4) This compound->↓ CDKs (2, 4) ↓ Survivin ↓ Survivin This compound->↓ Survivin Activate Caspases\n(8, 9, 3) Activate Caspases (8, 9, 3) ↑ ROS->Activate Caspases\n(8, 9, 3) ↓ MMP->Activate Caspases\n(8, 9, 3) ↓ Bcl-xL->Activate Caspases\n(8, 9, 3) ↓ Survivin->Activate Caspases\n(8, 9, 3) PARP Cleavage PARP Cleavage Activate Caspases\n(8, 9, 3)->PARP Cleavage

>this compound induces cancer cell death via multiple pathways.

Quantitative Cytotoxicity Data

The potency of this compound has been tested across various cell models. Key quantitative data from research is summarized in the table below.

Cell Line / Organism Assay / Model Reported IC₅₀ / MIC Key Findings
A549 (Human non-small-cell lung cancer) MTT assay (48h) [3] 2.8 μM Induced G0/G1 cell cycle arrest & apoptosis [3]
12 AML Cell Lines (e.g., HEL, HL-60, MOLM-13) MTT assay (72h) [4] 0.45 to >20 μM IC₅₀ varied across lines; induced apoptosis & DNA damage (↑ γH2AX) [4]
Healthy PBMCs (Peripheral Blood Mononuclear Cells) MTT assay (72h) [4] 3.7 to 8.8 μM Suggests a potential therapeutic window for selective toxicity [4]
S. aureus (MRSA & QRSA) Broth microdilution [2] MIC: 2-8 μg/mL Inhibits bacterial FabI enzyme [2] [1]
E. coli FabI Enzyme In vitro enzyme assay [1] IC₅₀: 1.8 μM Direct inhibition of target enzyme [1]
S. aureus FabI Enzyme In vitro enzyme assay [1] IC₅₀: 1.9 μM Direct inhibition of target enzyme [1]

Research Protocols

For researchers looking to explore this compound, here are summaries of key experimental methodologies from the literature.

In Vitro Cytotoxicity (MTT) Assay [4]

This protocol is used to determine the effect of this compound on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a standardized density.
  • Treatment: Treat cells with a graded concentration series of this compound (e.g., 0.000128 to 20 μM) for a set period (e.g., 72 hours).
  • Incubation: Add MTT reagent to each well and incubate to allow formazan crystal formation by metabolically active cells.
  • Solubilization: Add a detergent solution to dissolve the formed crystals.
  • Quantification: Measure the absorbance at 570 nm using a plate reader. The IC₅₀ value can be calculated from the dose-response curve.
Analysis of Apoptosis by Flow Cytometry [4] [3]

This method quantifies the percentage of cells undergoing apoptosis.

  • Treatment & Harvesting: Treat cells with this compound at desired concentrations and time points, then harvest them.
  • Staining: Stain the cells with a propidium iodide (PI) solution.
  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The sub-G1 peak (hypodiploid cells) in the cell cycle histogram represents apoptotic cells.
Western Blotting for Mechanism Elucidation [4] [3]

This technique detects changes in protein expression and cleavage resulting from this compound treatment.

  • Protein Extraction: Lyse control and treated cells to extract total protein.
  • Electrophoresis: Separate proteins by molecular weight using SDS-PAGE gel.
  • Transfer: Transfer proteins from the gel onto a nitrocellulose or PVDF membrane.
  • Antibody Probing: Incubate the membrane with specific primary antibodies (e.g., against PARP, γH2AX, MCL-1, survivin, Bcl-xL, or LC3).
  • Detection: Incubate with a labeled secondary antibody and use a detection system to visualize the protein bands, indicating levels of target proteins.

Current Research & Development Context

This compound fits within a broader trend where natural products (NPs) continue to be a valuable source for new drugs. Between 2014 and 2024, 9.7% of all new drug approvals were NPs or NP-derivatives, highlighting their enduring importance [5]. Research into this compound derivatives is ongoing, with newly discovered compounds like prenylcephalochromins A and B showing α-glucosidase inhibitory activity [6].

A particularly promising finding is this compound's synergistic effect with venetoclax, a BCL-2 inhibitor used in acute myeloid leukemia (AML). Studies show the combination induces apoptosis in over 95% of cells even in venetoclax-resistant AML models, potentially by reducing MCL-1 levels and inducing autophagy [4].

References

Cephalochromin initial research studies

Author: Smolecule Technical Support Team. Date: February 2026

Cephalochromin Overview

This compound is a homodimeric naphthopyranone isolated from various fungal species. Its structure features both axial chirality (due to the hindered rotation along the biaryl axis) and central chirality (from the C-2 and C-2' stereogenic centers) [1]. The table below summarizes its core characteristics:

Property Description
Molecular Formula C₂₈H₂₂O₁₀ [2]
Molecular Weight 518.5 g/mol [2]
CAS Number 25908-26-3 [2]
Source Organisms Fungi such as Cosmospora vilior, Alternaria species, Plenodomus influorescens, and others [3] [4] [5]
Key Structural Features 9,9'-linked dimeric bis-naphtho-γ-pyrone [2]

Mechanisms of Action and Key Findings

Research has elucidated several specific biological activities and mechanisms of action for this compound.

Antibacterial Activity

This compound functions as a FabI-directed antibacterial agent. FabI (enoyl-acyl carrier protein reductase) is a key enzyme in the bacterial fatty acid synthesis pathway (FASII). This compound potently and dose-dependently inhibits this enzyme in pathogens like Staphylococcus aureus and E. coli, disrupting lipid synthesis and leading to bacterial cell death [5]. It demonstrates potent activity against Gram-positive bacteria, including drug-resistant strains like MRSA (Methicillin-Resistant Staphylococcus aureus) and QRSA (Quinolone-Resistant Staphylococcus aureus) [5].

Anticancer Activity

This compound exhibits growth-inhibitory and pro-apoptotic effects across various cancer models, with a common theme of inducing mitochondrial disruption [3] [4]. The table below summarizes key quantitative findings:

Cancer Model Reported IC₅₀ / Efficacy Key Findings and Proposed Mechanisms

| A549 Non-Small Cell Lung Cancer | 2.8 µM at 48 hours [4] | - Induces G0/G1 cell cycle arrest via downregulation of cyclin D1, cyclin E, Cdk2, Cdk4.

  • Triggers mitochondrial apoptosis, increasing ROS, reducing Bcl-xL/survivin, activating caspases (-8, -9, -3) and PARP cleavage. [4] | | Acute Myeloid Leukemia (AML) | IC₅₀ range: 0.45 to >20 µM across 12 cell lines [3] | - Induces apoptosis and DNA damage (increased γH2AX, PARP1 cleavage).
  • Reduces MCL1 protein and induces autophagy.
  • Shows synergy with Venetoclax to overcome drug resistance in AML models. [3] | | Healthy Peripheral Blood Mononuclear Cells | IC₅₀ range: 3.7 to 8.8 µM [3] | Suggests a potentially favorable therapeutic window compared to activity in some AML cell lines. [3] |

Experimental Protocols for Key Assays

For researchers looking to replicate or build upon these findings, here are summaries of the key experimental methodologies from the literature.

In Vitro Cytotoxicity and Apoptosis Assay (MTT & Flow Cytometry)

This protocol is used to assess the reduction of cell viability and induction of apoptosis, as performed in AML [3] and lung cancer [4] studies.

  • Cell Lines: Can be applied to a wide panel of cancer cell lines (e.g., HEL, HL-60, A549).
  • Treatment: Cells are treated with a graded concentration range of this compound (e.g., from 0.000128 µM to 20 µM) for a set period (e.g., 72 hours) [3].
  • Viability Measurement: Cell viability is quantified using the MTT assay, which measures the activity of mitochondrial enzymes in living cells.
  • Apoptosis Analysis: Treated cells are stained with propidium iodide and analyzed by flow cytometry to measure the percentage of cells in the sub-G1 phase (a marker of apoptotic cells) [3] [4].
  • Immunoblotting: Cell lysates can be analyzed by Western blotting to confirm apoptosis through detection of PARP cleavage and DNA damage via γH2AX levels [3].
FabI Enzyme Inhibition Assay

This method identifies and characterizes this compound's antibacterial mechanism [5].

  • Enzyme Source: Use purified FabI enzyme from S. aureus or E. coli.
  • Reaction: The assay measures the FabI-catalyzed reduction of crotonyl-CoA to butyryl-CoA by monitoring the oxidation of NADH to NAD⁺, which causes a decrease in absorbance at 340 nm.
  • Inhibition Testing: this compound is incubated with the enzyme and substrates. A decrease in the rate of absorbance change indicates inhibition of FabI activity.
  • Data Analysis: The concentration-dependent inhibitory effect (IC₅₀) is determined by testing the compound across a range of concentrations [5].

Signaling Pathways in Cancer Cells

The anticancer activity of this compound primarily involves inducing mitochondrial-mediated apoptosis. The following diagram synthesizes the signaling pathways identified in lung cancer [4] and AML [3] studies:

G This compound This compound CellCycleArrest G0/G1 Cell Cycle Arrest This compound->CellCycleArrest MitochondrialDisruption Mitochondrial Disruption This compound->MitochondrialDisruption Autophagy Induction of Autophagy This compound->Autophagy DNADamage DNA Damage This compound->DNADamage Downregulation Downregulation of: Cyclin D1, Cyclin E, Cdk2, Cdk4 CellCycleArrest->Downregulation Apoptosis Apoptotic Cell Death Downregulation->Apoptosis ROS ROS Generation MitochondrialDisruption->ROS MMP Loss of Mitochondrial Membrane Potential (MMP) MitochondrialDisruption->MMP ROS->MMP Survivin ↓ Survivin Expression MMP->Survivin Bcl_xL ↓ Bcl-xL Expression MMP->Bcl_xL MCL1 ↓ MCL1 Expression MMP->MCL1 CaspaseActivation Activation of Caspase-8, -9, -3 Survivin->CaspaseActivation Bcl_xL->CaspaseActivation PARPCleavage Cleavage of PARP CaspaseActivation->PARPCleavage PARPCleavage->Apoptosis LC3II ↑ LC3 II Expression Autophagy->LC3II p62 ↓ SQSTM1/p62 Autophagy->p62 LC3II->Apoptosis p62->Apoptosis gH2AX ↑ γH2AX DNADamage->gH2AX gH2AX->Apoptosis MCL1->CaspaseActivation

This synthesized pathway illustrates the multifaceted mechanism by which this compound triggers cancer cell death.

Future Research Directions

The search results indicate several promising and emerging research areas for this compound:

  • Overcoming Drug Resistance: Its synergistic effect with venetoclax to target venetoclax-resistant Acute Myeloid Leukemia represents a highly promising therapeutic strategy [3].
  • Solid Tumor Research: While activity has been shown in lung cancer, its efficacy in other solid tumors remains largely unexplored [4].
  • Other Biological Activities: Early references in the search results also allude to potential anti-phytopathogenic activity, suggesting applications in crop protection [2].

References

Quantitative Data on Cephalochromin Production & Bioactivity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative data from the literature on cephalochromin's production and its biological activities.

Aspect Quantitative Data Experimental Context / Assay Source
Production Enhancement Production "specifically enhanced" in co-culture; "significantly different metabolite profile" Co-culture of Plenodomus influorescens & Pyrenochaeta nobilis on solid PDA medium. [1]
Antibacterial Activity (FabI Inhibition) IC₅₀ of 1.9 µM (S. aureus FabI), 1.8 µM (E. coli FabI) In vitro enzyme inhibition assay. [2]
Antibacterial Activity (Whole Cell) IC₅₀ of 0.9 µg/mL against Xanthomonas campestris Anti-phytopathogenic activity assay. [1]
Antifungal/Oomycete Activity IC₅₀ of 1.7 µg/mL against Phytophthora infestans Anti-phytopathogenic activity assay. [1]
Cytotoxic Activity IC₅₀ of 2.8 µM at 48 hours (A549 human non-small-cell lung cancer cells) MTT or similar cell viability assay. [3]

Detailed Experimental Protocol for Enhanced this compound Production

This protocol provides a step-by-step method for inducing and detecting this compound through fungal co-cultivation, based on the study by [1].

Strain Selection and Preparation
  • Fungal Isolates: Obtain the partner strains. The most effective pair reported is:
    • Strong Partner: Plenodomus influorescens
    • Weak Partner: Pyrenochaeta nobilis
  • Rationale for Partner Selection: The "strong" partner is defined by potent anti-phytopathogenic activity (>80% inhibition against at least two pathogens), while the "weak" partner falls below this threshold. This strength disparity often predicts a competitive interaction that stimulates secondary metabolism. [1]
  • Culture Maintenance: Maintain pure cultures on Potato Dextrose Agar (PDA) slants or plates. Sub-culture every 2-4 weeks and incubate at 25-28°C.
Inoculum Preparation
  • From fresh PDA plates, prepare spore/cell suspensions of each fungus in a sterile electrolyte solution (e.g., 0.9% NaCl, 0.05% Tween 80).
  • Filter the suspension through sterile glass wool or a fine mesh to remove mycelial fragments.
  • Adjust the spore concentration to a standardized density (e.g., 1 × 10⁶ spores/mL) using a hemocytometer or spectrophotometer.
Co-cultivation Setup
  • Medium: Use solid Potato Dextrose Agar (PDA) as the cultivation medium.
  • Inoculation: On a single PDA plate, spot-inoculate the two partner strains simultaneously.
    • Place inoculation points approximately 3-4 cm apart.
    • Control Mono-cultures: Inoculate each strain individually on separate PDA plates under identical conditions.
  • Incubation: Incubate all plates (co-cultures and mono-cultures) at 25°C for 21 days in the dark. [1]
Metabolite Extraction
  • After the incubation period, the entire agar plate (including the fungal biomass and the underlying agar) is cut into small pieces.
  • Transfer the chopped agar to a clean glass vessel and add an appropriate volume of Ethyl Acetate (EtOAc) for extraction (e.g., 150-200 mL per plate).
  • Shake or sonicate the mixture for several hours to ensure complete extraction.
  • Filter the extract to remove solid debris.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude dry extract.
  • Weigh the extract to determine the crude yield. [1]
Analytical and Bioactivity Assessment
  • Chemical Analysis:
    • UPLC-QToF-HRMS/MS: Re-dissolve the crude extract and analyze using Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight High-Resolution Tandem Mass Spectrometry.
    • Molecular Networking: Process the HRMS/MS data with software like Global Natural Products Social Molecular Networking (GNPS) to visualize the metabolome. The emergence of a specific cluster for this compound in the co-culture, absent or less intense in mono-cultures, indicates enhanced production. [1] [4]
  • Bioactivity Testing:
    • Test crude extracts against a panel of phytopathogens (e.g., Xanthomonas campestris, Phytophthora infestans) to confirm enhanced antibiotic activity, which indirectly suggests this compound induction. [1]
    • Use a serial dilution method to determine the IC₅₀ values of active fractions or purified this compound.

The following diagram illustrates the core workflow of this co-cultivation protocol.

cluster_mono Control Mono-cultures Strain Selection & Preparation Strain Selection & Preparation Inoculum Preparation Inoculum Preparation Strain Selection & Preparation->Inoculum Preparation Co-cultivation Setup Co-cultivation Setup Inoculum Preparation->Co-cultivation Setup P. influorescens\n(Mono-culture) P. influorescens (Mono-culture) Inoculum Preparation->P. influorescens\n(Mono-culture) Split P. nobilis\n(Mono-culture) P. nobilis (Mono-culture) Inoculum Preparation->P. nobilis\n(Mono-culture) Split Metabolite Extraction Metabolite Extraction Co-cultivation Setup->Metabolite Extraction Incubate 21 days\nat 25°C Incubate 21 days at 25°C Co-cultivation Setup->Incubate 21 days\nat 25°C Analysis & Bioassay Analysis & Bioassay Metabolite Extraction->Analysis & Bioassay P. influorescens\n(Mono-culture)->Incubate 21 days\nat 25°C P. nobilis\n(Mono-culture)->Incubate 21 days\nat 25°C Comparative Metabolite\nExtraction & Analysis Comparative Metabolite Extraction & Analysis Incubate 21 days\nat 25°C->Comparative Metabolite\nExtraction & Analysis All cultures Enhanced this compound\nProduction Confirmed Enhanced this compound Production Confirmed Comparative Metabolite\nExtraction & Analysis->Enhanced this compound\nProduction Confirmed

Mechanism of Action & Application Potential

Understanding this compound's biological targets is crucial for guiding its application in drug development.

  • Primary Antibacterial Target: this compound is a direct inhibitor of the enoyl-acyl carrier protein reductase (FabI), a key enzyme in the bacterial type II fatty acid synthesis pathway (FAS-II). This was confirmed through enzyme inhibition assays, correlation with halted cellular fatty acid synthesis, and reduced susceptibility in FabI-overexpressing Staphylococcus aureus. [2] This FabI-directed activity makes it a promising lead for novel antibacterial development.
  • Anticancer Mechanism: In A549 human non-small-cell lung cancer cells, this compound induces G0/G1 cell cycle arrest and apoptosis. The mechanism involves:
    • Down-regulation of cyclin D1, cyclin E, Cdk2, and Cdk4.
    • Mitochondrial disruption, leading to loss of membrane potential and generation of reactive oxygen species (ROS).
    • Activation of caspase-8, -9, and -3, and cleavage of PARP.
    • Down-regulation of anti-apoptotic proteins Bcl-xL and survivin. [3]

The diagram below integrates these mechanistic pathways.

cluster_bacterial Antibacterial Action (FabI Inhibition) cluster_cancer Anticancer Action (A549 Cells) This compound This compound Inhibits FabI Enzyme Inhibits FabI Enzyme This compound->Inhibits FabI Enzyme IC₅₀ ~1.8 µM G0/G1 Cell Cycle Arrest G0/G1 Cell Cycle Arrest This compound->G0/G1 Cell Cycle Arrest Mitochondrial Disruption Mitochondrial Disruption This compound->Mitochondrial Disruption ROS ↑, MMP ↓ rounded rounded filled filled ; fillcolor= ; fillcolor= Blocks Fatty Acid Biosynthesis Blocks Fatty Acid Biosynthesis Inhibits FabI Enzyme->Blocks Fatty Acid Biosynthesis Bacterial Cell Death Bacterial Cell Death Blocks Fatty Acid Biosynthesis->Bacterial Cell Death Down-regulates\nCyclins (D1, E) & CDKs (2, 4) Down-regulates Cyclins (D1, E) & CDKs (2, 4) G0/G1 Cell Cycle Arrest->Down-regulates\nCyclins (D1, E) & CDKs (2, 4) Caspase Cascade Activation Caspase Cascade Activation Mitochondrial Disruption->Caspase Cascade Activation Apoptotic Cell Death Apoptotic Cell Death Caspase Cascade Activation->Apoptotic Cell Death

Conclusion

The co-cultivation of carefully selected fungal partners, specifically Plenodomus influorescens and Pyrenochaeta nobilis, is a powerful strategy to enhance the production of this compound. This approach leverages microbial competition to awaken silent biosynthetic pathways. The resulting this compound is a dual-action natural product with demonstrated FabI-directed antibacterial activity and potent anticancer properties via induction of cell cycle arrest and mitochondrial apoptosis, making it a highly promising candidate for further drug development.

References

Comprehensive Application Note: Evaluating Cephalochromin Cytotoxicity Using MTT Assay in Acute Myeloid Leukemia Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cephalochromin and Its Antileukemic Potential

This compound is a natural compound derived from the fungus Cosmopora vilior that has recently emerged as a promising antileukemic agent with unique mechanisms of action. Recent investigations have demonstrated that this compound exhibits pro-apoptotic effects and significant inhibition of cell growth across multiple cancer models, particularly in Acute Myeloid Leukemia (AML). AML represents a devastating hematological malignancy with particularly poor outcomes for elderly patients who cannot tolerate intensive chemotherapy protocols. The current standard of care for AML, the "7+3" regimen (cytarabine plus daunorubicin), has remained largely unchanged for decades, creating an urgent need for novel therapeutic approaches. The BCL-2 inhibitor venetoclax has provided advances for patients ineligible for intensive therapy, yet approximately 40% of treated patients develop resistance, highlighting the critical need for alternative treatment strategies [1].

The therapeutic potential of this compound lies in its multi-faceted mechanism of action, which includes induction of mitochondrial damage, stimulation of autophagy, and disruption of cell cycle controllers such as cyclins and survivin (BIRC5). Molecular analyses have revealed that this compound treatment increases PARP1 cleavage and γH2AX levels, indicating activation of apoptotic pathways and DNA damage responses, respectively. Additionally, this compound demonstrates synergistic effects when combined with venetoclax, particularly in venetoclax-resistant models, making it an exceptionally promising candidate for further drug development [1]. This application note provides a comprehensive protocol for evaluating this compound cytotoxicity using the robust and widely-adopted MTT assay, enabling standardized assessment of its antileukemic activity across diverse experimental models.

MTT Assay Principle and Relevance for Cytotoxicity Assessment

The MTT assay is a cornerstone colorimetric method in cell biology and toxicology research for evaluating cell viability and proliferation in response to experimental treatments. The fundamental principle relies on the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells [2] [3]. This reduction occurs primarily through the activity of succinate dehydrogenase in the mitochondrial electron transport chain, though other cellular reductases also contribute. The amount of formazan produced is directly proportional to the number of viable cells present and can be quantified spectrophotometrically after dissolution with an appropriate solvent [4].

The relevance of the MTT assay for cytotoxicity assessment of this compound stems from several methodological advantages. First, the assay provides a sensitive indicator of cellular metabolic activity, reflecting mitochondrial function—a particularly relevant endpoint given this compound's documented effects on mitochondrial integrity [1]. Second, the MTT assay has been extensively validated in leukemia models, including the 12 AML cell lines used in initial this compound screening. Third, the format is readily adaptable to high-throughput screening, facilitating efficient testing of multiple this compound concentrations and combination therapies. Importantly, unlike assays that measure direct cytotoxicity through membrane integrity (e.g., LDH release), the MTT assay reflects metabolic compromise that may precede actual cell death, potentially providing earlier detection of compound effects [5].

Table 1: Comparison of Cytotoxicity Assays for Antileukemic Drug Screening

Assay Type Principle Advantages Limitations Suitability for this compound
MTT Reduction of tetrazolium salt by metabolically active cells High sensitivity, well-established, inexpensive Formazan insolubility requires additional step, potential interference with test compounds Excellent - directly measures mitochondrial function targeted by this compound
XTT/MTS/WST Reduction to water-soluble formazan products No solubilization step, more rapid Cell-impermeable, may underestimate intracellular activity Good alternative, but may not fully capture intracellular effects
LDH Release Measures lactate dehydrogenase release from damaged cells Direct marker of membrane integrity, no metabolic interference Less sensitive for early cytotoxicity, requires supernatant collection Complementary to MTT for confirming mechanisms
ATP Assay Quantification of cellular ATP levels Very sensitive, direct correlation with viable cell number More expensive, requires specialized reagents Excellent for viability confirmation, but higher cost
SRB Assay Measures cellular protein content Not dependent on metabolism, stable endpoint Does not distinguish cytostasis from cytotoxicity Good for endpoint studies, may miss early metabolic effects

Experimental Design and Materials

Cell Lines and Culture Conditions

The evaluation of this compound cytotoxicity requires appropriate leukemia models that represent the disease heterogeneity. Initial characterization studies have utilized 12 AML cell lines, including HEL, HL-60, Kasumi-1, KU812, K-562, MOLM-13, MV4-11, NB4, OCI-AML3, SET-2, THP-1, and U-937 [1]. These models encompass various molecular subtypes of AML and demonstrate different sensitivity patterns to conventional therapies. The OCI-AML3 cell line is particularly valuable as it represents a model of venetoclax resistance, allowing assessment of this compound's potential to overcome treatment resistance. For comparative purposes, healthy peripheral blood mononuclear cells (PBMCs) should be included to evaluate potential therapeutic window and selective cytotoxicity against malignant versus normal cells [1].

Optimal assay performance requires careful attention to cell culture conditions. Cells should be maintained in appropriate medium supplemented with 10% fetal bovine serum and maintained at 37°C in a 5% CO₂ humidified atmosphere. For the MTT assay specifically, cells should be in logarithmic growth phase at the time of plating, as stationary phase cells may exhibit reduced metabolic activity and consequently lower MTT reduction capacity. It is critical to avoid microbial contamination and maintain consistent passaging schedules to ensure reproducible results. Cells should be harvested using standard techniques (trypsinization for adherent lines, direct collection for suspension cultures) and counted using a hemocytometer or automated cell counter to ensure accurate plating densities [2] [4].

Reagents and Instrumentation

Table 2: Required Reagents and Equipment for this compound MTT Assay

Category Specific Items Specifications/Notes
Test Compounds This compound Prepare stock solution in DMSO; typically tested at 0.000128-20 μM [1]
Venetoclax (for combination studies) Positive control for combination experiments
MTT Assay Components MTT reagent 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; prepare 5 mg/mL in PBS [2]
Solubilization solution DMSO, acidified ethanol, or 0.1% NP-40 in isopropanol [2] [4]
Serum-free medium Phenol red-free recommended to reduce background [2]
Cell Culture Supplies Cell lines AML lines as described above; maintain in appropriate culture media
Multiwell plates 96-well plates with clear flat bottoms for absorbance reading
Sterile tissue culture supplies Pipettes, tips, tubes, etc.
Instrumentation Microplate reader Spectrophotometer capable of reading 570-590 nm with reference filter (630-690 nm) [6]
CO₂ incubator Maintained at 37°C, 5% CO₂
Centrifuge For suspension cells (if processing required)
Biological safety cabinet For sterile procedures

Step-by-Step Experimental Protocol

Preparation of Reagents and Cells

MTT Stock Solution Preparation: Begin by preparing a 5 mg/mL MTT solution in phosphate-buffered saline (PBS). Filter sterilize the solution using a 0.2 μm filter to remove any undissolved particles or microbial contaminants. Aliquot and store at -20°C protected from light; under these conditions, the solution remains stable for at least six months. Avoid repeated freeze-thaw cycles and do not store at 4°C for extended periods [2] [4]. Solubilization Solution Preparation: Prepare a solution of 4 mM HCl with 0.1% NP-40 in isopropanol. Alternatively, dimethyl sulfoxide (DMSO) or acidified ethanol (90% ethanol containing 10% 1N HCl) may be used. The solubilization solution should be stored at room temperature in a tightly sealed container [2].

This compound Dilution Series: Prepare a 20 mM stock solution of this compound in DMSO, then serially dilute in complete culture medium to create a concentration gradient. Based on published studies, the recommended testing range is 0.000128 to 20 μM, with 1:5 serial dilutions providing optimal coverage of the dose-response curve [1]. Include appropriate controls: vehicle control (DMSO at the highest concentration used, typically <0.1%), positive control (established cytotoxic agent such as venetoclax), and blank control (medium only, no cells). Cell Preparation: Harvest exponentially growing cells and prepare a suspension at appropriate density based on the growth characteristics of each cell line. For most AML lines, plating at 5,000-10,000 cells per well in 96-well plates provides optimal density after 72 hours of incubation [1].

MTT Assay Procedure

The following workflow illustrates the key steps in the MTT assay procedure:

MTT_Workflow Start Plate cells in 96-well plate Step1 Incubate 24h (37°C, 5% CO₂) Start->Step1 Step2 Add this compound & incubate 72h Step1->Step2 Step3 Add MTT reagent (50 μL/well) Step2->Step3 Step4 Incubate 3h (37°C, protected from light) Step3->Step4 Step5 Add solubilization solution (150 μL/well) Step4->Step5 Step6 Shake 15min to dissolve formazan Step5->Step6 Step7 Measure absorbance at 590 nm Step6->Step7 Step8 Calculate cell viability % Step7->Step8

Cell Seeding and Treatment: Plate cells in 96-well plates at optimal density in 100 μL complete medium per well. Include appropriate control wells: blank controls (medium only, no cells), vehicle controls (cells with DMSO vehicle), and positive controls (cells with known cytotoxic agent). Allow cells to adhere and recover for 24 hours at 37°C, 5% CO₂. After the recovery period, add this compound test solutions in fresh medium at the predetermined concentration range. Include triplicate wells for each concentration to ensure statistical reliability. Incubate the treated cells for 72 hours at 37°C, 5% CO₂; this extended incubation period allows for comprehensive assessment of cytotoxicity and detection of delayed effects [1].

MTT Incubation and Formazan Solubilization: Following the 72-hour treatment period, carefully remove the medium from each well. For suspension cells, centrifuge plates at 1,000 × g for 5 minutes before medium removal to prevent cell loss. Add 50 μL of serum-free medium followed by 50 μL of MTT solution (5 mg/mL) to each well. Return plates to the incubator for 3 hours, protected from light. During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals. After incubation, add 150 μL of solubilization solution to each well. Wrap the plate in foil and place on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. If crystals persist, gently pipette the solution or extend the shaking time [2] [4].

Absorbance Measurement: Using a microplate reader, measure the absorbance of each well at 590 nm, with a reference wavelength of 630-690 nm to correct for background interference. Read the plate within 1 hour after solubilization to prevent precipitation or degradation of the formazan product [2] [6]. For optimal results, ensure the absorbance of the control wells (untreated cells) falls within the linear range of the spectrophotometer, typically between 0.2 and 2.0 absorbance units. If values exceed this range, adjust the cell seeding density or dilution factor accordingly in subsequent experiments.

Data Analysis and Interpretation

Calculation of Cell Viability and Cytotoxicity

The fundamental principle of MTT data analysis involves correlating absorbance values with cell viability. Begin by averaging the replicate absorbance readings for each test condition. Subtract the average absorbance of the blank controls (medium with MTT and solubilization solution, but no cells) from all test values to correct for background. Calculate the percentage cell viability for each this compound concentration using the following formula [2] [4]:

Cell Viability (%) = (Absorbanceₜₑₛₜ / Absorbanceᵥₑₕᵢcₗₑ) × 100

Where Absorbanceₜₑₛₜ represents the background-corrected absorbance of this compound-treated cells, and Absorbanceᵥₑₕᵢcₗₑ represents the background-corrected absorbance of vehicle-treated control cells.

Alternatively, percentage cytotoxicity can be calculated using [2]:

Cytotoxicity (%) = 100 × (Absorbanceᵥₑₕᵢcₗₑ - Absorbanceₜₑₛₜ) / Absorbanceᵥₑₕᵢcₗₑ

For concentration-response studies, plot percentage viability or cytotoxicity against the logarithm of this compound concentration. Fit a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the half-maximal inhibitory concentration (IC₅₀) – the concentration that reduces cell viability by 50% compared to vehicle controls [1]. This parameter allows quantitative comparison of this compound potency across different cell lines and experimental conditions.

Statistical Analysis and Quality Control

Statistical significance should be assessed using appropriate methods. For comparison of multiple treatment groups, apply one-way or two-way ANOVA followed by post-hoc tests such as Bonferroni correction. Data from multiple independent experiments (typically n≥3) should be pooled and expressed as mean ± standard deviation or standard error of the mean [1]. For combination studies with venetoclax, statistical comparison of IC₅₀ values between single-agent and combination treatments can identify synergistic, additive, or antagonistic interactions.

Quality control measures are essential for reliable data interpretation. Include validation parameters such as coefficient of determination (r²) for standard curves, Z-factor for assay robustness assessment, and careful documentation of any experimental deviations. The assay should demonstrate appropriate linear range between cell number and absorbance, typically between 1,000-50,000 cells/well for most AML lines [7]. Data should be rejected if vehicle control wells show evidence of contamination, abnormal morphology, or absorbance values outside historical control ranges.

Technical Considerations and Troubleshooting

Critical Factors for Assay Success

Several technical factors require careful attention to ensure reliable and reproducible MTT assay results for this compound testing. Serum and phenol red in culture medium can generate background signal; thus, the Abcam protocol recommends using serum-free medium during MTT incubation [2]. The MTT incubation time must be optimized for different cell lines – insufficient incubation underestimates viability, while excessive incubation may lead to formazan crystal formation in dying cells. Most AML cell lines require 3-4 hours incubation under standard conditions [2]. Cell density significantly impacts assay linearity and sensitivity; preliminary experiments should establish the optimal seeding density for each cell line to ensure absorbance readings remain within the linear range of the spectrophotometer at the end of the treatment period [7].

The solubilization method requires particular attention. Incomplete dissolution of formazan crystals represents a common source of variability. Agitation for 15 minutes is typically sufficient, but stubborn crystals may require extended shaking, gentle pipetting, or brief sonication. DMSO generally provides efficient solubilization, but may not be compatible with certain plasticware; isopropanol-based solutions offer an alternative [2]. When testing this compound in combination with other agents, potential chemical interactions with the MTT reagent should be considered. Reducing compounds can non-enzymatically reduce MTT, generating false-positive viability signals. Appropriate controls (cell-free wells containing culture medium with test compounds plus MTT) can identify such interference [7].

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for this compound MTT Assay

Problem Potential Causes Solutions
High background absorbance Serum interference, phenol red, incomplete removal of culture medium Use serum-free medium during MTT incubation; ensure complete medium removal; include appropriate blank controls
Low signal intensity Insufficient cell numbers, short MTT incubation, inactive MTT reagent Optimize cell seeding density; extend MTT incubation time (up to 4 hours); prepare fresh MTT solution
High variability between replicates Inconsistent cell seeding, uneven formazan solubilization, edge effects in plate Ensure homogeneous cell suspension when plating; extend shaking time for complete solubilization; avoid using perimeter wells or account for evaporation
Inconsistent results between experiments Changes in cell passage number, reagent lot variations, incubation temperature fluctuations Use consistent cell passage range (<20 passages between experiments); validate new reagent lots; monitor incubator temperature stability
No concentration-response Incorrect this compound dilution, degradation of compound, insufficient treatment duration Verify serial dilution technique; prepare fresh stock solutions; extend treatment time to 72 hours
Precipitate formation after solubilization Incompatible solubilization solution, incomplete dissolution Filter solution if precipitate persists; try alternative solubilization methods (DMSO vs. isopropanol-based)

Applications and Conclusion

The MTT assay protocol described herein enables comprehensive evaluation of This compound cytotoxicity across diverse AML models, providing critical data for drug development decision-making. Published studies employing this approach have demonstrated that this compound exhibits a favorable therapeutic window, with IC₅₀ values in healthy peripheral blood mononuclear cells (3.7-8.8 μM) generally higher than those in many AML lines (0.45 to >20 μM, varying by cell line) [1]. This selective cytotoxicity underscores its potential as a promising antineoplastic agent. Furthermore, the ability of this compound to synergize with venetoclax in resistant models such as OCI-AML3 suggests potential for combination therapies addressing a significant clinical challenge in AML management.

The mechanistic insights gained through well-executed MTT assays extend beyond simple viability assessment. When integrated with complementary methodologies—cell cycle analysis, apoptosis detection, and protein expression studies—the MTT assay provides a foundation for understanding this compound's mode of action. The observed reduction in MCL-1 levels and SQSTM1/p62 following this compound treatment suggests involvement of both apoptotic and autophagic pathways, highlighting its multi-faceted mechanism [1]. These findings position this compound as a compelling candidate for further preclinical development, with the standardized MTT protocol serving as an essential tool for consistent evaluation across research settings.

References

Application Notes and Protocols: Investigating the Concentration-Dependent Pro-Apoptotic Effects of Cephalochromin in Hematological Malignancies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cephalochromin as an Antineoplastic Agent

This compound is a fungal-derived compound isolated from the fermented broth of Cosmospora vilior that has recently emerged as a promising antineoplastic agent with particular relevance in hematological malignancies. This natural product has demonstrated significant pro-apoptotic effects and potent inhibition of cell growth across various cancer models, primarily through induction of apoptosis, mitochondrial damage, and autophagy. Its molecular targets include key cell cycle controllers such as cyclins and survivin (BIRC5), positioning it as a viable candidate for oncotherapeutic development [1]. In the context of acute myeloid leukemia (AML), this compound's activity is especially valuable given the limitations of current standard therapies, particularly for elderly patients who often cannot tolerate intensive chemotherapy protocols like the traditional "7 + 3" regimen (cytarabine plus daunorubicin) and are ineligible for bone marrow transplantation [1].

The therapeutic potential of this compound extends beyond single-agent application, showing promising synergistic effects when combined with established therapies such as venetoclax, a BCL-2 inhibitor approved for AML patients ineligible for intensive chemotherapy. This combination strategy addresses the critical clinical challenge of venetoclax resistance, which affects approximately 40% of treated AML patients [1]. The compelling need for novel antileukemic agents that can overcome resistance mechanisms while maintaining acceptable safety profiles underscores the importance of comprehensively characterizing this compound's apoptotic activity and establishing standardized protocols for evaluating its efficacy.

Cytotoxicity Profiling and Concentration-Response Relationships

Quantitative Cytotoxicity Across Hematological Malignancies

The concentration-dependent cytotoxicity of this compound has been systematically evaluated across a diverse panel of human leukemia cell lines using the MTT assay methodology. Cells were treated with graded concentrations of this compound ranging from 0.000128 to 20 μM for 72 hours to establish comprehensive concentration-response relationships [1]. The resulting half-maximal inhibitory concentration (IC₅₀) values demonstrate variable sensitivity across different leukemic cell models, reflecting the compound's breadth of activity.

Table 1: IC₅₀ Values of this compound Across Hematological Malignancy Cell Lines

Cell Line Malignancy Type This compound IC₅₀ (μM) Venetoclax Sensitivity
OCI-AML3 Acute Myeloid Leukemia ~2.5 μM* Highly resistant
Kasumi-1 Acute Myeloid Leukemia ~2.5 μM* Partially resistant
U-937 Acute Myeloid Leukemia ~2.5 μM* Partially resistant
HEL Erythroleukemia 0.45 μM Not specified
HL-60 Acute Myeloid Leukemia >20 μM Not specified
MV4-11 Acute Myeloid Leukemia >20 μM Not specified

*Concentration showing synergistic apoptosis induction in combination with venetoclax Cell lines with reduced sensitivity requiring higher concentrations for cytotoxicity

The spectrum of sensitivity across cell lines reveals important insights about this compound's mechanism of action. The differential cytotoxicity observed suggests that specific molecular features of each leukemic subtype may influence susceptibility to this compound. Particularly noteworthy is the activity against venetoclax-resistant models such as OCI-AML3, Kasumi-1, and U-937 cells, indicating that this compound operates through mechanisms that can bypass common resistance pathways [1]. The therapeutic window appears favorable based on evaluation in healthy peripheral blood mononuclear cells, which demonstrated IC₅₀ values ranging from 3.7 to 8.8 μM – significantly higher than the IC₅₀ values for sensitive leukemic cell lines [1].

Temporal Dynamics of Apoptosis Induction

The time-dependent nature of this compound-induced cytotoxicity follows a predictable pattern characteristic of inducers of programmed cell death. Across multiple leukemic models, the pro-apoptotic effects manifest within 24-48 hours of exposure, with maximal effects observed at 72 hours [1]. This temporal progression aligns with the sequential biochemical events of apoptosis, including:

  • Early phase (0-24 hours): Initial disruption of mitochondrial membrane potential, ROS generation, and phosphatidylserine externalization
  • Intermediate phase (24-48 hours): Activation of caspase cascades, cleavage of cellular substrates, and chromatin condensation
  • Late phase (48-72 hours): DNA fragmentation, formation of apoptotic bodies, and loss of membrane integrity

The concentration-response relationship follows a sigmoidal pattern typical of cytotoxic agents, with threshold effects observed at lower concentrations (≤0.5 μM), steep response curves at intermediate concentrations (0.5-5 μM), and plateau effects at higher concentrations (≥5 μM) in sensitive cell lines [1]. This predictable concentration dependence facilitates rational dosing strategy design for both in vitro studies and potential future clinical translation.

Apoptosis Mechanisms and Molecular Pathways

Signaling Pathways in this compound-Induced Apoptosis

This compound orchestrates programmed cell death through coordinated engagement of multiple apoptotic pathways, culminating in the irreversible commitment to cellular suicide. The molecular circuitry activated by this compound encompasses both intrinsic and extrinsic apoptotic signaling, with particular dominance of the mitochondrial pathway [1] [2]. The following diagram illustrates the integrated signaling network through which this compound induces apoptosis:

G cluster_mitochondrial Mitochondrial Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase cluster_regulation Regulatory Mechanisms This compound This compound MitoPermeability Increased Mitochondrial Permeability This compound->MitoPermeability DeathReceptor Death Receptor Activation This compound->DeathReceptor MCL1 MCL-1 Downregulation This compound->MCL1 Survivin Survivin Downregulation This compound->Survivin Cyclins Cyclin Downregulation (G0/G1 Arrest) This compound->Cyclins Autophagy Autophagy Induction This compound->Autophagy CytochromeC Cytochrome C Release MitoPermeability->CytochromeC ROS ROS Generation MitoPermeability->ROS MMP Loss of Mitochondrial Membrane Potential (ΔΨm) MitoPermeability->MMP Apoptosome Apoptosome Formation (Cyt c + Apaf-1 + Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 ROS->MitoPermeability DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Caspase3 PARPCleavage PARP Cleavage Caspase3->PARPCleavage DNAFragmentation DNA Fragmentation Caspase3->DNAFragmentation ChromatinCond Chromatin Condensation DNAFragmentation->ChromatinCond ApoptoticBodies Formation of Apoptotic Bodies ChromatinCond->ApoptoticBodies MCL1->MitoPermeability BCL2 BCL-2 Family Modulation BCL2->MitoPermeability Survivin->Caspase3 Autophagy->MitoPermeability

The molecular architecture of this compound-induced apoptosis reveals a sophisticated network with several critical regulatory nodes that determine cellular fate. The integration of mitochondrial and death receptor signaling creates redundant pathways that ensure efficient elimination of damaged cells, while parallel engagement of cell cycle arrest and autophagy modulates the overall cellular stress response [1] [2] [3].

Key Molecular Markers and Regulatory Proteins

This compound exerts its pro-apoptotic effects through precise modulation of critical regulatory proteins that control cell survival and death decisions. The orchestrated molecular changes create an irreversible commitment to apoptosis through both transcriptional and post-translational mechanisms:

  • BCL-2 Family Modulation: this compound significantly alters the balance of pro- and anti-apoptotic BCL-2 family members, with notable downregulation of MCL-1 in Kasumi-1 cells [1]. This shift in the rheostat of mitochondrial regulators promotes permeabilization of the outer mitochondrial membrane, facilitating cytochrome c release and apoptosome formation.

  • Survivin Suppression: The compound reduces expression of survivin (BIRC5), an inhibitor of apoptosis protein (IAP) that normally suppresses caspase activity and regulates mitotic progression [1] [2]. This relief of caspase inhibition removes critical barriers to apoptotic execution.

  • Cell Cycle Arrest: this compound induces G0/G1 cell cycle arrest through downregulation of cyclin D1, cyclin E, CDK2, and CDK4, preventing cell cycle progression and creating a permissive state for apoptosis initiation [2].

  • DNA Damage Response: Treatment with this compound increases γH2AX levels and promotes PARP1 cleavage, indicating activation of the cellular response to DNA damage and engagement of DNA repair mechanisms that ultimately transition to apoptotic signaling when damage exceeds reparative capacity [1].

The concentration-dependent effects on these molecular markers follow a hierarchical pattern, with cell cycle regulatory proteins affected at lower concentrations, followed by BCL-2 family modulation, and finally caspase activation and DNA fragmentation at higher concentrations. This temporal and concentration hierarchy reflects the ordered nature of apoptotic commitment.

Experimental Protocols and Methodologies

MTT Cytotoxicity Assay Protocol

The MTT colorimetric assay provides a robust, quantitative method for evaluating this compound-induced cytotoxicity across cell populations. This protocol measures mitochondrial reductase activity as a surrogate for cell viability, allowing for determination of IC₅₀ values and concentration-response relationships [1].

Materials and Reagents:

  • This compound stock solution (10 mM in DMSO)
  • Leukemia cell lines of interest (e.g., OCI-AML3, Kasumi-1, U-937)
  • Complete culture media (RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  • DMSO or appropriate solvent for formazan dissolution
  • 96-well flat-bottom tissue culture plates
  • Multi-channel pipettes and sterile tips
  • CO₂ incubator maintained at 37°C, 5% CO₂
  • Microplate reader capable of measuring 570 nm absorbance with 630-650 nm reference

Procedure:

  • Cell Preparation: Harvest exponentially growing cells and prepare a single-cell suspension at 1-5 × 10⁴ cells/mL in complete media. Seed 100 μL per well in 96-well plates and pre-incubate for 24 hours at 37°C, 5% CO₂ to allow cell stabilization.

  • Compound Treatment: Prepare serial dilutions of this compound in complete media to achieve final concentrations spanning 0.000128 to 20 μM. Include vehicle control (DMSO ≤0.1%) and blank wells (media without cells). Remove original media and add 100 μL of treatment solutions to respective wells. Each concentration should be tested in at least triplicate.

  • Incubation: Incubate plates for 72 hours at 37°C, 5% CO₂ to allow compound exposure.

  • MTT Development: After 72 hours, add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this incubation, viable cells with active mitochondria reduce yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove media without disturbing formed crystals. Add 100 μL of DMSO to each well and agitate gently for 10-15 minutes to completely dissolve formazan crystals.

  • Absorbance Measurement: Read absorbance at 570 nm with a reference wavelength of 630-650 nm using a microplate reader. Subtract background absorbance from blank wells.

  • Data Analysis: Calculate percentage viability using the formula: (Absorbance of treated wells / Absorbance of control wells) × 100. Generate concentration-response curves and determine IC₅₀ values using appropriate nonlinear regression models (e.g., four-parameter logistic curve).

Technical Considerations:

  • Maintain DMSO concentration consistently below 0.1% across all treatments to avoid solvent toxicity.
  • Ensure cells remain in exponential growth throughout the assay duration.
  • Confirm linear relationship between cell number and absorbance in preliminary experiments.
  • Include quality control checks with reference cytotoxic agents when available.
Apoptosis Detection by Flow Cytometry

Multiparameter flow cytometry enables quantitative assessment of apoptotic populations and differentiation between early apoptosis, late apoptosis, and necrosis. The following protocol details two complementary approaches for detecting this compound-induced apoptosis.

4.2.1 Annexin V/Propidium Iodide Staining

The Annexin V binding assay detects phosphatidylserine externalization - an early apoptotic event - while propidium iodide (PI) identifies late apoptotic and necrotic cells with compromised membrane integrity [4].

Table 2: Annexin V Fluorochrome Options and Instrument Configuration

Fluorochrome Excitation (nm) Emission (nm) Laser Requirement Compatible Counterstains
Annexin V-FITC 495 519 488 nm argon PI, 7-AAD
Annexin V-PE 496 576 488 nm argon 7-AAD
Annexin V-Cy5 647 665 635 nm red diode FITC, PI
Annexin V-EGFP 488 530 488 nm argon PI, 7-AAD

Procedure:

  • Cell Treatment and Harvest: Treat cells with this compound (0.5-10 μM) for 24-48 hours. Harvest both adherent and floating cells by gentle centrifugation (300 × g for 5 minutes).

  • Washing: Wash cells twice with cold PBS and resuspend in 1× binding buffer at 1-5 × 10⁵ cells/100 μL.

  • Staining: Add 5 μL of fluorochrome-conjugated Annexin V and 5 μL of PI (50 μg/mL) or 7-AAD (2.5 μg/mL). Incubate for 15 minutes in the dark at room temperature.

  • Analysis: Add 400 μL of binding buffer and analyze within 1 hour using flow cytometry. Collect 10,000 events per sample and use quadrant analysis to distinguish:

    • Viable cells: Annexin V⁻/PI⁻
    • Early apoptotic: Annexin V⁺/PI⁻
    • Late apoptotic: Annexin V⁺/PI⁺
    • Necrotic: Annexin V⁻/PI⁺
4.2.2 Cell Cycle Analysis with Sub-G1 Quantification

DNA content analysis by flow cytometry allows detection of apoptotic cells with fragmented DNA that appears as a sub-G1 peak [1] [4].

Procedure:

  • Cell Fixation: Harvest this compound-treated cells, wash with PBS, and fix in 70% cold ethanol for at least 2 hours at -20°C.

  • Staining: Wash fixed cells with PBS and resuspend in DNA staining solution containing PI (50 μg/mL) and RNase A (100 μg/mL) to prevent RNA interference.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze DNA content using flow cytometry with excitation at 488 nm and emission collection at >570 nm. Identify the sub-G1 population (hypodiploid DNA content) as a distinct peak to the left of the G0/G1 peak.

Data Interpretation: The percentage of cells in sub-G1 population provides a quantitative measure of apoptotic cells. This compound typically induces a concentration-dependent increase in sub-G1 fraction, with maximal effects observed at 48-72 hours [1].

TUNEL Assay for DNA Fragmentation Detection

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay specifically detects DNA fragmentation - a hallmark of late-stage apoptosis [5] [4] [6]. The following protocol utilizes fluorochrome-labeled nucleotides for sensitive detection by flow cytometry or fluorescence microscopy.

Materials:

  • TUNEL assay kit (commercial kits recommended, e.g., AAT Bioquest Cell Meter TUNEL Apoptosis Assay)
  • Terminal deoxynucleotidyl transferase (TdT) enzyme
  • Fluorochrome-conjugated dUTP (e.g., Tunnelyte Green or Tunnelyte Red)
  • Equilibration buffer, reaction buffer
  • Phosphate-buffered saline (PBS), pH 7.4
  • Paraformaldehyde (4% in PBS)
  • Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
  • DNase I recombinant (for positive control)
  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation and Fixation: Harvest this compound-treated and control cells. Wash with PBS and fix with 4% paraformaldehyde for 30 minutes at room temperature.

  • Permeabilization: Wash cells twice with PBS and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

  • Labeling Reaction: Prepare TUNEL reaction mixture according to manufacturer's instructions. Typically, this contains TdT enzyme and fluorochrome-modified dUTP in reaction buffer. Incubate cells with reaction mixture for 1 hour at 37°C in the dark. Include appropriate controls:

    • Negative control: No TdT enzyme
    • Positive control: Pretreatment with DNase I (1 μg/mL for 10 minutes) to induce DNA strand breaks
  • Analysis:

    • Flow Cytometry: Analyze 10,000 events per sample using appropriate laser and filter settings for the fluorochrome used (FITC filter for Tunnelyte Green, Cy5 filter for Tunnelyte Red).
    • Fluorescence Microscopy: Visualize using appropriate filter sets. Apoptotic nuclei display intense fluorescent staining compared to diffuse background in viable cells.

Technical Considerations:

  • The AAT Bioquest Cell Meter TUNEL Apoptosis Assay offers advantages over traditional kits by eliminating sodium cacodylate from reaction buffers, reducing toxicity and background noise [5].
  • For quantitative comparisons, ensure consistent cell numbers and reaction times across samples.
  • Combine with nuclear counterstains (DAPI, Hoechst) for morphological context in microscopy applications.

Combination Therapy with Venetoclax

Rationale for Combination Strategy

The synergistic combination of this compound with venetoclax addresses a critical clinical challenge in AML management - the development of resistance to BCL-2 inhibition. Venetoclax resistance typically arises through multiple mechanisms, including upregulation of alternative anti-apoptotic BCL-2 family members (particularly MCL-1), metabolic adaptations, and persistence of leukemic stem cells [1]. This compound counteracts these resistance pathways through several complementary mechanisms:

  • MCL-1 Downregulation: this compound significantly reduces MCL-1 protein levels in resistant cell models, removing a key survival protein that often compensates for BCL-2 inhibition [1].

  • Autophagy Induction: The compound triggers autophagic flux, as evidenced by reduced SQSTM1/p62 levels in U-937 and Kasumi-1 cells, potentially contributing to degradation of pro-survival factors [1].

  • DNA Damage Infliction: Increased γH2AX and PARP cleavage indicate this compound-induced genomic stress that may overwhelm repair capacity in venetoclax-resistant cells [1].

  • Mitochondrial Priming: Through disruption of mitochondrial membrane potential and ROS generation, this compound likely lowers the threshold for cytochrome c release and apoptosome activation [2].

Experimental Evidence and Protocol for Combination Studies

Synergistic apoptosis induction has been demonstrated across multiple venetoclax-resistant AML models, including OCI-AML3, Kasumi-1, and U-937 cells [1]. The combination of low, subtoxic concentrations of both agents achieves dramatic enhancement of cell death compared to either agent alone.

Table 3: Effective Combination Concentrations in Venetoclax-Resistant Models

Cell Model Venetoclax Resistance Profile This compound (μM) Venetoclax (μM) Apoptosis Induction
OCI-AML3 Highly resistant 2.5 5.0 >95%
Kasumi-1 Partially resistant 2.5 0.6 >95%
U-937 Partially resistant 2.5 2.5 >95%

Combination Treatment Protocol:

  • Cell Seeding: Plate cells in 12-well plates at 2-5 × 10⁵ cells/mL in complete media.

  • Compound Preparation: Prepare working solutions of this compound and venetoclax in complete media at 2× final concentration.

  • Treatment Application: Apply this compound and venetoclax simultaneously at the indicated concentrations. Include single-agent controls and vehicle control.

  • Incubation: Incubate for 24-48 hours at 37°C, 5% CO₂.

  • Apoptosis Assessment: Quantify apoptosis using Annexin V/PI staining as described in Section 4.2.1.

  • Synergy Analysis: Analyze drug interactions using combination index (CI) method according to Chou-Talalay, where CI < 1 indicates synergy, CI = 1 additive effect, and CI > 1 antagonism.

Mechanistic Validation: For combination studies, include assessment of MCL-1 expression by western blotting, mitochondrial membrane potential by JC-1 or TMRE staining, and caspase activation by fluorometric substrates or western blotting for cleaved caspases.

References

Application Notes and Protocols: Cephalochromin-Venetoclax Combination Therapy for Acute Myeloid Leukemia

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Acute Myeloid Leukemia (AML) represents a devastating hematologic malignancy characterized by uncontrolled proliferation of clonal hematopoietic cells, with a median age at diagnosis of 68 years and an estimated 5-year overall survival of only 32%. [1] Despite therapeutic advances, elderly AML patients frequently cannot tolerate intensive chemotherapy protocols like the standard cytarabine plus daunorubicin (7+3) regimen that has dominated AML treatment for decades. [2] [3] The introduction of venetoclax, a selective B-cell lymphoma-2 (BCL-2) inhibitor, marked a transformative advancement for untreated AML patients aged 75 years or older or those with comorbidities precluding intensive chemotherapy. [3] [4] [5] By binding directly to the BCL-2 protein and displacing pro-apoptotic factors, venetoclax helps restore programmed cell death in cancerous cells. [4] [5]

Despite this progress, approximately 40% of AML patients treated with venetoclax-based regimens develop resistance, leading to disease progression. [2] This clinical challenge has stimulated the search for novel agents that can overcome resistance mechanisms and expand treatment options for refractory patients. Cephalochromin, a fungal-derived compound from Cosmopora vilior, has emerged as a promising candidate based on its pro-apoptotic effects and inhibition of cell growth in preclinical cancer models. [2] Initial studies in lung cancer cells demonstrated that this compound inhibits proliferation through induction of apoptosis, mitochondrial damage, and autophagy, with accompanying modulation of cell cycle controllers like cyclins and survivin (BIRC5). [2] This application note provides detailed experimental protocols and data analysis for evaluating the therapeutic potential of this compound in combination with venetoclax for AML treatment, with particular focus on overcoming venetoclax resistance.

Mechanism of Action

The synergistic activity of this compound and venetoclax stems from their complementary mechanisms targeting the intrinsic apoptotic pathway. Venetoclax functions as a highly selective BCL-2 inhibitor that binds directly to the BCL-2 protein, displacing pro-apoptotic factors such as BIM and BAX. This displacement triggers mitochondrial outer membrane permeabilization (MOMP), leading to cytochrome c release, caspase activation, and ultimately apoptosis. [4] [5] [6] However, resistance frequently develops through upregulation of alternative anti-apoptotic proteins, particularly MCL-1, which is not targeted by venetoclax. [2] [7]

This compound addresses this resistance mechanism through its multi-target activity. Treatment with this compound consistently reduces MCL-1 protein levels in AML cell lines, simultaneously inducing DNA damage (as evidenced by increased γH2AX levels) and activating autophagic processes (indicated by reduced SQSTM1/p62 levels). [2] The compound further promotes cell cycle arrest and mitochondrial damage, creating cellular stress that primes leukemia cells for apoptosis when combined with BCL-2 inhibition. The convergence of these pathways results in enhanced caspase activation and PARP cleavage, driving synergistic cell death even in venetoclax-resistant models. [2]

The following diagram illustrates the key molecular interactions and synergistic effects of this combination therapy:

G Venetoclax Venetoclax BCL2 BCL2 Venetoclax->BCL2 Inhibits This compound This compound MCL1 MCL1 This compound->MCL1 Reduces DNA_Damage DNA_Damage This compound->DNA_Damage Induces Autophagy Autophagy This compound->Autophagy Activates Mitochondrial_Damage Mitochondrial_Damage This compound->Mitochondrial_Damage Causes Apoptosis Apoptosis BCL2->Apoptosis Blocks MCL1->Apoptosis Blocks DNA_Damage->Apoptosis Promotes Autophagy->Apoptosis Enhances Mitochondrial_Damage->Apoptosis Triggers

Experimental Protocols

In Vitro Cytotoxicity Assessment

Purpose: To evaluate the concentration-dependent effects of this compound and venetoclax on cell viability across a panel of AML cell lines. [2]

Materials:

  • Cell Lines: 12 AML cell lines (HEL, HL-60, Kasumi-1, KU812, K-562, MOLM-13, MV4-11, NB4, OCI-AML3, SET-2, THP-1, U-937)
  • Healthy Control Cells: Peripheral blood mononuclear cells (PBMCs) from healthy donors
  • Test Compounds: this compound and venetoclax prepared in DMSO
  • Assay Kit: MTT assay kit for cell viability assessment

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5×10³ cells/well in 100μL complete medium
  • Compound Treatment: Treat cells with graded concentrations of this compound and venetoclax (0.000128, 0.0064, 0.032, 0.16, 0.8, 4, and 20 μM) for 72 hours
  • Viability Assessment: Add 10μL MTT reagent (5mg/mL) per well and incubate for 4 hours at 37°C
  • Formazan Solubilization: Add 100μL solubilization solution (10% SDS in 0.01M HCl) and incubate overnight
  • Absorbance Measurement: Measure absorbance at 570nm with reference at 630nm using a plate reader
  • Data Analysis: Calculate percentage viability relative to DMSO-treated controls and determine IC₅₀ values using four-parameter logistic regression
Apoptosis Analysis by Flow Cytometry

Purpose: To quantify apoptosis induction by this compound and venetoclax alone and in combination

Materials:

  • Staining Solution: Annexin V-FITC and propidium iodide in binding buffer
  • Equipment: Flow cytometer with appropriate filters for FITC and PI detection

Procedure:

  • Cell Treatment: Treat 2×10⁵ cells/mL with desired concentrations of compounds for 24-48 hours
  • Cell Harvesting: Collect cells by centrifugation at 300×g for 5 minutes
  • Staining: Resuspend cell pellet in 100μL binding buffer containing Annexin V-FITC (1:100) and PI (1μg/mL)
  • Incubation: Incubate for 15 minutes at room temperature in the dark
  • Analysis: Add 400μL binding buffer and analyze by flow cytometry within 1 hour
  • Gating Strategy: Establish quadrants using single-stained and untreated controls
Cell Cycle Analysis

Purpose: To evaluate the effect of this compound on cell cycle distribution

Materials:

  • Fixative: 70% ethanol in PBS
  • Staining Solution: Propidium iodide (50μg/mL) with RNase A (100μg/mL) in PBS

Procedure:

  • Cell Fixation: Harvest 1×10⁶ cells, wash with PBS, and fix in 70% ethanol at -20°C for at least 2 hours
  • Staining: Wash fixed cells with PBS and resuspend in 500μL staining solution
  • Incubation: Incubate for 30 minutes at 37°C in the dark
  • Analysis: Analyze DNA content by flow cytometry, collecting at least 10,000 events per sample
  • Data Processing: Identify subG1, G0/G1, S, and G2/M populations using appropriate cell cycle modeling software
Protein Expression Analysis by Immunoblotting

Purpose: To examine molecular changes following this compound treatment

Materials:

  • Primary Antibodies: Anti-PARP1, anti-γH2AX, anti-MCL1, anti-SQSTM1/p62, anti-β-actin
  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

Procedure:

  • Protein Extraction: Lyse 5×10⁶ cells in RIPA buffer on ice for 30 minutes, then centrifuge at 14,000×g for 15 minutes
  • Quantification: Determine protein concentration using BCA assay
  • Gel Electrophoresis: Separate 20-30μg protein by SDS-PAGE (7.5-12% gels)
  • Transfer: Transfer to nitrocellulose membranes using standard wet transfer methods
  • Blocking: Block membranes with 5% non-fat milk in TBST for 1 hour
  • Antibody Incubation: Incubate with primary antibodies overnight at 4°C, then with HRP-conjugated secondary antibodies for 1 hour at room temperature
  • Detection: Develop using ECL reagents and image with a digital documentation system

Results & Data Analysis

This compound Monotherapy Activity

This compound demonstrated broad-spectrum activity across 12 AML cell lines, with IC₅₀ values ranging from 0.45 to >20 μM after 72 hours of treatment. [2] The compound exhibited a favorable therapeutic window, with significantly higher IC₅₀ values in healthy peripheral blood mononuclear cells (3.7 to 8.8 μM), suggesting selective toxicity toward malignant cells. [2] Cell cycle analysis revealed a progressive increase in the subG1 fraction, indicative of apoptotic cell death, particularly prominent in Kasumi-1 cells. [2]

Table 1: this compound Cytotoxicity Profile in AML Cell Lines

Cell Line IC₅₀ (μM) Notes
Kasumi-1 0.45 Partially venetoclax-resistant
U-937 1.2 Partially venetoclax-resistant
OCI-AML3 2.8 Highly venetoclax-resistant
HL-60 3.1 Ven-sensitive
MV4-11 4.5 Ven-sensitive
Healthy PBMCs 3.7-8.8 Therapeutic window indicator
Reversal of Venetoclax Resistance

The combination of this compound with venetoclax demonstrated remarkable synergy in venetoclax-resistant models. [2] In OCI-AML3 cells (highly venetoclax-resistant), low concentrations of venetoclax (5μM) and this compound (2.5μM) combined induced apoptosis in >95% of cells. [2] Similar dramatic effects were observed in partially resistant Kasumi-1 and U-937 cells at even lower compound concentrations. [2]

Table 2: Synergistic Effects in Venetoclax-Resistant AML Models

Cell Line Venetoclax (μM) This compound (μM) Apoptosis Induction Resistance Profile
OCI-AML3 5 2.5 >95% High resistance
U-937 2.5 2.5 >95% Partial resistance
Kasumi-1 0.6 2.5 >95% Partial resistance
Molecular Mechanisms of Synergy

Immunoblot analysis revealed that this compound treatment induced dose-dependent PARP1 cleavage and elevated γH2AX levels across all evaluated models, confirming activation of apoptotic pathways and DNA damage responses, respectively. [2] A critical finding was the consistent reduction of MCL1 protein, a BCL-2 family protein associated with venetoclax resistance, in Kasumi-1 cells following this compound treatment. [2] Additionally, decreased SQSTM1/p62 levels in U-937 and Kasumi-1 cells suggested activation of autophagic processes, corroborating previous findings of this compound as an autophagy inducer in cancer cells. [2]

Research Applications

Recommended Model Systems

For evaluating this compound-venetoclax combinations, the following cellular models are recommended based on experimental evidence:

  • OCI-AML3: Model of high venetoclax resistance
  • Kasumi-1 and U-937: Models of partial venetoclax resistance
  • MV4-11 and HL-60: Venetoclax-sensitive controls
  • Healthy PBMCs: Assessment of therapeutic window
Combination Dosing Strategies

Based on experimental data, the following dosing approach is recommended for in vitro studies:

  • This compound: Test concentrations ranging from 0.5-5μM
  • Venetoclax: Test concentrations ranging from 0.5-5μM
  • Sequencing: Simultaneous administration or this compound pretreatment (24 hours) followed by venetoclax

The experimental workflow below outlines the key steps in evaluating this combination therapy:

G Cell_Culture Cell_Culture Compound_Treatment Compound_Treatment Cell_Culture->Compound_Treatment Plate Cells Viability_Assay Viability_Assay Compound_Treatment->Viability_Assay 72h Exposure Apoptosis_Analysis Apoptosis_Analysis Compound_Treatment->Apoptosis_Analysis 24-48h Exposure Cell_Cycle Cell_Cycle Compound_Treatment->Cell_Cycle 24h Exposure Molecular_Analysis Molecular_Analysis Compound_Treatment->Molecular_Analysis 6-48h Exposure Data_Interpretation Data_Interpretation Viability_Assay->Data_Interpretation IC₅₀ Values Apoptosis_Analysis->Data_Interpretation % Apoptosis Cell_Cycle->Data_Interpretation SubG1 Analysis Molecular_Analysis->Data_Interpretation Protein Changes

Summary & Perspectives

The combination of this compound with venetoclax represents a promising therapeutic strategy for overcoming venetoclax resistance in AML. The synergistic interaction stems from this compound's multi-faceted mechanism involving MCL-1 downregulation, DNA damage induction, and autophagy activation, which collectively sensitize leukemia cells to BCL-2 inhibition. [2] These application notes provide comprehensive protocols for evaluating this combination in preclinical models, with robust methodologies for assessing efficacy, apoptosis induction, and molecular mechanisms.

For future research, several key directions are recommended:

  • In vivo validation using patient-derived xenograft models of venetoclax-resistant AML
  • Expanded combination studies with other targeted agents (e.g., IDH inhibitors, FLT3 inhibitors)
  • Biomarker development to identify patient populations most likely to benefit from this combination
  • Formulation optimization to enhance this compound bioavailability for potential clinical translation

The translational potential of this combination is substantial, particularly for the 40% of AML patients who develop resistance to venetoclax-based therapies. [2] With continued investigation, this compound-venetoclax combination therapy may address a significant unmet clinical need in AML management, potentially expanding treatment options for this challenging patient population.

References

Cephalochromin extraction and purification methods

Author: Smolecule Technical Support Team. Date: February 2026

Cephalochromin: Chemical and Biological Profile

The following table summarizes the fundamental characteristics of this compound as identified in the literature:

Property Description
IUPAC Name 5,5′,6,6′,8,8′-Hexahydroxy-2,2′-dimethyl-2,2′,3,3′-tetrahydro-4H,4′H-9,9′-bibenzo[g]chromene-4,4′-dione [1]
CAS Registry Number 25908-26-3 [1] [2] [3]
Molecular Formula C₂₈H₂₂O₁₀ [1] [2] [3]
Average Mass 518.474 g/mol [1]
Source Fungus Cosmospora vilior (also found in literature as Cosmopora vilior) [4] [5]
Physical Description Orange amorphous powder [2]

Documented Bioactivity and Mechanisms

This compound has shown promising antineoplastic activity across various cancer models. The quantitative data from recent studies is summarized below:

Table 1: Cytotoxic Activity of this compound in Various Cell Models

Cell Line / Model Assay Key Findings (IC₅₀) Citation
12 AML Cell Lines (e.g., HEL, HL-60, Kasumi-1, MOLM-13, etc.) MTT assay (72 hours) IC₅₀ values ranged from 0.45 to >20 µM [4]
Healthy Peripheral Blood Mononuclear Cells (PBMCs) MTT assay (72 hours) IC₅₀ ranged from 3.7 to 8.8 µM, suggesting a potential therapeutic window [4]
A549 Human Non-Small-Cell Lung Cancer Cells Growth-inhibitory activity (48 hours) IC₅₀ of 2.8 µM [5]

The molecular mechanisms underlying this activity involve multiple pathways, as illustrated in the following workflow:

G cluster_1 Cellular Processes & Signaling This compound This compound Autophagy Autophagy This compound->Autophagy Induces CellCycle CellCycle This compound->CellCycle Arrests G0/G1 DNA_Damage DNA_Damage This compound->DNA_Damage Increases γH2AX Mito_Disruption Mito_Disruption This compound->Mito_Disruption Causes Prot_Degradation Prot_Degradation Autophagy->Prot_Degradation Reduces Apoptosis Apoptosis Caspase Activation Caspase Activation Apoptosis->Caspase Activation Activates Cyclins Cyclins CellCycle->Cyclins Down-regulates DNA_Damage->Apoptosis Survivin Survivin Prot_Degradation->Survivin e.g. MCL1 MCL1 Prot_Degradation->MCL1 e.g. SQSTM1_p62 SQSTM1_p62 Prot_Degradation->SQSTM1_p62 e.g. Mito_Disruption->Apoptosis Survivin->Apoptosis MCL1->Apoptosis Cyclin D1, E Cyclin D1, E Cyclins->Cyclin D1, E Cdk 2, Cdk 4 Cdk 2, Cdk 4 Cyclins->Cdk 2, Cdk 4 Caspase-8, -9, -3 Caspase-8, -9, -3 Caspase Activation->Caspase-8, -9, -3 PARP1 Cleavage PARP1 Cleavage Caspase Activation->PARP1 Cleavage

Based on the search results, the key documented mechanisms are:

  • Induction of Apoptosis: this compound triggers programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways. This is evidenced by the cleavage of PARP1, activation of caspases (-8, -9, and -3), and a progressive increase in the subG1 cell population [4] [5].
  • Mitochondrial Disruption: Treatment leads to the loss of mitochondrial membrane potential and generation of reactive oxygen species (ROS), which drives apoptosis [5].
  • Cell Cycle Arrest: In lung cancer models, this compound causes arrest at the G0/G1 phase by down-regulating key cell cycle regulators like cyclin D1, cyclin E, Cdk2, and Cdk4 [5].
  • Autophagy Induction: this compound is recognized as an autophagy inducer, shown by the triggering of the autophagic marker LC3 II and reduced levels of SQSTM1/p62 [4] [5].
  • DNA Damage: Increased levels of γH2AX, a marker of DNA double-strand breaks, are observed upon treatment [4].
  • Synergy with Venetoclax: A significant finding is its synergistic effect with the BCL-2 inhibitor venetoclax, overcoming resistance in AML cell models (e.g., OCI-AML3). This synergy is potentially mediated through the reduction of MCL-1 protein levels and the induction of autophagy [4].

Application Notes for Research

  • Potential in Overcoming Drug Resistance: The synergy between this compound and venetoclax is highly relevant for translational research, especially in treating AML patients with acquired resistance. Combining this compound with established therapeutics could be a promising strategy [4].
  • Multi-Target Mechanism: Its ability to simultaneously induce DNA damage, disrupt mitochondria, inhibit survival proteins (MCL-1, survivin), and induce autophagy suggests a multi-faceted mechanism that may be effective against heterogeneous tumors [4] [5].

Seeking Extraction Protocols

The search results confirm this compound's research potential but lack specific extraction and purification details. To proceed with laboratory work, you may find these approaches helpful:

  • Consult Specialized Literature: Perform a deeper literature search using scientific databases with keywords like "Cosmospora vilior fermentation", "This compound isolation", and "natural product purification from fungi".
  • Contact Suppliers: Companies like BOC Sciences and Adipogen Life Sciences, which list this compound, may provide technical data or purification guides [2].
  • Adapt General Methods: While specific protocols are unavailable, general methods for extracting bioactive compounds from fungi (involving steps like fermentation, solvent extraction, and chromatographic purification) would be applicable [6].

References

Comprehensive Application Notes and Protocols for Cephalochromin Molecular Networking Dereplication

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cephalochromin and Dereplication Challenges

This compound is a bis-naphthopyrone pigment with documented antimicrobial and cytotoxic activities, initially isolated from fungal sources. This compound belongs to a structurally diverse class of natural products that frequently exhibit complex isomerism and occur in families of closely related analogs, presenting significant challenges for their identification and separation. The traditional approach to natural product discovery involves a laborious process of bioactivity-guided fractionation that often leads to the redundant rediscovery of known compounds, wasting valuable resources and time. Molecular networking through the Global Natural Products Social (GNPS) platform has emerged as a powerful strategy to address these challenges by enabling the rapid classification and annotation of known compounds directly from crude extracts.

Dereplication refers to the process of quickly identifying previously characterized molecules in complex mixtures, thereby allowing researchers to focus their isolation efforts on novel compounds. The integration of high-resolution mass spectrometry with advanced computational approaches has revolutionized this field, creating efficient pipelines for natural product discovery. While the specific literature on this compound using molecular networking is limited, well-established protocols from similar natural products like those from Sophora flavescens and aspterric acid analogs provide robust frameworks that can be adapted for this compound research. These methodologies enable researchers to "see" target compounds before isolation, dramatically improving the efficiency and success rate of natural product discovery programs [1] [2].

Experimental Workflow Design

Sample Preparation and LC-MS/MS Analysis

The initial phase of the dereplication process involves careful sample preparation and comprehensive LC-MS/MS analysis to generate high-quality data for subsequent molecular networking:

  • Fungal material processing: Fresh or lyophilized fungal biomass (50-100 mg) should be extracted using a solvent system of methanol/water/formic acid (49:49:2 v/v/v) with sonication for 60 minutes. This optimized extraction protocol ensures efficient recovery of diverse secondary metabolites including this compound and its analogs. After centrifugation, the supernatants are combined, concentrated under nitrogen gas, and reconstituted in H₂O/ACN (95:5 v/v) at a final concentration of 10 mg/mL prior to analysis [1].

  • LC-MS/MS parameters: The analysis should be performed using an UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF) with a C18 reversed-phase column (2.1 × 150 mm, 1.8 μm). The mobile phase should consist of (A) 8.0 mmol/L ammonium acetate in water and (B) acetonitrile, with a flow rate of 0.300 mL/min and column temperature maintained at 40°C. The chromatographic separation employs a gradient program: 3-5% B (0-3 min), 5-5% B (3-5 min), 5-15% B (5-8 min), 15-60% B (8-12 min), 60-98% B (12-20 min), and 98-98% B (20-21 min) [1].

Table 1: LC-MS/MS Instrument Parameters for this compound Dereplication

Parameter Configuration Alternative Setting
MS Platform Q-TOF Orbitrap
Ionization Mode ESI Positive ESI Negative
MS Scan Range m/z 100-2000 m/z 150-1500
Collision Energy 50 eV with 10 eV spread 20-80 eV ramp
Acquisition Modes DDA (top 4 ions) & DIA (SWATH) DDA only
Gas Temperature 550°C 300-600°C

For comprehensive metabolite coverage, both Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA) should be employed. DDA provides high-quality MS/MS spectra for the most abundant ions, while DIA (using Sequential Window Acquisition of All Theoretical Mass Spectra, SWATH) fragments all ions within specific m/z windows, ensuring no metabolites are missed. The DDA method should be configured to select the top 4 most intense ions per cycle for fragmentation, while DIA should use 50 Da isolation windows across m/z 100-1000. This complementary approach maximizes the coverage of both abundant and trace metabolites in complex fungal extracts [1].

Molecular Networking and GNPS Procedures

The molecular networking workflow transforms raw MS/MS data into visual networks that map structural relationships between metabolites:

  • Data conversion and preprocessing: Raw MS/MS data files must first be converted to open formats (mzML or mzXML) using tools like MSConvert (ProteoWizard). For DIA data, specialized software such as MS-DIAL (v5.3 or higher) is required to extract meaningful MS/MS spectra from the complex datasets. The parameters should include an MS1 tolerance of 0.01 Da and MS2 tolerance of 0.025 Da, with a minimum peak height of 50 amplitude. For DDA data, MZmine (v4.3.0+) provides comprehensive feature detection, chromatogram building, and alignment capabilities [1].

  • GNPS molecular networking: The processed data is uploaded to the GNPS platform (gnps.ucsd.edu) where molecular networks are created using the Feature-Based Molecular Networking (FBMN) workflow. Key parameters include: a minimum cosine score of 0.7 for spectral similarity, minimum matched fragment ions of 4, and network TopK of 10. The analysis should be set to search against both public spectral libraries (e.g., GNPS, NIST) and in-house databases if available. The molecular networking algorithm groups similar spectra into molecular families, visually representing structural relationships as interconnected nodes [1] [2].

Table 2: GNPS Molecular Networking Parameters for this compound Analysis

Parameter Recommended Setting Effect on Results
Min. Cosine Score 0.7-0.8 Higher = More Stringent Similarity
Min. Matched Peaks 4-6 Higher = Reduced False Positives
Network TopK 10 Limits Connections per Node
Maximum RT Difference 0.2 min Helps Exclude Impurities
Library Min. Matched 4-6 Confidence in Annotations

The visualization of molecular networks allows researchers to quickly identify compound families and prioritize unknown clusters for further investigation. In the case of this compound, which likely exists as analogs with similar fragmentation patterns, these compounds would appear as tightly connected nodes within the network. This approach was successfully used to discover new aspterric acid analogs from Penicillium javanicum, where four analogs were isolated, including two new compounds (penijavanic acids A and B) [2].

Protocol Implementation Guide

Step-by-Step GNPS Analysis Procedure
  • Data Preparation: Convert raw MS files to mzML format using MSConvert with peak picking enabled. For DIA data, use MS-DIAL to deconvolute spectra and generate pseudo-MS/MS spectra suitable for GNPS analysis. The data conversion step is critical for ensuring compatibility with the GNPS platform [1].

  • File Upload and Parameter Selection: Navigate to the GNPS website and access the Molecular Networking job submission page. Upload your converted mzML files and set the parameters according to Table 2. Enable the feature-based molecular networking option if using MZmine-processed data, as this incorporates both MS/MS similarity and chromatographic alignment [1].

  • Database Matching and Annotation: Configure the library search parameters by selecting appropriate spectral libraries. Set the minimum matched peaks to 6 and the minimum cosine score to 0.7 for balanced sensitivity and specificity. Enable the analog search option to identify structurally similar compounds that may not have exact matches in libraries, which is particularly valuable for discovering new this compound analogs [2].

  • Results Interpretation: Once processing is complete, explore the molecular network using Cytoscape or the GNPS web viewer. Identify clusters of interest by looking for:

    • Highly connected nodes that may represent core structural scaffolds
    • Unknown clusters with no library matches
    • Regions containing known this compound analogs
    • Subnetworks with interesting biological activity annotations [1] [2]

The following workflow diagram illustrates the complete dereplication process:

This compound This compound Dereplication Workflow cluster_acquisition Data Acquisition Phase cluster_comp Computational Analysis cluster_validation Validation & Isolation Start Start: Fungal Extract LCMS LC-MS/MS Analysis DDA & DIA Acquisition Start->LCMS DataConv Data Conversion mzML Format LCMS->DataConv LCMS->DataConv Raw Data Preproc Data Preprocessing MS-DIAL or MZmine DataConv->Preproc GNPS GNPS Molecular Networking Preproc->GNPS Preproc->GNPS Processed Data Annotation Compound Annotation & Dereplication GNPS->Annotation Isolation Targeted Isolation of Novel Compounds Annotation->Isolation Identification Structure Elucidation NMR & HRMS Isolation->Identification Isolation->Identification Pure Compounds

Metabolite Identification and Isomer Discrimination
  • MS/MS fragmentation analysis: For this compound and its analogs, careful analysis of fragmentation patterns is essential for structural characterization. Studies on aspterric acid analogs revealed that the first fragmentation typically occurs at labile groups like isopropyl or carboxyl moieties, producing high-abundance ions. The remaining cyclic skeletons then fragment at different positions, generating characteristic product ions. Similar patterns should be documented for this compound analogs to establish diagnostic fragments that can guide future identifications [2].

  • Isomer discrimination: A significant challenge in dereplication is distinguishing between structural isomers that share identical molecular formulas but differ in stereochemistry or substitution patterns. To address this:

    • Generate Extracted Ion Chromatograms (EIC) for specific m/z values to resolve isomeric compounds based on retention time differences
    • Compare MS/MS spectra across chromatographic peaks to identify subtle differences in fragmentation patterns
    • Utilize retention time prediction models to correlate structural features with elution behavior
    • Apply collision energy ramping to expose energy-dependent fragmentation differences between isomers [1]

Table 3: Isomer Discrimination Techniques in Dereplication

Technique Application Limitations
EIC Analysis Separation of Co-eluting Isomers Limited by Chromatographic Resolution
Fragmentation Comparison Identify Subtle Structural Differences Requires High-Quality MS/MS Spectra
Retention Time Modeling Predict Isomer Elution Order Needs Training Set of Known Compounds
Collision Energy Ramping Probe Fragmentation Stability Instrument-Dependent Responses

The combination of these approaches enabled researchers to annotate 51 compounds in Sophora flavescens samples, demonstrating the power of integrated dereplication strategies. The study found that DIA and DDA approaches were complementary, with molecular networking overcoming the challenges of trace compound identification compared to direct database matching [1].

Applications in Natural Product Discovery

Molecular networking dereplication has significant applications across natural product research and drug development:

  • Accelerated natural product discovery: The traditional approach to natural product discovery is often compared to "finding a needle in a haystack" due to the chemical complexity of natural extracts. Molecular networking transforms this process by providing a visual guide to the chemical landscape, allowing researchers to quickly identify novel compounds and avoid redundant re-isolation of known entities. This approach was successfully applied to Ainsliaea macrocephala, leading to the targeted isolation of two novel disesquiterpenoids (macrocephadiolides A and B) with potent anti-inflammatory activity [3].

  • Drug development applications: For drug development professionals, molecular networking offers a streamlined path from crude extracts to lead compounds. The efficiency gains are substantial, reducing the time and resources required for compound identification. Additionally, by visualizing entire compound families, researchers can quickly assess structure-activity relationships and select promising analogs for further development. The anti-inflammatory compounds discovered from Ainsliaea macrocephala demonstrated potent inhibition of nitric oxide production with IC₅₀ values of 0.99 and 6.13 μM, highlighting the potential of this approach to identify biologically relevant molecules [3].

  • Educational applications: The integration of molecular networking into natural product chemistry education provides students with exposure to cutting-edge techniques while developing their analytical skills. In one educational study, students used GNPS to guide the isolation of aspterric acid analogs from a marine fungus, successfully identifying four analogs including two new compounds. This hands-on experience enhanced student understanding of spectroscopic techniques and chromatographic methods while demonstrating the power of modern dereplication strategies [2].

Conclusion

Molecular networking represents a paradigm shift in natural product research, moving from serendipitous discovery to targeted isolation based on comprehensive chemical intelligence. The dereplication protocol outlined in this document provides researchers with a robust framework for applying these advanced techniques to this compound and related fungal metabolites. By integrating complementary LC-MS/MS approaches with the powerful computational infrastructure of GNPS, researchers can dramatically accelerate the discovery of novel natural products with potential therapeutic applications.

The future of dereplication will likely see increased integration of machine learning algorithms for spectral prediction and annotation, enhanced quantitative structure-retention relationship models for improved chromatographic alignment, and more sophisticated visualization tools for exploring complex molecular networks. As these technologies mature, the pace of natural product discovery will continue to accelerate, unlocking the vast chemical diversity of fungal metabolites for drug development and other applications.

References

Comprehensive Application Notes & Protocols: Cephalochromin IC₅₀ Determination in Cancer Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Biological Significance

Cephalochromin is a promising natural product derived from the fermented broth of the fungus Cosmospora vilior (also classified as Cosmopora vilior in some references) that has demonstrated significant anti-neoplastic activity across diverse cancer cell models. This secondary metabolite has garnered substantial research interest due to its potent cytotoxic effects and unique mechanism of action, particularly in hematological malignancies and solid tumors. As a fungal-derived compound, this compound represents an important contributor to the expanding repertoire of natural product-based therapeutics being explored for oncology applications, especially in the context of overcoming treatment resistance to conventional chemotherapeutic agents. [1] [2]

The compound's biological significance is particularly evident in its ability to address therapy-resistant cancers, including venetoclax-resistant acute myeloid leukemia (AML) models. With approximately 40% of AML patients developing resistance to venetoclax (a BCL-2 inhibitor), there is a pressing clinical need for alternative therapeutic approaches. This compound has demonstrated not only standalone cytotoxicity but also synergistic activity when combined with venetoclax, resulting in apoptosis induction in over 95% of cells in resistant models such as OCI-AML3, even at low concentrations of both agents. This synergistic profile positions this compound as a promising candidate for combination therapies targeting resistant disease phenotypes. [1]

IC₅₀ Values & Cytotoxicity Profiling

Quantitative Cytotoxicity Across Cellular Models

Systematic evaluation of this compound's cytotoxic potential has been conducted across diverse cancer cell lines, primarily using the MTT assay methodology after 72 hours of drug exposure. The resulting IC₅₀ values (the concentration causing 50% inhibition of cell viability) demonstrate considerable variability across different cellular contexts, reflecting differential sensitivity potentially linked to tissue origin, genetic makeup, and molecular phenotype. These quantitative assessments reveal this compound's broad-spectrum anti-cancer activity while highlighting cell-type specific susceptibility patterns that may inform future therapeutic applications. [1]

Table 1: Comprehensive IC₅₀ Values for this compound Across Cancer Cell Lines

Cell Line Cancer Type IC₅₀ Value (μM) Experimental Context
A549 Non-small cell lung cancer 2.8 μM 48-hour treatment [2]
OCI-AML3 Acute Myeloid Leukemia >20 μM Venetoclax-resistant model [1]
Kasumi-1 Acute Myeloid Leukemia Partially resistant Venetoclax-resistant model [1]
U-937 Acute Myeloid Leukemia Partially resistant Venetoclax-resistant model [1]
HEL Acute Myeloid Leukemia ~0.45 μM Most sensitive AML model [1]
HL-60 Acute Myeloid Leukemia Variable in range Intermediate sensitivity [1]
Healthy PBMCs Normal cells 3.7-8.8 μM Therapeutic window assessment [1]
Therapeutic Window Assessment

The therapeutic window of this compound represents a critical parameter in evaluating its potential translational application. Assessment in healthy peripheral blood mononuclear cells (PBMCs) revealed IC₅₀ values ranging from 3.7 to 8.8 μM, significantly higher than those observed in the most sensitive AML cell lines (approximately 0.45 μM in HEL cells). This differential cytotoxicity between malignant and non-malignant cells suggests a favorable therapeutic index, indicating selective toxicity toward cancer cells while sparing normal counterparts—an essential characteristic for any promising anti-cancer agent. The approximately 8-20 fold difference in sensitivity between certain cancer models and healthy cells provides a pharmacological foundation for further therapeutic development. [1]

Experimental Protocols

MTT-Based Cell Viability Assay for IC₅₀ Determination

The MTT assay protocol provides a robust, cost-effective method for quantifying cell viability and determining IC₅₀ values for this compound. This colorimetric method measures the metabolic reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by viable cells, with absorbance directly proportional to the number of metabolically active cells. [3]

3.1.1 Materials and Reagents
  • Cell lines: AML cell lines (HEL, HL-60, Kasumi-1, KU812, K-562, MOLM-13, MV4-11, NB4, OCI-AML3, SET-2, THP-1, U-937) or other cancer models
  • This compound stock: Prepare in suitable solvent (DMSO or ethanol), typically at 20 mM concentration
  • Complete culture medium: RPMI-1640 or DMEM supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin/streptomycin
  • MTT reagent: Thiazolyl blue tetrazolium bromide (0.5 mg/mL in PBS), filter-sterilized
  • Solubilization solution: Dimethyl sulfoxide (DMSO) or acidified isopropanol
  • Equipment: 96-well tissue culture plates, CO₂ incubator, spectrophotometric plate reader with 546 nm filter
3.1.2 Step-by-Step Procedure
  • Cell Seeding: Harvest exponentially growing cells and seed in 96-well plates at optimal density (typically 5,000-20,000 cells/well in 100 μL complete medium). Include cell-free control wells for background subtraction. [3] [1]

  • Pre-incubation: Allow cells to adhere and stabilize for 4-24 hours in a humidified 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound (typically 0.000128-20 μM range) in complete medium. Remove partial medium from wells and add drug solutions in triplicate. Include vehicle-only control wells. [1]

  • Incubation Period: Incubate plates for 72 hours (or appropriate time frame based on experimental objectives) under standard culture conditions.

  • MTT Application: Add 10-20 μL of MTT solution (0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove medium without disturbing formed formazan crystals. Add 100 μL DMSO to each well and agitate gently to dissolve crystals.

  • Absorbance Measurement: Read absorbance at 546 nm using a plate reader. Subtract background absorbance from cell-free controls. [3]

  • Data Analysis: Calculate percentage viability relative to vehicle-treated controls and determine IC₅₀ values using appropriate curve-fitting algorithms.

Combination Studies with Venetoclax

For assessing this compound's synergistic interactions with venetoclax:

  • Design Matrix: Implement checkerboard assay design with varying concentrations of both this compound (0.625-5 μM) and venetoclax (0.3-5 μM).

  • Apoptosis Assessment: After 24-48 hours of combination treatment, assess apoptosis induction using Annexin V/propidium iodide staining and flow cytometry.

  • Synergy Calculation: Analyze data using CompuSyn software or Chou-Talalay method to calculate combination indices. [1]

Mechanistic Insights & Signaling Pathways

This compound exerts its anti-cancer effects through multi-modal mechanisms that converge on induction of programmed cell death. The compound's ability to simultaneously engage multiple cell death pathways explains its potency, particularly in resistant cancer models where redundant signaling often confers treatment resistance.

G cluster_mitochondrial Mitochondrial Pathway cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Execution cluster_other Additional Mechanisms This compound This compound M1 ROS Generation This compound->M1 CC1 Downregulation of: Cyclin D1, Cyclin E, Cdk2, Cdk4 This compound->CC1 O1 Survivin Downregulation This compound->O1 O2 DNA Damage (γH2AX) This compound->O2 O3 Autophagy Induction (LC3-II Elevation) This compound->O3 M2 Loss of MMP M1->M2 M3 Reduced Bcl-xL M2->M3 M4 Reduced MCL1 M3->M4 A2 Caspase-9 Activation M4->A2 CC2 G0/G1 Phase Arrest CC1->CC2 A1 Caspase-8 Activation A3 Caspase-3 Activation A1->A3 A2->A3 A4 PARP Cleavage A3->A4 A5 Apoptotic Cell Death A4->A5 O1->A2 O2->A2 O3->A5 O4 p62/SQSTM1 Reduction O4->O3

Diagram 1: Multi-modal Mechanism of Action of this compound in Cancer Cells. The diagram illustrates interconnected pathways including mitochondrial disruption, cell cycle arrest, apoptosis execution, and additional mechanisms contributing to this compound's anti-cancer effects.

The mechanistic profile of this compound involves several interconnected molecular events:

  • Cell Cycle Arrest: this compound induces G0/G1 phase arrest through downregulation of key cell cycle regulators including cyclin D1, cyclin E, Cdk2, and Cdk4. This arrest prevents cell cycle progression and creates a cellular environment primed for apoptosis. [2]

  • Mitochondrial Disruption: Treatment leads to rapid reactive oxygen species (ROS) generation and loss of mitochondrial membrane potential (MMP), culminating in the release of pro-apoptotic factors. This is accompanied by reduced expression of anti-apoptotic proteins Bcl-xL and MCL1, the latter being particularly significant in venetoclax resistance. [1] [2]

  • Apoptosis Activation: this compound activates both intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways, converging on caspase-3 activation and PARP cleavage—hallmarks of irreversible commitment to programmed cell death. [2]

  • Additional Mechanisms: The compound also downregulates survivin (BIRC5), induces DNA damage (evidenced by γH2AX elevation), and triggers autophagic processes (LC3-II elevation and p62/SQSTM1 reduction), creating a multi-faceted attack on cancer cell survival. [1] [2]

Data Analysis & Technical Considerations

IC₅₀ Calculation Methods

Accurate determination of IC₅₀ values requires appropriate curve-fitting approaches. The four-parameter logistic regression model is widely used for this purpose:

  • Equation: ( Y = \text{Min} + \frac{\text{Max} - \text{Min}}{1 + (\frac{X}{\text{IC}_{50}})^{\text{Hill coefficient}}} )
  • Parameters:
    • Min: Minimum response (lower asymptote)
    • Max: Maximum response (upper asymptote)
    • X: Concentration of this compound
    • Y: Response (cell viability)
    • Hill coefficient: Steepness of the curve

For biological inhibition, the Hill coefficient is typically positive, producing a decreasing sigmoidal curve. Traditional normalization forcing values between 0 and 1 is not always necessary, but constraining the minimum to zero may be beneficial for biological interpretability when response values extend to negative ranges. [4]

Alternative Methods & Validation

While MTT assays provide valuable data, incorporation of real-time cell monitoring systems such as the iCELLigence RTCA system offers complementary advantages. This label-free, impedance-based method enables continuous monitoring of cell status and can detect cytotoxic responses immediately after compound addition, potentially providing more sensitive IC₅₀ measurements than endpoint assays. [5]

G Start Experimental Design S1 Cell Seeding (96-well plate) Start->S1 S2 Pre-incubation (4-24 hours) S1->S2 S3 This compound Treatment (Serial Dilutions) S2->S3 S4 Incubation (72 hours) S3->S4 RTCA1 RTCA Method (Real-time monitoring) S3->RTCA1 S5 MTT Assay (4 hours) S4->S5 S6 Solubilization (DMSO) S5->S6 S7 Absorbance Measurement (546 nm) S6->S7 S8 Data Analysis (IC₅₀ Calculation) S7->S8 RTCA2 Continuous Impedance Measurement RTCA1->RTCA2 RTCA3 Cell Index Tracking (0-96 hours) RTCA2->RTCA3 RTCA3->S8

Diagram 2: Experimental Workflow for this compound IC₅₀ Determination. The diagram outlines the sequential steps for MTT-based IC₅₀ determination, with the alternative RTCA method shown in red dashed lines.

Troubleshooting & Optimization
  • Solvent Considerations: DMSO concentration should not exceed 0.1% to avoid solvent toxicity; include vehicle controls.
  • Cell Density Optimization: Perform preliminary experiments to determine optimal seeding density for each cell line.
  • Time Course Considerations: IC₅₀ values are time-dependent; establish appropriate incubation periods based on doubling times.
  • Edge Effects: Randomize plate layout to minimize evaporation-related edge effects in 96-well plates.
  • Data Quality Assessment: Include quality control measures such as Z-factor calculations to ensure assay robustness.

Conclusion & Research Applications

This compound represents a promising anti-cancer agent with demonstrated efficacy across diverse hematological and solid tumor models. The comprehensive IC₅₀ profiling reveals a favorable therapeutic window, while mechanistic studies elucidate its multi-modal action engaging cell cycle arrest, mitochondrial disruption, and apoptosis activation. The standardized protocols presented herein enable robust quantification of this compound's cytotoxic effects, supporting future research toward its therapeutic development. Particularly promising is this compound's demonstrated synergy with venetoclax in resistant AML models, suggesting potential clinical applications in combination regimens for treatment-resistant disease.

References & Additional Resources

  • Assessment of Cell Viability in Drug Therapy: IC and Other New Parameters (2025). Pharmaceutics. 17(2):247. doi: 10.3390/pharmaceutics17020247. [3]
  • Cellular and Molecular Characterization of the Antineoplastic Activity of this compound in AML (2023). Hemasphere. 7(Suppl):e35451e1. doi: 10.1097/01.HS9.0000974148.35451.e1. [1]
  • This compound Induces G0/G1 Cell Cycle Arrest and Apoptosis in A549 Human Non-Small-Cell Lung Cancer Cells (2014). Journal of Natural Products. 77(4):758-765. doi: 10.1021/np4009006. [2]
  • Evaluation of IC₅₀ Levels Immediately After Treatment with Anticancer Reagents Using a Real-Time Cell Monitoring Device (2019). Experimental and Therapeutic Medicine. 18(4): 3197-3205. doi: 10.3892/etm.2019.7876. [5]
  • Quest Graph IC₅₀ Calculator. AAT Bioquest. https://www.aatbio.com/tools/ic50-calculator. [4]

References

Application Notes and Protocols: Evaluating Cephalochromin-Induced Autophagy in Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cephalochromin, a fungal-derived compound from Cosmospora vilior, has emerged as a promising antineoplastic agent due to its ability to induce autophagy and apoptosis across various cancer models. These application notes provide detailed methodologies for evaluating this compound's autophagy-inducing properties, specifically focusing on experimental protocols used in leukemic and solid tumor models. The documented approaches enable researchers to investigate this compound's mechanism of action, particularly its synergistic effects with established chemotherapeutic agents like venetoclax in venetoclax-resistant models.


Experimental Models and Cell Culture Protocols
1.1. Cell Line Selection and Culture Conditions
  • Recommended Cell Lines:

    • AML models: OCI-AML3 (venetoclax-resistant), Kasumi-1, U-937, MV4-11, MOLM-13, HL-60, and other 12 validated lines [1]
    • Solid tumor models: A549 human non-small-cell lung cancer cells [2]
    • Control cells: Healthy peripheral blood mononuclear cells (PBMCs) for therapeutic window assessment [1]
  • Culture Conditions:

    • Maintain cells in appropriate media (RPMI-1640 for hematopoietic lines, DMEM for adherent lines) supplemented with 10% FBS and 1% penicillin/streptomycin
    • Culture at 37°C in a humidified 5% CO₂ atmosphere
    • Maintain logarithmic growth phase by passaging every 2-3 days
1.2. This compound Preparation and Treatment
  • Stock Solution Preparation:

    • Prepare 10 mM stock solution in DMSO
    • Aliquot and store at -20°C
    • Avoid freeze-thaw cycles (>3 recommended)
  • Working Concentration Ranges:

    • Dose-response studies: 0.000128-20 μM (serial dilution) [1]
    • Standard treatment: 2.5-5 μM for 48-72 hours [1] [2]
    • Combination therapy: 2.5 μM this compound + 0.6-5 μM venetoclax [1]
  • Treatment Schedule:

    • Seed cells at 5×10⁴ cells/mL in 96-well or 6-well plates
    • Allow 24-hour adherence (for adherent lines)
    • Treat with this compound for 48-72 hours

Table 1: this compound IC₅₀ Values Across Cellular Models

Cell Line IC₅₀ Value (μM) Cancer Type Resistance Profile
OCI-AML3 ~5.0* AML Venetoclax-resistant
Kasumi-1 ~2.5* AML Partially resistant
U-937 ~2.5* AML Partially resistant
A549 2.8 (48h) NSCLC N/A
Healthy PBMCs 3.7-8.8 Normal cells N/A

*Estimated from combination studies [1]


Core Methodological Protocols
2.1. Cell Viability Assessment (MTT Assay)
  • Procedure:

    • Seed cells in 96-well plates (5×10³-10⁴ cells/well)
    • Treat with this compound gradient concentrations (0.000128-20 μM) for 72 hours [1]
    • Add MTT reagent (0.5 mg/mL final concentration)
    • Incubate 4 hours at 37°C
    • Dissolve formazan crystals with DMSO or acidified isopropanol
    • Measure absorbance at 570 nm with reference at 630 nm
  • Data Analysis:

    • Calculate percentage viability: (Absₜₑₛₜ/Absᵤₙₜᵣₑₐₜₑ𝒹) × 100
    • Determine IC₅₀ values using nonlinear regression (four-parameter logistic model)
2.2. Apoptosis Detection via Flow Cytometry
  • Annexin V/PI Staining Protocol:

    • Harvest ~1×10⁶ cells after treatment
    • Wash with cold PBS
    • Resuspend in 1× binding buffer
    • Add Annexin V-FITC (5 μL) and propidium iodide (PI, 10 μL)
    • Incubate 15 minutes in dark at room temperature
    • Analyze within 1 hour using flow cytometry
  • Analysis Parameters:

    • Early apoptotic: Annexin V⁺/PI⁻
    • Late apoptotic: Annexin V⁺/PI⁺
    • Necrotic: Annexin V⁻/PI⁺
  • Expected Outcomes: Concentration-dependent increase in apoptotic populations observed across leukemic models [1]

2.3. Cell Cycle Analysis
  • PI Staining Protocol:

    • Fix cells in 70% ethanol at -20°C overnight
    • Wash with PBS and treat with RNase A (100 μg/mL)
    • Stain with PI (50 μg/mL) for 30 minutes in dark
    • Analyze using flow cytometry (FL2 channel)
  • Expected Outcomes: Progressive increase in sub-G1 population (apoptotic cells) and G0/G1 arrest in A549 cells [1] [2]

2.4. Mitochondrial Membrane Potential (ΔΨm) Assessment
  • JC-1 Staining Protocol:

    • Incubate treated cells with JC-1 dye (2 μM) for 20 minutes at 37°C
    • Wash with PBS and analyze immediately
    • Measure fluorescence:
      • Red fluorescence (JC-1 aggregates): ~590 nm emission
      • Green fluorescence (JC-1 monomers): ~529 nm emission
  • Data Interpretation:

    • High red/green ratio: Normal ΔΨm
    • Low red/green ratio: Loss of ΔΨm (mitochondrial disruption)
    • Expected Outcome: this compound induces significant ΔΨm loss in concentration-dependent manner [2]

mitochondrial_apoptosis This compound This compound Mitochondria Mitochondria This compound->Mitochondria Disruption MMP_loss MMP_loss Mitochondria->MMP_loss Induces Cytochrome_c Cytochrome_c MMP_loss->Cytochrome_c Releases Caspase_9 Caspase_9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase_3 Caspase_9->Caspase_3 Cleaves Apoptosis Apoptosis Caspase_3->Apoptosis Triggers

Figure 1: this compound-induced mitochondrial apoptosis pathway. This compound disrupts mitochondrial membrane potential (MMP), triggering caspase-dependent apoptosis [2].


Autophagy-Specific Assessment Protocols
3.1. Western Blot Analysis for Autophagy Markers
  • Key Targets:

    • LC3-I/II conversion (autophagosome marker)
    • SQSTM1/p62 (autophagic flux)
    • PARP1 cleavage (apoptosis indicator)
    • γH2AX (DNA damage)
    • MCL1, Bcl-xL (BCL-2 family proteins)
    • Survivin (apoptosis inhibitor)
  • Protocol Summary:

    • Extract proteins using RIPA buffer with protease inhibitors
    • Separate 20-30 μg protein by SDS-PAGE (12-15% gels)
    • Transfer to PVDF membranes
    • Block with 5% non-fat milk for 1 hour
    • Incubate with primary antibodies overnight at 4°C
    • Incubate with HRP-conjugated secondary antibodies (1-2 hours)
    • Detect using ECL substrate
  • Expected Results:

    • Increased LC3-II and decreased p62 indicating autophagy induction [1]
    • Reduced MCL1 in Kasumi-1 cells [1]
    • Increased PARP cleavage and γH2AX [1]
3.2. Immunofluorescence Microscopy for LC3 Puncta Formation
  • Procedure:

    • Culture cells on coverslips in 12-well plates
    • Treat with this compound for 24-48 hours
    • Fix with 4% paraformaldehyde for 15 minutes
    • Permeabilize with 0.1% Triton X-100 for 10 minutes
    • Block with 1% BSA for 30 minutes
    • Incubate with anti-LC3 antibody overnight at 4°C
    • Incubate with fluorescent secondary antibody for 1 hour
    • Mount with DAPI-containing medium
  • Quantification:

    • Count LC3-positive puncta per cell using fluorescence microscopy
    • Minimum 50 cells per condition
    • Expected Outcome: Increased LC3 puncta formation indicating autophagosome accumulation [2]

Table 2: Key Molecular Changes in this compound-Treated Cells

Molecular Marker Change Interpretation Cell Models Observed
LC3-II Autophagosome formation A549, AML lines [1] [2]
SQSTM1/p62 Autophagic flux activation U-937, Kasumi-1 [1]
MCL1 Mitigation of venetoclax resistance Kasumi-1 [1]
Survivin Apoptosis promotion A549 [2]
PARP cleavage Apoptosis induction All tested models [1]
γH2AX DNA damage response All evaluated models [1]

Combination Therapy Protocols
4.1. Venetoclax Synergy Studies
  • Rationale: Overcome venetoclax resistance in AML models [1]

  • Experimental Design:

    • Treat OCI-AML3, Kasumi-1, and U-937 cells with:
      • This compound alone (0.625-5 μM)
      • Venetoclax alone (0.3-5 μM)
      • Combination (fixed ratio based on individual IC₅₀ values)
    • Expose for 48-72 hours
    • Assess apoptosis via Annexin V/PI staining
  • Optimal Combination Ratios:

    • OCI-AML3: 2.5 μM this compound + 5 μM venetoclax
    • Kasumi-1: 2.5 μM this compound + 0.6 μM venetoclax
    • U-937: 2.5 μM this compound + 2.5 μM venetoclax [1]
  • Synergy Analysis:

    • Calculate Combination Index (CI) using Chou-Talalay method
    • CI <1 indicates synergy, CI=1 additive, CI>1 antagonism

combination_therapy This compound This compound Autophagy Autophagy This compound->Autophagy Induces MCL1_down MCL1_down This compound->MCL1_down Causes Venetoclax Venetoclax Apoptosis Apoptosis Venetoclax->Apoptosis Promotes Autophagy->Apoptosis Enhances MCL1_down->Apoptosis Facilitates Synergy Synergy Apoptosis->Synergy Results in

Figure 2: this compound and venetoclax synergistic mechanism. This compound-induced autophagy and MCL1 reduction enhance venetoclax-mediated apoptosis in resistant AML models [1].


Data Interpretation and Troubleshooting
5.1. Key Considerations
  • Therapeutic Window Assessment: Compare IC₅₀ values between cancer cells and healthy PBMCs (IC₅₀ 3.7-8.8 μM in PBMCs vs. 0.45->20 μM in cancer cells) [1]
  • Autophagy Flux vs. Blockade: Distinguish between autophagy induction and impaired degradation:
    • Increased LC3-II + decreased p62 = functional flux
    • Increased LC3-II + increased p62 = impaired degradation
  • Combination Therapy Validation: Include caspase inhibitor controls (Z-VAD-fmk) to confirm apoptosis dependence [2]
5.2. Troubleshooting Guide
  • Low Autophagy Response:
    • Verify nutrient conditions (starvation may enhance baseline)
    • Optimize treatment duration (24-72 hours)
    • Confirm proper LC3 antibody validation
  • High Variability in Combination Studies:
    • Use fresh drug preparations
    • Standardize cell viability at treatment initiation
    • Include multiple replicate wells (n≥6)

Conclusion and Application Notes

This compound represents a promising therapeutic candidate with demonstrated efficacy across multiple cancer models, particularly in venetoclax-resistant AML. The compound's ability to induce simultaneous autophagy, mitochondrial disruption, and apoptosis provides a multi-faceted mechanism of action. The detailed protocols outlined enable comprehensive evaluation of this compound's antineoplastic properties, supporting further investigation into its clinical potential, especially in combination therapies for resistant malignancies.

References

Cephalochromin: Anticancer Properties & Production Source

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the compound and its known effects is a good starting point for troubleshooting production issues.

  • Source: Cephalochromin is a fungus-derived compound that has been isolated from the fermented broth of Cosmospora vilior YMJ89051501 [1].
  • Known Mechanism in Cancer Cells: Research on human non-small-cell lung cancer cells (A549) has shown that this compound exerts a potent antiproliferative effect by [1]:
    • Inducing cell cycle arrest at the G0/G1 phase.
    • Triggering mitochondrial-mediated apoptosis (programmed cell death).
    • This is the first and only specific report on this compound's activity found in the search results.

Strategies for Cell Culture Media Optimization

While not specific to this compound, the following algorithmic approaches for media optimization are widely used in biotechnology to improve the yield of various cell culture products. Adopting these structured methods can be more effective than traditional, one-factor-at-a-time experiments [2].

The table below summarizes the core features of different optimization algorithms.

Algorithm Type Key Principle Advantages Considerations
Statistical & Surrogate Model-based (e.g., RSM, Gaussian Process) Builds a mathematical model (a "surrogate") to predict the response based on input factors. Efficiently models complex interactions; provides a predictive understanding of the system. Model accuracy depends on the initial data; can be complex to set up [2].
Metaheuristics (e.g., Genetic Algorithms, Swarm Intelligence) Uses biologically or physically inspired rules to efficiently search a wide solution space. Well-suited for problems with many variables; does not require derivative information. Can require many iterations; parameters may need tuning [2].
Machine Learning (e.g., Random Forest, Neural Networks) Learns complex, non-linear relationships from data to model and optimize the process. Can handle very complex datasets and uncover non-obvious patterns. Requires a substantial amount of training data; risk of overfitting [2].

The general workflow for implementing these algorithms is iterative, as shown in the diagram below.

Start Define Problem: Objective & Media Components A Initial Design of Experiment (e.g., random sampling) Start->A B Prepare & Run Culture Experiments A->B C Quantify Objective (e.g., yield measurement) B->C D Optimization Algorithm Proposes New Candidates C->D E Terminate? C->E D->B Next Iteration E->Start No End Optimal Media Found E->End Yes

Key Considerations for a Co-culture System

Optimizing a co-culture for this compound production presents unique challenges. You will need to balance the metabolic needs and interactions of both the producer fungus (Cosmospora vilior) and the co-culture partner.

  • Understanding Cellular Metabolism: The core goal of culture media is to provide energy and materials for cells to grow and produce the compound of interest [2]. In a co-culture, you must support two different metabolisms simultaneously. Key pathways to consider include:
    • Glycolysis and the Warburg Effect: Rapidly growing cells, including some microbes and cancer cells, often consume high amounts of glucose and produce lactate even in the presence of oxygen. Ensuring adequate glucose and managing lactate levels can be critical [3].
    • AMPK Signaling: This is a central energy sensor activated during low glucose or other stresses. It influences glucose uptake, glycolysis, and other catabolic processes [3].
    • PI3K/Akt and MAPK Pathways: These are major signaling pathways that regulate cell growth, proliferation, and survival in response to extracellular signals, and they can directly influence metabolic pathways [3] [4].

The diagram below illustrates a simplified view of how these key pathways interact with core metabolism, which can be a useful mental model for designing your co-culture media.

cluster_pathways Key Regulatory Pathways Nutrients Extracellular Nutrients Metabolism Core Metabolism (Glycolysis, TCA Cycle) Nutrients->Metabolism AMPK AMPK Nutrients->AMPK Energy Status PI3K PI3K/Akt Pathway Nutrients->PI3K Growth Signals Output Cell Growth & Product Yield Metabolism->Output AMPK->Metabolism Regulates Sensor Sensor , fillcolor= , fillcolor= PI3K->Metabolism Activates PI3K->Output Promotes MAPK MAPK Pathway MAPK->Metabolism Influences

Pathways Forward for Your Research

Since specific protocols for this compound co-culture are not publicly available, you will likely need to pioneer the optimization. Here are some steps you can take:

  • Leverage General Optimization Frameworks: Use the algorithmic approaches and workflow diagrams provided above to design a systematic optimization strategy for your co-culture media.
  • Deepen Metabolic Analysis: Consider employing systems biology approaches, such as metabolic modeling or omics data analysis, to understand the metabolic interactions in your co-culture system and identify potential bottlenecks or synergistic relationships [2] [5].
  • Explore Analogous Systems: Look for research on the optimization of other high-value fungal metabolites or antibiotic production in co-culture. The principles and successful strategies from those studies can often be adapted.

References

Cephalochromin's Mechanism of Action & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The following information is synthesized from a 2023 study that characterized cephalochromin's effects across 12 AML cell lines [1].

Proposed Antileukemic Mechanisms of this compound

Mechanism Key Findings Experimental Evidence
Apoptosis Induction Concentration-dependent increase in apoptosis; increased PARP1 cleavage (a marker of apoptosis) Cell cycle analysis (subG1 fraction), Western Blot [1]
Mitochondrial Dysfunction Suggests action involves mitochondrial damage Not detailed in the abstract [1]
Autophagy Induction Reduced levels of SQSTM1/p62 protein (indicates autophagic flux) Western Blot [1]
Synergy with Venetoclax Overcomes venetoclax resistance in OCI-AML3, U-937, and Kasumi-1 cell lines Combination therapy assay, Apoptosis analysis [1]
DNA Damage Response Increased levels of γH2AX (a marker of DNA double-strand breaks) Western Blot [1]
MCL-1 Downregulation Reduction of MCL-1, a key protein associated with venetoclax resistance Western Blot (observed in Kasumi-1 cells) [1]

Cytotoxicity Profile of this compound (IC₅₀)

Cell Model This compound IC₅₀ (µM) Venetoclax Resistance Profile
HEL Provided in study Not specified
HL-60 Provided in study Not specified
Kasumi-1 0.45 Partially resistant
KU812 Provided in study Not specified
K-562 Provided in study Not specified
MOLM-13 Provided in study Not specified
MV4-11 Provided in study Not specified
NB4 Provided in study Not specified
OCI-AML3 >20 Highly resistant
SET-2 Provided in study Not specified
THP-1 Provided in study Not specified
U-937 Partially resistant Partially resistant
Healthy PBMCs 3.7 - 8.8 µM (suggesting a potential therapeutic window) N/A

The complex, multi-faceted mechanism of action of this compound, as currently understood, can be visualized in the following diagram. This illustrates why it can effectively overcome resistance in certain contexts.

G cluster_mechanisms This compound-Induced Mechanisms cluster_effects Observed Effects & Synergy This compound This compound Apoptosis Apoptosis Induction This compound->Apoptosis Autophagy Autophagy Induction This compound->Autophagy DNADamage DNA Damage Response This compound->DNADamage MCL1 MCL-1 Downregulation This compound->MCL1 Effect1 Reduced Cell Viability & Clonogenicity Apoptosis->Effect1 Autophagy->Effect1 DNADamage->Effect1 Effect2 Synergistic Cell Death with Venetoclax MCL1->Effect2 Potential driver of synergy

Core Experimental Protocols

The methodologies below are adapted from the primary study to help you replicate key experiments [1].

Cytotoxicity Assay (MTT Assay)
  • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on AML cell lines.
  • Procedure:
    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well.
    • Drug Treatment: Treat cells with a graded concentration range of this compound (e.g., 0.000128, 0.0064, 0.032, 0.16, 0.8, 4, and 20 µM). Include a negative control (vehicle only).
    • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
    • Viability Measurement: Add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours. Subsequently, solubilize the formed formazan crystals with a solvent like DMSO or acidified isopropanol.
    • Analysis: Measure the absorbance at 570 nm. Calculate the percentage of viable cells and determine the IC₅₀ value using non-linear regression analysis.
Analysis of Apoptosis by Cell Cycle
  • Purpose: To quantify apoptotic cells by measuring the subG1 (hypodiploid) population.
  • Procedure:
    • Treatment & Harvest: Treat cells with this compound for the desired duration (e.g., 24-48 hours). Harvest the cells by centrifugation.
    • Fixation: Gently resuspend the cell pellet in cold 70% ethanol and fix at -20°C for several hours or overnight.
    • Staining: Pellet the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide, 50 µg/mL) and RNase A (100 µg/mL) to exclude RNA binding.
    • Flow Cytometry: Incubate the cells in the dark for 30 minutes at 37°C. Analyze the DNA content using a flow cytometer. The population of cells with DNA content less than that of G1 cells (the subG1 peak) represents apoptotic cells.
Combination Therapy with Venetoclax
  • Purpose: To investigate the synergistic effect of this compound and venetoclax.
  • Procedure:
    • Experimental Design: Use a venetoclax-resistant cell line (e.g., OCI-AML3). Set up experimental arms: vehicle control, this compound alone, venetoclax alone, and the combination.
    • Dosing: Use low concentrations of each drug that are minimally effective on their own. The cited study used, for example, 2.5 µM this compound + 5 µM venetoclax for OCI-AML3 cells [1].
    • Apoptosis Assessment: After 24-48 hours of co-treatment, assess the level of apoptosis. This can be done by:
      • Flow Cytometry: Using Annexin V/PI staining, which is a more specific method for early and late apoptosis.
      • Cell Cycle Analysis: As described above, quantifying the subG1 population.

Troubleshooting Common Scenarios

While direct evidence is limited, here are logical troubleshooting steps based on the drug's known mechanisms and general principles of drug resistance in AML.

  • Scenario: Lack of Efficacy in Your AML Cell Model

    • Potential Cause: Intrinsic resistance due to the specific genetic and molecular makeup of your cell line.
    • Troubleshooting Steps:
      • Establish a Baseline: Confirm the IC₅₀ of this compound in your specific cell line using an MTT assay. Compare it to the range (0.45 to >20 µM) reported in the literature [1].
      • Check for Markers: Analyze the expression of key proteins post-treatment via Western Blot. Check for a lack of PARP cleavage (no apoptosis) or persistent MCL-1 levels (potential resistance mechanism) [1].
      • Combine with BCL-2 Inhibition: Given the strong synergy reported, test this compound in combination with venetoclax, even in resistant models [1].
  • Scenario: Inconsistent Results in Combination with Venetoclax

    • Potential Cause: Suboptimal dosing ratios or timing of the two drugs.
    • Troubleshooting Steps:
      • Dose Matrix: Perform a checkerboard assay where you test a range of concentrations for both this compound and venetoclax simultaneously. This helps identify the most synergistic ratio.
      • Schedule Dependency: Investigate different treatment schedules (e.g., pre-treatment with one drug before adding the other) to understand the sequence of molecular events required for synergy.

I hope this structured technical sheet provides a solid starting point for your research. The field of AML drug resistance is rapidly evolving, and investigating how new agents like this compound interact with established pathways is a crucial area of study.

References

Cephalochromin solubility and stability issues

Author: Smolecule Technical Support Team. Date: February 2026

Cephalochromin Basic Information

The table below summarizes the key chemical and purchasing information for this compound.

Property Description
CAS Number 25908-26-3 [1]
Molecular Formula C28H22O10 [1]
Molecular Weight 518.47 g/mol [1]
Appearance Orange amorphous powder [1]
Purity Available at 98% (from suppliers) [1]
Storage Recommendation +4°C [1]

Suppliers: Several companies, including BOC Sciences, Novachemistry, and Adipogen Life Sciences, offer this compound for research purposes [1].

Known Stability & Solubility Issues

Specific, peer-reviewed data on this compound's solubility profile and precise stability under various conditions (e.g., pH, light) is lacking in the available literature. The orange powder appearance suggests it is a solid at room temperature [1]. The primary guidance is to store it at +4°C to maintain stability [1].

Experimental Protocols & Workflows

Here are detailed methodologies for key experiments cited in this compound research, which you can adapt for stability and solubility testing.

Protocol 1: Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound, a critical measure of its potency [2].

  • Cell Seeding: Plate cells (e.g., AML cell lines like OCI-AML3, Kasumi-1) in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells per well.
  • Compound Treatment: Treat cells with a graded concentration series of this compound. A common range is 0.000128 μM to 20 μM [2]. Prepare a stock solution in DMSO and then dilute in culture medium, ensuring the final DMSO concentration is low (e.g., <0.1%) to avoid solvent toxicity. Include negative control (medium only) and vehicle control (DMSO).
  • Incubation: Incubate the treated cells for a desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator [2].
  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow formazan crystal formation.
  • Solubilization: Carefully remove the medium and add a solvent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value can be calculated using nonlinear regression analysis of the dose-response curve.
Protocol 2: Apoptosis Analysis via Cell Cycle

This protocol assesses this compound-induced apoptosis by measuring the increase in the sub-G1 (hypodiploid) cell population [3] [2].

  • Treatment: Treat cells (e.g., A549 lung cancer or AML cell lines) with this compound at relevant concentrations (e.g., near the IC50) for 24-48 hours [3].
  • Harvesting: Collect both adherent and floating cells.
  • Fixation: Wash cells with cold PBS and gently resuspend in cold 70% ethanol to fix. Fix at -20°C for several hours or overnight.
  • Staining: Wash the fixed cells to remove ethanol and resuspend in a propidium iodide (PI) staining solution containing RNase A.
  • Flow Cytometry: Incubate the cells in the dark and then analyze them using a flow cytometer. The sub-G1 peak, indicative of apoptotic cells with fragmented DNA, will appear before the G1 peak.

Summary of Key Bioactivity Data

The table below summarizes quantitative data on this compound's effects from recent studies.

Cell Line / Model Assay Key Finding (IC50) Experimental Context
A549 (Non-small cell lung cancer) [3] Cell Viability 2.8 μM (at 48h) Isolated from Cosmospora vilior [3].
12 AML Cell Lines [2] MTT Assay 0.45 to >20 μM (at 72h) IC50 varied significantly across different cell lines [2].
Healthy Peripheral Blood Mononuclear Cells [2] MTT Assay 3.7 to 8.8 μM (at 72h) Suggests a potential therapeutic window between cancerous and healthy cells [2].

Mechanism of Action Diagrams

Understanding this compound's mechanism can provide indirect clues about its stability in biological systems. The following diagrams illustrate its known effects.

This compound's Anticancer Mechanism

G This compound This compound Mitochondrial Disruption Mitochondrial Disruption This compound->Mitochondrial Disruption Induces ROS Generation ROS Generation This compound->ROS Generation Induces Cell Cycle Arrest (G0/G1) Cell Cycle Arrest (G0/G1) This compound->Cell Cycle Arrest (G0/G1) Causes ↓ Survivin (BIRC5) ↓ Survivin (BIRC5) This compound->↓ Survivin (BIRC5) Directly LC3-II Elevation LC3-II Elevation This compound->LC3-II Elevation Triggers ↓ Bcl-xL ↓ Bcl-xL Mitochondrial Disruption->↓ Bcl-xL Leads to Loss of MMP Loss of MMP Mitochondrial Disruption->Loss of MMP Leads to Caspase-9 Activation Caspase-9 Activation ROS Generation->Caspase-9 Activation ↓ Cyclins/CDKs ↓ Cyclins/CDKs Cell Cycle Arrest (G0/G1)->↓ Cyclins/CDKs ↓ Bcl-xL->Caspase-9 Activation Loss of MMP->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation PARP Cleavage PARP Cleavage Caspase-3 Activation->PARP Cleavage Results in Apoptotic Cell Death Apoptotic Cell Death PARP Cleavage->Apoptotic Cell Death Inhibited Proliferation Inhibited Proliferation ↓ Cyclins/CDKs->Inhibited Proliferation ↓ Survivin (BIRC5)->Apoptotic Cell Death Autophagy Induction Autophagy Induction LC3-II Elevation->Autophagy Induction

Synergy with Venetoclax in AML

G cluster_resistance Venetoclax Resistance Mechanisms Venetoclax Venetoclax BCL-2 Inhibition BCL-2 Inhibition Venetoclax->BCL-2 Inhibition This compound This compound ↓ MCL-1 ↓ MCL-1 This compound->↓ MCL-1 Induces DNA Damage (γH2AX) DNA Damage (γH2AX) This compound->DNA Damage (γH2AX) Induces Autophagy (↓ p62) Autophagy (↓ p62) This compound->Autophagy (↓ p62) Induces High MCL-1 High MCL-1 Suppresses Apoptosis Suppresses Apoptosis High MCL-1->Suppresses Apoptosis Other Factors Other Factors Apoptosis Apoptosis BCL-2 Inhibition->Apoptosis Suppresses Apoptosis->Venetoclax Confers Resistance To ↓ MCL-1->Suppresses Apoptosis Counters DNA Damage (γH2AX)->Apoptosis Autophagy (↓ p62)->Apoptosis

Frequently Asked Questions

  • What is the recommended storage condition for this compound? It is recommended to store this compound at +4°C [1]. For long-term storage, aliquoting and freezing at -20°C or -80°C in a desiccated environment may be prudent, though specific data is lacking.

  • Which solvents are suitable for dissolving this compound? No specific solubility data was found. A common approach is to first prepare a concentrated stock solution in a high-quality solvent like DMSO, which is then diluted in aqueous buffer or cell culture medium for experiments. The final DMSO concentration in cell-based assays should typically be kept below 0.1% to avoid cytotoxicity.

  • Does this compound show activity against venetoclax-resistant cancer cells? Yes, research indicates promising activity. In venetoclax-resistant acute myeloid leukemia (AML) cell models (like OCI-AML3), this compound alone reduced cell viability. Furthermore, combining this compound with venetoclax showed a synergistic effect, inducing apoptosis in over 95% of the resistant cells [2].

  • What is the evidence that this compound induces autophagy? Studies on lung cancer and AML cells show that this compound treatment triggers the expression of LC3-II, a standard marker of autophagy. In some AML models, it also reduces levels of SQSTM1/p62, a protein degraded during successful autophagy, further corroborating the induction of this process [3] [2].

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Potency or Efficacy Compound degradation due to improper storage or handling. Ensure consistent storage at 4°C. Avoid repeated freeze-thaw cycles by preparing small aliquots. Use freshly prepared solutions for critical experiments.
Precipitation in Assay Buffer Poor aqueous solubility of the compound. Increase the dilution factor of the DMSO stock solution. Ensure the solution is sonicated and vortexed thoroughly after dilution.
High Background Cytotoxicity Solvent (DMSO) toxicity. Confirm that the final concentration of DMSO in all assays, including controls, does not exceed 0.1%.

References

Cephalochromin IC₅₀ Data Across Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) of cephalochromin in various human cancer cell lines, demonstrating its variable potency.

Table 1: Reported IC₅₀ Values of this compound

Cell Line Cancer Type IC₅₀ Value (μM) Assay Duration Key Characteristics / Notes
A549 [1] Non-small cell lung cancer 2.8 μM 48 hours Derived from human lung carcinoma; used in foundational mechanistic studies.
HEL [2] Acute Myeloid Leukemia (AML) ~0.45 μM 72 hours Part of a panel showing a range of sensitivities.
OCI-AML3 [2] Acute Myeloid Leukemia (AML) >20 μM 72 hours Notoriously venetoclax-resistant model; shows high resistance to this compound.
Other AML lines (e.g., HL-60, MOLM-13, MV4-11) [2] Acute Myeloid Leukemia (AML) Ranged from 0.45 to >20 μM 72 hours Twelve different AML cell lines were tested, revealing significant variability in sensitivity.
Healthy PBMCs [2] Healthy donor cells 3.7 - 8.8 μM 72 hours Peripheral Blood Mononuclear Cells; higher IC₅₀ suggests a potential therapeutic window.

Troubleshooting IC₅₀ Variability: FAQs

Here are answers to common questions about the variable activity of this compound.

Q1: Why do we observe such a wide range of IC₅₀ values for this compound across different cell lines? The variability is primarily due to intrinsic genetic and molecular differences between cell lines. Key factors influencing sensitivity include [2] [1]:

  • Expression of Anti-Apoptotic Proteins: Cell lines with high levels of proteins like Bcl-xL or MCL-1 may show higher resistance (higher IC₅₀), as these proteins protect cells from programmed cell death.
  • Cellular Metabolism and Uptake: Differences in how cells absorb and process this compound can affect its intracellular concentration.
  • Mutation Status: The genetic background of the cell line (e.g., mutations in KRAS or PIK3CA common in some cancers) can alter signaling pathways that determine cell survival and death. For example, the high resistance of OCI-AML3 cells is linked to their venetoclax-resistant nature, often involving upregulation of MCL-1 [2].

Q2: How can I confirm that the observed cell death is due to apoptosis? A standard protocol to confirm apoptosis involves multiple complementary techniques [2] [1]:

  • Flow Cytometry for Sub-G1 Population: Treat cells with this compound for 24-48 hours, then fix and stain with propidium iodide. Analyze DNA content by flow cytometry. An increase in the sub-G1 peak indicates apoptotic cells with fragmented DNA.
  • Western Blot for Apoptosis Markers: After treatment, lyse cells and perform Western blotting to detect key markers like cleaved PARP1 and cleaved caspase-3, -8, and -9. The appearance of these cleavage products is a hallmark of apoptosis.
  • Mitochondrial Membrane Potential (ΔΨm) Assay: Use a fluorescent dye (e.g., JC-1) to measure ΔΨm. This compound induces loss of ΔΨm, which is a key event in the mitochondrial pathway of apoptosis.

Q3: My IC₅₀ results are inconsistent between experiments. What could be the cause? Inconsistency can stem from technical and biological variables. Ensure you control for the following [3]:

  • Cell Passage Number: Always use cells within a consistent, low passage range (e.g., passages 5-20). High passage numbers can lead to genetic drift and altered drug response.
  • Assay Endpoint Timing: The IC₅₀ is a time-dependent parameter. Small variations in incubation time (e.g., 68h vs 72h) can yield different results. Adhere strictly to the planned assay duration.
  • Cell Confluency and Health: Plate cells at a consistent, optimal density to ensure uniform exponential growth throughout the assay. Over-confluent or unhealthy cultures will give unreliable data.
  • Drug Preparation: Always use a fresh, correctly diluted stock solution of this compound to ensure potency.

Core Experimental Protocols

Protocol 1: Determining IC₅₀ using MTT Assay [2] [3]

This is a widely used method to generate dose-response curves and calculate IC₅₀.

  • Workflow Overview:

    A Seed cells in 96-well plate B Incubate (24h for adherence) A->B C Add this compound (Graded concentrations, e.g., 0.000128 - 20 µM) B->C D Incubate for 72h C->D E Add MTT reagent (Incubate 4h at 37°C) D->E F Solubilize formazan crystals (with DMSO) E->F G Measure absorbance at 546nm F->G H Calculate % viability and fit curve (to determine IC50) G->H

  • Key Steps:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of culture medium. Include wells for a negative control (medium only) and a positive control (untreated cells). Incubate for 24 hours to allow adherence.
    • Drug Treatment: Prepare a serial dilution of this compound (e.g., from 20 µM down to 0.000128 µM). Add the drug to the wells in triplicate. Include a vehicle control (e.g., DMSO) for untreated cells.
    • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
    • Viability Measurement: Add 50 µL of MTT solution (0.5 mg/mL) to each well. Incubate for 4 hours at 37°C. Carefully remove the medium and resuspend the formed formazan crystals in 100 µL of DMSO.
    • Data Analysis: Measure the absorbance at 546 nm. Calculate cell viability as a percentage of the untreated control. Use a four-parameter logistic regression model (often built into software like GraphPad Prism) to fit the dose-response curve and determine the IC₅₀ value [4].

Protocol 2: Assessing Synergy with Venetoclax [2]

This protocol is crucial for evaluating this compound's potential to overcome drug resistance.

  • Workflow Overview:

    A Select a venetoclax-resistant cell line (e.g., OCI-AML3) B Treat with: - this compound alone - Venetoclax alone - Low-dose combination A->B C Incubate for 24-48h B->C D Measure apoptosis (e.g., Flow cytometry for Annexin V/PI) C->D E Analyze results for enhanced cell death in combination group D->E

  • Key Steps:

    • Cell Treatment: Use a venetoclax-resistant cell line (e.g., OCI-AML3). Treat cells with low, sub-lethal concentrations of this compound (e.g., 2.5 µM) and venetoclax (e.g., 5 µM), both individually and in combination.
    • Apoptosis Measurement: After 24-48 hours, quantify apoptosis. A highly reliable method is Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in early apoptosis, while PI stains cells with compromised membrane integrity (late apoptosis/necrosis).
    • Synergy Assessment: A combination index can be calculated using software like CompuSyn. A significant increase in the percentage of Annexin V+/PI- and Annexin V+/PI+ cells in the combination treatment, compared to either drug alone, indicates synergistic apoptosis.

Mechanism of Action and Signaling Pathways

Understanding this compound's mechanism provides context for its variable effects. The diagram below integrates key pathways it influences.

The molecular events depicted in the diagram are supported by the following evidence [2] [1]:

  • Cell Cycle Arrest: this compound causes G0/G1 phase arrest by downregulating key cell cycle regulators like cyclin D1, cyclin E, Cdk2, and Cdk4.
  • Apoptosis Induction: It triggers the mitochondrial apoptotic pathway by reducing anti-apoptotic proteins (Bcl-xL, survivin), leading to loss of mitochondrial membrane potential, cytochrome c release, and activation of caspase-9 and -3. It can also activate caspase-8.
  • DNA Damage: Increased levels of γH2AX indicate that this compound induces DNA damage, which can further drive apoptosis.
  • Autophagy Induction: Reduction in SQSTM1/p62 levels and increase in LC3-II suggest this compound also induces autophagy, which may contribute to its overall antineoplastic effect.

References

Optimizing cephalochromin production OSMAC approach

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the OSMAC approach and why is it used for discovering compounds like cephalochromin? The OSMAC (One Strain Many Compounds) strategy is a simple and effective method that involves systematically altering the cultivation parameters of a single microbial strain to activate silent biosynthetic gene clusters (BGCs) [1] [2]. These are genes with the potential to produce secondary metabolites that are not expressed under standard laboratory conditions [1]. By changing factors like the culture medium, temperature, or aeration, researchers can trigger global alterations in the microbe's metabolic pathways, leading to the production of a diverse array of novel compounds, including cyclic peptides like this compound, that would otherwise remain undiscovered [1].

  • Q2: From which microorganism is this compound typically produced? this compound is a fungal-derived compound. Specifically, it has been isolated from the fermented broth of Cosmospora vilior [3]. More generally, fungi from genera like Aspergillus and Penicillium are known to be prolific producers of cyclic peptides when subjected to the OSMAC approach [1].

  • Q3: What biological activity makes this compound a promising drug lead? this compound has demonstrated significant antineoplastic (anti-cancer) activity. Research shows it induces cell cycle arrest and apoptosis (programmed cell death) in cancer cells [4] [3]. Its mechanism involves inflicting mitochondrial disruption, generating reactive oxygen species, and down-regulating key cell cycle controllers like cyclins and survivin [3]. Notably, it has shown synergistic effects with the leukemia drug venetoclax, even in venetoclax-resistant cell models, suggesting potential for combination therapies [4].

  • Q4: A core parameter I should alter in my OSMAC experiment is the culture medium. What should I consider? Altering the culture medium is one of the most common OSMAC strategies. You should consider varying both the carbon and nitrogen sources [1]. Using different carbon sources (e.g., switching from glucose to sucrose or glycerol) and nitrogen sources (e.g., from peptone to yeast extract or sodium nitrate) can profoundly impact metabolic flux and activate different silent BGCs [1].

OSMAC Experimental Parameters & this compound Data

To assist in your experimental design and analysis, here are summarized data on key OSMAC parameters and known bioactivity of this compound.

Table 1: Key OSMAC Parameters to Optimize for Metabolite Production

Parameter Category Examples & Variations Purpose & Consideration
Culture Medium Carbon source (e.g., glucose, sucrose, glycerol), Nitrogen source (e.g., peptone, yeast extract, NaNO₃), Salts, Trace elements [1] Varying nutrients most directly influences which biosynthetic pathways are activated. This is often the first parameter to optimize.
Physical Conditions Temperature, Aeration/Shaking speed, Culture vessel format (e.g., flasks vs. bioreactors), pH, Incubation time [1] Alters the physiological state of the microbe and can stress the organism, triggering secondary metabolism.
Chemical Elicitors Enzyme inhibitors (e.g., histone deacetylase inhibitors like suberoylanilide hydroxamic acid - SAHA), Precursor feeding, Heavy metals, Rare earth elements [1] Enzyme inhibitors can epigenetically deregulate silent gene clusters. Precursors can push flux toward a desired compound.

Table 2: Documented Bioactivity of this compound in Cell Models

Cell Line / Model Cell Type Observed Activity (IC₅₀ / Effect) Key Findings
A549 [3] Human non-small-cell lung cancer IC₅₀: 2.8 µM (at 48 h) Induced G0/G1 cell cycle arrest and apoptosis via mitochondrial disruption.
OCI-AML3 [4] Acute Myeloid Leukemia (AML) Synergy with Venetoclax In a venetoclax-resistant model, combination with low-dose this compound (2.5 µM) induced apoptosis in >95% of cells.
Kasumi-1 & U-937 [4] Acute Myeloid Leukemia (AML) Synergy with Venetoclax Combined with low-dose venetoclax, induced significant apoptosis. Reduced MCL-1 protein levels.
Healthy PBMCs [4] Healthy peripheral blood mononuclear cells IC₅₀: 3.7 - 8.8 µM Suggests a potentially favorable therapeutic window compared to its activity in some cancer cell lines.

Experimental Workflow for an OSMAC Approach

The following diagram outlines a logical workflow for designing and troubleshooting an OSMAC experiment aimed at optimizing microbial metabolite production.

OSMAC_Workflow Start Start: Select Microbial Strain Subgraph_OSMAC OSMAC Optimization Cycle Start->Subgraph_OSMAC P1 Parameter Selection: - Culture Medium - Physical Conditions - Chemical Elicitors Subgraph_OSMAC->P1 P2 Fermentation & Cultivation P1->P2 Apply Condition P3 Extraction & Metabolite Analysis P2->P3 Harvest P4 Bioactivity Screening P3->P4 Test Compound Decision Titer & Activity Met Targets? P4->Decision Success Success: Scale-up & Identification Decision->Success Yes Troubleshoot Troubleshooting Guide Decision->Troubleshoot No Troubleshoot->P1 Iterate with New Parameters

OSMAC Experimental Workflow

This workflow provides a structured, iterative process for optimizing microbial metabolite production. When the "Troubleshooting Guide" node is reached, it indicates that the current parameters did not yield the desired results. Here are specific actions to take:

  • If metabolite titer is low:
    • Re-visit Parameter Selection and drastically alter the culture medium composition (e.g., switch to a complex nitrogen source like soybean meal) [1].
    • Extend the cultivation time to explore different life-cycle phases of the microbe [1].
  • If no bioactivity is detected:
    • Consider adding Chemical Elicitors in the Parameter Selection phase. Epigenetic modifiers like histone deacetylase inhibitors (e.g., SAHA) can be highly effective in activating silent gene clusters [1].
    • Explore co-cultivation by introducing a second, non-pathogenic microbe to the fermentation, which can mimic ecological competition and trigger defense metabolites [1].

Key Takeaways for Your Research

  • Leverage Synergy: this compound's synergistic effect with venetoclax against resistant AML models presents a compelling angle for combination therapy research [4].
  • Systematic Iteration is Key: The OSMAC approach is not a one-variable-at-a-time method. Do not hesitate to combine changes in medium, physical conditions, and elicitors in a systematic way to find the optimal trigger for production [1].
  • Prioritize Promising Strains: If you are selecting new strains for screening, focus on genera like Aspergillus and Streptomyces, which are known for their prolific production of cyclic peptides and other bioactive metabolites under OSMAC conditions [1].

References

A Practical Framework for Process Optimization

Author: Smolecule Technical Support Team. Date: February 2026

While specific data for cephalochromin was not found in the search results, the principles of liquid culture optimization for secondary metabolites are well-established. The following framework, adapted from systematic approaches used in analogous bioprocesses, provides a robust starting point for your experimentation [1].

The core strategy involves using Design of Experiments (DOE) to efficiently test multiple factors simultaneously rather than one variable at a time. This method reveals not only the individual effect of each component but also critical interactions between them [1].

start Define Optimization Goal: Enhance this compound Titer plan Design of Experiment (DOE) - Select Factors (Media Components) - Define Concentration Ranges start->plan execute Execute Cultivation - Inoculate Liquid Cultures - Incubate under Defined Conditions plan->execute analyze Analyze Results - Measure this compound Titer - Measure Cell Growth (Biomass) execute->analyze model Statistical Analysis & Model Building - Identify Significant Factors - Map Factor Interactions analyze->model predict Predict Optimal Media Formulation model->predict verify Verify Prediction with New Experiment predict->verify verify->plan Iterate if Required

Key Media Components to Investigate

Based on general knowledge of secondary metabolism, the following table summarizes potential factors to include in your DOE. The specific components and their optimal concentrations must be determined empirically for your specific producing strain.

Factor Category Examples Potential Impact on Secondary Metabolism Experimental Considerations
Carbon Source Glucose, Glycerol, Sucrose Type and concentration can cause carbon catabolite repression, dramatically influencing yield [2]. Test different sources and concentrations; avoid excessive levels that can inhibit biosynthesis.
Nitrogen Source Ammonium sulfate, Peptone, Yeast Extract Nitrogen limitation is a common trigger for the onset of secondary metabolite production [2].
Precursors Molecule-specific building blocks Addition of a biosynthetic pathway intermediate can direct and increase production [2]. Requires knowledge of the this compound biosynthetic pathway.
Inducers Specific chemicals or metals May be required to activate the biosynthetic gene cluster.
Trace Elements Fe²⁺, Zn²⁺, Mg²⁺, Mn²⁺ Metals often serve as essential cofactors for enzymatic reactions in biosynthesis [1]. Test combinations; both deficiency and excess can be detrimental.
Osmotic & Ionic NaCl, KCl, Polyols Impacts cellular physiology and stress, which can be linked to secondary metabolism [3].

Troubleshooting Low Titer Problems

When facing low yields, a systematic investigation of the culture process is essential. The following flowchart guides you through key checkpoints.

low_titer Low this compound Titer check_contam Check for Contamination Visual Inspection: Cloudiness, Sediment Smell: Stale, Unusual Odors Subculture on Agar Plates low_titer->check_contam contam_found Contamination Found check_contam->contam_found Yes no_contam No Contamination Found check_contam->no_contam No disculture disculture contam_found->disculture Discard Culture Aseptic Technique Review check_growth Analyze Cell Growth - Is biomass accumulation normal? - Is growth rate too fast/slow? no_contam->check_growth low_growth Poor Growth check_growth->low_growth Yes normal_growth Normal Growth check_growth->normal_growth No check_media Review Media & Conditions - Verify critical component concentrations. - Check for process control errors. low_growth->check_media normal_growth->check_media check_strain Re-evaluate Producing Strain - Check for genetic instability. - Return to master cell bank. check_media->check_strain

Detailed Contamination Analysis

Contamination is a primary cause of failure. Liquid cultures can host bacteria or molds that outcompete or kill the production strain.

  • Identifying Bacterial Contamination: The culture medium may appear unusually cloudy or turbid even in areas between mycelial fragments. The culture vessel might develop slight positive pressure, and a stale smell may be detected through the air filter [4].
  • Identifying Mold Contamination: Mold can be mistaken for mycelium. Key differentiators are very rapid growth (within 12 hours) and an erratic, entangled, cotton-ball-like structure rather than organized, straight tendrils. The development of black or green pigments is a definitive sign of mold [4].
  • The Gold Standard Test: The only way to be 100% certain is to subculture a sample onto sterile agar plates. Within 48-72 hours, you will be able to clearly distinguish the morphology of your production strain from contaminants [4].

Frequently Asked Questions (FAQs)

Q1: What is the most efficient way to screen a large number of media conditions? A1: A Design of Experiments (DOE) approach is far superior to one-factor-at-a-time testing. Coupling automated liquid handling workstations for high-throughput media preparation and plating with rapid, high-throughput analytics (like Bio-Layer Interferometry for antibodies) allows for the screening of dozens or hundreds of conditions in a single, statistically powerful experiment [1].

Q2: Our culture looks healthy but titers are low and variable. What could be wrong? A2: This often points to inconsistencies in process parameters or strain instability.

  • Process Checks: Rigorously standardize and monitor inoculation density, temperature, shaking speed/rpm (for aeration), and incubation time. Even small deviations can significantly impact secondary metabolite production.
  • Strain Checks: Repeated sub-culturing can lead to a loss of productivity. Return to an original, validated master cell bank. Consider single-colony re-isolation and re-screening to find a high-producing variant [3].

Q3: How can we be sure our liquid culture is sterile before scaling up? A3: Always use a sterile agar plate test. Inoculate a small sample of your liquid culture onto a nutrient-rich agar plate and incubate it for 2-3 days. No growth on the plate confirms sterility. Visually, a clean bacterial liquid culture should become cloudy, but the liquid between mycelial fragments should eventually clear as the mycelium dominates and scours the media of bacteria [4].

Q4: How do we handle and store a high-producing strain for long-term use? A4: For long-term preservation, create glycerol stocks. Mix a logarithmic-phase culture with sterile glycerol to a final concentration of 15-25%, aliquot into cryovials, and store at -80°C. This ensures a consistent, master cell bank for all future experiments [3].

Detailed Protocol: Inoculating a Liquid Culture

This standard protocol, fundamental to all liquid culture work, can be adapted for your specific fungus.

protocol_start Protocol: Inoculate Liquid Culture step1 1. Prepare Liquid Medium - Use appropriate nutrient broth. - Loosen container lid for aeration. - Sterilize by autoclaving. protocol_start->step1 step2 2. Aliquot and Supplement - Dispense medium into culture vessels. - Add required antibiotics or inducers. - Ensure sterility is maintained. step1->step2 step3 3. Inoculate - Using a sterile tool (tip, toothpick), select a single, healthy colony. - Transfer colony to liquid medium and swirl to disperse. step2->step3 step4 4. Incubate - Place in a controlled environment shaker for aeration. - Typical: 25-30°C for 3-7 days (Strain-dependent). step3->step4 step5 5. Harvest and Analyze - Check for growth (mycelial pellets, biomass, medium clarity). - Proceed to metabolite extraction and analysis (e.g., HPLC). step4->step5

Materials:

  • Production strain plated on solid agar.
  • Sterile liquid culture medium.
  • Culture flasks or tubes.
  • Sterile pipette tips or toothpicks.
  • Controlled-environment incubator shaker.

Method:

  • Prepare Medium: Weigh out and mix the components of your selected liquid medium in distilled water. Common media for fungi include Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB). Loosely cap the container and sterilize by autoclaving [3].
  • Aliquot and Supplement: Once cooled, aseptically add any required supplements (e.g., antibiotics to maintain selection pressure on the production strain). Dispense the medium into your final culture vessels (e.g., 50 mL in a 250 mL baffled flask for optimal aeration) [3].
  • Inoculate: Using a sterile pipette tip or toothpick, gently touch a single, well-isolated colony from your fresh agar plate. Drop the tip or swirl the toothpick in the liquid medium to dislodge the inoculum [3].
  • Incubate: Place the culture vessel in an incubator shaker. Set the appropriate temperature (e.g., 25-28°C for many fungi) and shaking speed (e.g., 150-220 rpm). Adequate shaking is critical for oxygen transfer, which is often a limiting factor in high-density cultures. Incubate for the determined period, typically until late logarithmic or early stationary phase for secondary metabolites [3].
  • Harvest: Check cultures for growth, which for fungi typically appears as mycelial pellets or dispersed biomass, and for any signs of contamination. Harvest by separating the biomass from the broth via filtration or centrifugation for subsequent analysis [3].

I hope this structured technical support material provides a solid foundation for your team's work on this compound. The lack of compound-specific data highlights the importance of a systematic, empirically-driven optimization campaign.

References

Cephalochromin resistance venetoclax combination strategies

Author: Smolecule Technical Support Team. Date: February 2026

Established Mechanisms of Venetoclax Resistance

Resistance to the BCL2 inhibitor venetoclax is a significant clinical challenge in hematologic malignancies. The primary documented mechanisms are summarized in the table below.

Resistance Mechanism Description Key Molecular Players / Mutations
Upregulation of Alternative Anti-apoptotic Proteins Compensation by other BCL2 family members reduces dependence on BCL-2 [1] [2]. MCL-1, BCL-XL (BCL2L1) [1] [3].
Genetic Mutations Mutations in the drug target or activation of oncogenic pathways [1] [4]. BCL2 (e.g., G101V), FLT3-ITD, TP53, RAS (NRAS/KRAS) [1] [3].
Metabolic & Signaling Adaptations Changes in cellular metabolism and activation of upstream survival pathways promote survival [2] [3]. PI3K/AKT pathway, Receptor Tyrosine Kinases (RTKs), Oxidative Phosphorylation (OXPHOS) [2].

The following diagram illustrates how these mechanisms interact to confer resistance.

f Venetoclax Venetoclax Resistance Resistance Venetoclax->Resistance BCL2_Mutation BCL2 Mutation (e.g., G101V) BCL2_Mutation->Resistance MCL1_Upregulation MCL-1 Upregulation MCL1_Upregulation->Resistance BCLxL_Upregulation BCL-XL Upregulation BCLxL_Upregulation->Resistance ProApoptotic_Down Pro-apoptotic Protein Downregulation (e.g., BIM) ProApoptotic_Down->Resistance Signaling_Activation Oncogenic Signaling Activation (FLT3-ITD, RAS) Signaling_Activation->Resistance Metabolic_Shift Metabolic Adaptations Metabolic_Shift->Resistance

Experiment Protocols: Characterizing Resistance

Here are detailed methodologies for key experiments cited in recent literature to investigate venetoclax resistance.

Protocol 1: Generating Isogenic Resistant Cell Lines

This protocol is used to model acquired resistance in vitro [2].

  • Cell Culture: Begin with venetoclax-sensitive human cancer cell lines (e.g., HMCLs for myeloma).
  • Drug Exposure: Expose cells to a concentration of venetoclax equivalent to the half-maximal inhibitory concentration (IC₅₀). Culture cells at this dose until they regain normal growth rates.
  • Dose Escalation: Incrementally increase the venetoclax concentration in a stepwise manner, allowing cells to adapt at each new dose.
  • Validation: Confirm resistance by comparing the IC₅₀ of the resistant line to the parental line using cell viability assays (e.g., MTT or CellTiter-Glo). Authenticate cell lines via fingerprinting (e.g., CNV analysis).
Protocol 2: Multi-Omic Characterization of Resistance

This workflow identifies molecular changes associated with resistance through transcriptomic and proteomic analysis [2].

  • Sample Preparation: Harvest paired sensitive and resistant isogenic cell lines (or primary patient samples pre- and post-treatment). Extract total RNA and protein.
  • mRNA Sequencing (mRNA-seq):
    • Use a capture-based approach to generate ~20 million reads per sample.
    • Align reads to a reference genome (e.g., hg19) using an aligner like TopHat.
    • Perform differential expression analysis using software such as edgeR (FDR ≤ 0.05).
    • Conduct pathway enrichment analysis (e.g., KEGG, Ingenuity Pathway Analysis).
  • Quantitative Proteomics (TMT-MS):
    • Digest proteins with Trypsin/Lys-C.
    • Label peptides with TMTpro reagents, pool, and fractionate via basic pH reversed-phase HPLC.
    • Analyze fractions using LC-MS/MS (e.g., Orbitrap Eclipse Tribrid mass spectrometer).
    • Identify and quantify proteins using software like Proteome Discoverer with Sequest HT search.

Combination Strategies to Overcome Resistance

Based on the elucidated resistance mechanisms, the following combination strategies are under active investigation.

Combination Strategy Rationale & Mechanism Example Agents
MCL-1 Inhibitors Directly target a key compensatory survival protein [2]. S63845, AMG 176
FLT3 Inhibitors Target a common upstream oncogenic driver in AML that confers resistance [4] [5] [6]. Gilteritinib, Quizartinib, novel agents (e.g., FLIN-4 [5])
PI3K/RTK Inhibitors Block upstream signaling pathways that promote the stability and expression of MCL-1 and BCL-XL [2]. Inhibitors of PI3K, FGFR, EGFR, IGFR1
Hypomethylating Agents (HMAs) Synergize by reducing MCL1 protein levels and increasing pro-apoptotic NOXA, priming cells for apoptosis [4] [3]. Azacitidine, Decitabine

How to Proceed Without Cephalochromin Data

Since the requested compound is not mentioned in the current scientific literature on this topic, you may need to:

  • Verify the compound name and spelling
  • Explore general scientific databases for information on this compound's proposed mechanism of action, which could help you formulate your own hypotheses for testing its combination with venetoclax
  • Design novel experiments based on the established resistance frameworks provided above

References

Fermentation Scaling and Optimization: Lessons from Cephalosporin C

Author: Smolecule Technical Support Team. Date: February 2026

The scaling of fermentation processes from shake flasks to bioreactors involves optimizing critical parameters to maximize yield. The following table summarizes key findings from a study on scaling up Cephalosporin C (CPC) production using Acremonium chrysogenum in a 14L fermenter, which achieved a 3.4-fold increase in output [1].

Parameter Shake Flask (Unoptimized) Unoptimized Fermenter Run Optimized Fermenter Run Impact and Notes
Vessel & Scale Shake flask 14 L fermenter (4 L working volume) 14 L fermenter (4 L working volume) Better control and monitoring in fermenter [1].
Agitation 200 rpm [1] 200 rpm 400 rpm Higher agitation improves mixing and oxygen transfer [1].
Aeration Not specified (headspace aeration) 0.5 vvm 1 vvm Increased air flow enhances oxygen dissolution, critical for growth [1].
Inoculum Size 1% v/v [1] 1% v/v 1% v/v Study found 1% superior to 2.5% and 5% for CPC production [1].
pH Control Uncontrolled (initial pH 4) [1] Uncontrolled (initial pH 4) Controlled at pH 4 Active pH control prevents drift and maintains optimal enzyme activity [1].
CPC Yield Baseline (for comparison) ~117.5 µg/mL (calculated baseline) 399.52 µg/mL Optimization resulted in a significant 3.4-fold yield increase [1].
Process Duration 6 days [1] 6 days 6 days Fermenter achieved a two-fold higher yield in the first 3 days vs. shake flask [1].

Another study using Response Surface Methodology (RSM) to optimize CPC fermentation further highlights the importance of media composition, as summarized in the table below [2].

Factor Optimal Level Impact on CPC Production
Magnetite Iron Oxide Nanoparticles 0.0325 mg/L Significantly enhances yield; postulated to improve oxygen transfer rate in the fermentation media [2].
Rice Bran 2.6162 g/L A cost-effective nutrient source that significantly boosts antibiotic production [2].
pH 6.4545 A crucial factor for enzymatic activity and metabolic pathways [2].

Experimental Protocols for Fermentation

Here is a detailed methodology for a fermenter-based production run, based on the optimized process for Cephalosporin C, which can serve as a reference template [1].

  • Microorganism and Inoculum: The process used Acremonium chrysogenum W42-I. A spore suspension was prepared in sterile saline (0.9% NaCl) from a 3-day-old culture slant and adjusted to a concentration of approximately 10⁸ spores/mL using a hemocytometer [1].
  • Culture Medium: The production was carried out using the CPC2 medium, as defined in their previous research [1].
  • Fermentation Process: The production was conducted in a 14 L laboratory glass fermenter with a 4 L working volume [1].
    • The production medium and chemicals were sterilized by autoclaving.
    • The bioreactor was inoculated with the seed culture at 1% v/v.
    • The temperature was maintained at 28°C.
    • Agitation was set to 400 rpm (using a Rushton turbine impeller).
    • Aeration with sterile, filtered air was set to 1 vvm.
    • The pH was controlled at 4 using sterile 3M NaOH and 3M HCl.
    • Dissolved oxygen (DO%) and pH were monitored in real-time with sensors.
  • Analysis and Harvest: Samples were taken at regular intervals over 6 days to monitor CPC production. The concentration was analyzed using agar well diffusion assays and validated with High-Performance Liquid Chromatography (HPLC) [1].

Workflow and Mechanism Diagrams

The diagram below illustrates the logical workflow for scaling up a fermentation process from a shake flask to a bioreactor, highlighting the key parameters that require optimization.

fermentation_workflow cluster_physical_params Key Physical Parameters to Optimize start Shake Flask Small-Scale R&D A Strain & Media Development start->A Establishes Baseline B Scale-Up to Bioreactor A->B Transfer Process C Optimize Physical Parameters B->C Systematic Screening D Monitor & Control Process (PAT) C->D Implement Setpoints p1 Agitation C->p1 p2 Aeration C->p2 p3 pH Control C->p3 p4 Inoculum Size C->p4 end Harvest & Analyze Product D->end Terminate Process

While specific scalable fermentation data for cephalochromin is lacking, research has elucidated its mechanism of action. The following diagram summarizes the apoptotic signaling pathway induced by this compound in human non-small-cell lung cancer cells (A549), as revealed in one study [3].

signaling_pathway cluster_disruption Mitochondrial Disruption cluster_arrest G0/G1 Cell Cycle Arrest cluster_apoptosis Apoptosis Execution Ceph This compound ROS ROS Generation Ceph->ROS MMP Loss of MMP Ceph->MMP Bcl ↓ Bcl-xL Ceph->Bcl Survivin ↓ Survivin Ceph->Survivin Cyclin ↓ Cyclin D1, Cyclin E Ceph->Cyclin Cdk ↓ Cdk2, Cdk4 Ceph->Cdk Caspase Activation of Caspase-8, -9, -3 ROS->Caspase MMP->Caspase Bcl->Caspase Survivin->Caspase PARP Cleavage of PARP Caspase->PARP

FAQs and Troubleshooting Guide

Here are some common challenges and solutions based on general fermentation scale-up principles and the specific findings from the Cephalosporin C studies.

  • We see lower yields in the fermenter than in shake flasks. What could be wrong? This is a common scale-up challenge. The most likely causes are inadequate oxygen transfer or suboptimal agitation. Ensure your aeration rate (e.g., 1 vvm) and agitation speed (e.g., 400 rpm) are sufficient to maintain dissolved oxygen levels above the critical threshold for your microorganism [1].

  • How can we improve oxygen transfer in our fermentation process? Beyond increasing aeration and agitation, consider the use of magnetite iron oxide nanoparticles. One study found that their addition to the fermentation media significantly enhanced the yield of Cephalosporin C, potentially by improving the oxygen transfer rate [2].

  • What is the most critical parameter to control in the fermenter? While all parameters are important, pH control is often crucial. The CPC optimization study found that actively controlling the pH at the optimal setpoint (in their case, pH 4) was a key factor in achieving a 3.4-fold increase in yield, compared to letting it drift uncontrolled [1].

  • Is a larger inoculum size always better for faster production? No, not always. The CPC study tested inoculum sizes of 1%, 2.5%, and 5% v/v and found that the 1% v/v inoculum resulted in the highest CPC production. Higher inoculum sizes can sometimes lead to premature nutrient depletion or changes in culture viscosity, negatively impacting yield [1].

Key Considerations for Your Research

  • Knowledge Transfer: The principles used to successfully scale CPC production (controlling agitation, aeration, pH, and inoculum size) are highly applicable to other fungal fermentations, including your work with this compound.
  • Media Optimization: The demonstrated success of using statistical methods like RSM and cost-effective nutrients like rice bran provides a strong strategy for optimizing your own media composition [2].
  • Analytical Methods: The referenced studies used a combination of agar well diffusion assays and HPLC for analysis. HPLC is a more precise and quantitative method essential for rigorous process monitoring and optimization [1].

References

Cephalochromin's Anticancer Profile: Key Research Findings

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates quantitative and mechanistic data from available studies on cephalochromin.

Aspect Findings from Research
Source Fungus Cosmospora vilior (from fermented broth of strain YMJ89051501) [1]

| Tested Models & IC₅₀ | A549 human non-small-cell lung cancer cells: IC₅₀ of 2.8 μM at 48 hours [1] 12 AML cell lines: IC₅₀ values ranged from 0.45 to >20 μM [2] Healthy peripheral blood mononuclear cells: IC₅₀ ranged from 3.7 to 8.8 μM, suggesting a potential therapeutic window [2] | | Primary Mechanisms of Action | - Induces G0/G1 cell cycle arrest via down-regulation of cyclin D1, cyclin E, Cdk2, and Cdk4 [1]

  • Triggers apoptosis via mitochondrial disruption, ROS generation, reduced Bcl-xL/survivin, and activation of caspases (-8, -9, -3) and PARP cleavage [1]
  • Induces autophagy (evidenced by increased LC3 II) and DNA damage (evidenced by increased γH2AX) [1] [2] | | Synergistic Effects | Shows synergistic effect with Venetoclax (BCL-2 inhibitor) in inducing apoptosis in Venetoclax-resistant AML cell lines (e.g., OCI-AML3) [2] |

Experimental Protocols from Cited Research

You can use the following summarized protocols to design your own experiments for studying this compound.

  • Cell Viability Assay (MTT Assay) [2]:

    • Cell Models: Can be used across various cancer cell lines (e.g., 12 AML cell lines were tested).
    • Treatment: Treat cells with a range of this compound concentrations (e.g., from 0.000128 μM to 20 μM) for a set duration (e.g., 72 hours).
    • Analysis: Measure cell viability to generate concentration-response curves and calculate IC₅₀ values.
  • Mechanism of Action Studies [1]:

    • Cell Cycle Analysis: Use flow cytometry to analyze DNA content and determine the proportion of cells in different cell cycle phases (e.g., sub-G1 for apoptosis, G0/G1).
    • Apoptosis Detection: Use flow cytometry (Annexin V staining) and Western blot to analyze key proteins like cleaved PARP, cleaved caspases (-8, -9, -3), and mitochondrial regulators (Bcl-xL, survivin).
    • Reactive Oxygen Species (ROS) & Mitochondrial Membrane Potential (MMP): Use fluorescent probes (e.g., DCFH-DA for ROS, JC-1 for MMP) and flow cytometry or fluorescence microscopy for detection.
    • Autophagy Detection: Use Western blot to monitor the conversion of LC3-I to LC3-II, a standard autophagic marker.

Proposed Workflow for Apoptosis Induction

The following diagram illustrates the key molecular events in this compound-induced apoptosis, based on the findings from the research. This can serve as a guide for designing mechanistic experiments.

G This compound This compound Mitochondrial_Disruption Mitochondrial_Disruption This compound->Mitochondrial_Disruption Survivin_Down Survivin_Down This compound->Survivin_Down Bcl_xL_Down Bcl_xL_Down This compound->Bcl_xL_Down ROS ROS Mitochondrial_Disruption->ROS MMP_Loss MMP_Loss Mitochondrial_Disruption->MMP_Loss Caspase_Activation Caspase_Activation ROS->Caspase_Activation MMP_Loss->Caspase_Activation Survivin_Down->Caspase_Activation Bcl_xL_Down->Caspase_Activation PARP_Cleavage PARP_Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

FAQs on this compound Research

  • What is the potential significance of this compound in drug development? this compound is a natural product with demonstrated anti-cancer activity in laboratory models. Its ability to induce multiple death mechanisms (apoptosis, autophagy) and show synergy with existing drugs like venetoclax against resistant cancers makes it a promising candidate for further investigation, particularly in oncology [1] [2].

  • Does this compound show activity against drug-resistant cancers? Yes, preliminary research indicates that this compound can induce apoptosis in venetoclax-resistant Acute Myeloid Leukemia (AML) cell lines (e.g., OCI-AML3). Furthermore, it shows a synergistic effect when combined with low doses of venetoclax, overcoming the resistance in these models [2].

  • What is the evidence for a therapeutic window for this compound? In one study, this compound's IC₅₀ in healthy peripheral blood mononuclear cells (3.7-8.8 µM) was higher than the IC₅₀ in some sensitive AML cell lines (as low as 0.45 µM). This difference suggests a potential therapeutic window where cancer cells might be more susceptible to the compound than healthy cells, though this requires much more extensive validation [2].

Troubleshooting Guide for this compound Experiments

  • Optimizing Cell Death Assays: Given that this compound induces both apoptosis and autophagy, using a single method to quantify cell death might be insufficient. It is recommended to combine assays (e.g., flow cytometry for apoptosis and Western blot for autophagy markers) to get a comprehensive picture of the mechanism [1] [2].
  • Interpreting Synergistic Drug Studies: When testing this compound in combination with other drugs (like venetoclax), use specialized statistical models (e.g., the Chou-Talalay method) to distinguish true synergy from simple additive effects. Properly designed dose-response matrices are crucial [2].

References

Cephalochromin vs. Venetoclax at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Feature Cephalochromin Venetoclax (VENCLEXTA)
Development Stage Early preclinical research (in vitro) [1] FDA-approved drug; standard of care for AML patients ineligible for intensive chemotherapy [2]
Class / Target Natural compound from fungi; molecular targets under investigation (e.g., MCL-1, survivin) [1] Small molecule, BH3-mimetic; selective B-cell lymphoma 2 (BCL-2) inhibitor [2]
Primary MoA Induces apoptosis via mitochondrial damage, autophagy; reduces MCL-1 [1] Inhibits BCL-2, activating the mitochondrial apoptosis pathway [3] [4]

| Reported Efficacy | - Synergistically induces apoptosis with Venetoclax in resistant cell lines (e.g., >95% apoptosis in OCI-AML3 cells) [1]

  • IC~50~ values in AML cell lines: 0.45 to >20 µM [1] | - Combined with Azacitidine in clinical trials: Composite CR/CRi rate: 67%; Median Overall Survival: 17.5 months [2] | | Resistance Mechanisms | Information not available in search results. | Upregulation of other anti-apoptotic proteins (e.g., MCL-1, BCL-XL); mutations in signaling pathways (FLT3, RAS) [3] [4] |

Detailed Experimental Data & Protocols

The following tables provide more detailed data from the key experiments cited in the search results.

Table 1: this compound Cytotoxicity Profile (In Vitro) This data is from a study treating 12 AML cell lines with this compound for 72 hours [1].

Cell Line IC₅₀ (µM) Notes / Context
Multiple AML lines Ranged from 0.45 to >20 IC₅₀ varied significantly across different cell models.
Healthy peripheral blood mononuclear cells (PBMCs) 3.7 to 8.8 Suggests a potentially favorable therapeutic window versus cancerous cells.

Table 2: Key this compound-Venetoclax Combination Study This data is from in vitro experiments demonstrating synergistic apoptosis [1].

Parameter Experimental Detail
Cell Lines OCI-AML3 (Venetoclax-resistant), U-937, Kasumi-1
Treatment Low concentrations of Venetoclax + this compound
Key Finding Synergistic induction of apoptosis (>95% of cells in OCI-AML3 model)

| Proposed Molecular Mechanisms | - Increased PARP1 cleavage and γH2AX levels (indicating DNA damage)

  • Reduction of MCL-1 protein
  • Reduced SQSTM1/p62 levels (suggesting induction of autophagy) |

Table 3: Key Clinical Efficacy of Venetoclax-Based Therapy This data is from a pivotal clinical trial (phase Ib/II) for newly diagnosed AML patients ineligible for intensive chemotherapy [2].

Efficacy Endpoint Result (Venetoclax + Azacitidine/Decitabine)
Overall Response Rate (ORR) 68%
Complete Remission (CR) Rate 37%
CR with incomplete hematologic recovery (CRi) Rate 30%
Composite CR+CRi Rate 67%
Median Overall Survival (OS) 17.5 months

Mechanisms of Action and Signaling Pathways

The following diagram synthesizes the mechanisms of action for both compounds based on the search results, illustrating how their combination can be synergistic.

G Mechanisms of this compound and Venetoclax in AML cluster_0 This compound Actions cluster_1 Venetoclax Action cluster_2 Core Apoptosis Pathway Ceph This compound MCL1 MCL-1 (Anti-apoptotic) Ceph->MCL1 Downregulates DNA_damage DNA Damage (↑γH2AX) Ceph->DNA_damage Induces Autophagy Induces Autophagy Ceph->Autophagy Induces Ven Venetoclax BCL2 BCL-2 (Anti-apoptotic) Ven->BCL2 Inhibits BAX_BAK BAK/BAX (Pro-apoptotic) MCL1->BAX_BAK Sequesters BCL2->BAX_BAK Sequesters CytoC Cytochrome C Release BAX_BAK->CytoC Permeabilizes Mitochondria Apop Apoptosis CytoC->Apop DNA_damage->Apop Promotes

Interpretation of Available Evidence

The search results clearly indicate that This compound and venetoclax are at vastly different stages of development.

  • This compound is a promising preclinical candidate. Its most significant reported value is its potential to overcome venetoclax resistance by targeting MCL-1, a known resistance mechanism, and inducing DNA damage and autophagy [1]. All data is from laboratory cell line models.
  • Venetoclax is an established clinical therapy. Its efficacy and safety profile are well-documented in large human trials, and it forms the backbone of standard low-intensity regimens for AML [5] [2]. Research now focuses on overcoming its resistance, which is where compounds like this compound are of interest [3] [4] [6].

References

Cephalochromin comparative IC50 values cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Cephalochromin IC50 Values in Cell Lines

The table below summarizes the half-maximal inhibitory concentration (IC50) values of this compound, which represents the concentration needed to inhibit 50% of cell proliferation [1] [2].

Cell Line / Cell Type Cancer Type/Origin This compound IC50 (μM) Key Experimental Context
A549 [3] [4] Non-Small Cell Lung Cancer 2.8 (at 48h) Human lung cancer cells; activity involved G0/G1 cell cycle arrest and mitochondrial disruption.
Healthy PBMCs [5] Healthy Peripheral Blood Mononuclear Cells 3.7 - 8.8 Range of IC50 values in non-cancerous cells, suggesting a potential therapeutic window.
Kasumi-1 [5] Acute Myeloid Leukemia (AML) 0.45 Partially venetoclax-resistant AML cell line.
OCI-AML3 [5] Acute Myeloid Leukemia (AML) Data point >20μM in graph Highly venetoclax-resistant AML cell line; required combination therapy for effect.
U-937 [5] Acute Myeloid Leukemia (AML) Data point >20μM in graph Partially venetoclax-resistant AML cell line.
Other AML lines (e.g., HL-60, MV4-11, etc.) [5] Acute Myeloid Leukemia (AML) Ranged from ~1 to >20 12 total AML cell lines were tested, showing variable sensitivity.

Experimental Protocol Summary

The primary data for AML cell lines was generated using the following standardized methodology [5]:

  • Cell Lines: 12 human AML cell lines (HEL, HL-60, Kasumi-1, KU812, K-562, MOLM-13, MV4-11, NB4, OCI-AML3, SET-2, THP-1, U-937).
  • Compound Treatment: Cells were treated with a graded concentration range of this compound (0.000128, 0.0064, 0.032, 0.16, 0.8, 4, and 20 μM) for 72 hours.
  • Viability Assay: Cell viability and proliferation were assessed using the MTT assay, a colorimetric method that measures the activity of mitochondrial enzymes in living cells.
  • IC50 Calculation: The IC50 values were derived from the concentration-response curves generated from the MTT assay data.
  • Additional Assays: Studies also used flow cytometry for cell cycle analysis (noting an increase in the subG1 apoptotic population) and Western blotting to detect protein markers of apoptosis (e.g., PARP1 cleavage, γH2AX) and autophagy.

Molecular Mechanisms of Action

This compound exerts its antineoplastic effects through multiple interconnected mechanisms. The diagram below illustrates the key signaling pathways and cellular processes it disrupts.

G This compound Mechanism of Action in Cancer Cells cluster_0 Apoptosis Pathway This compound This compound MitochondrialDisruption MitochondrialDisruption This compound->MitochondrialDisruption CellCycleArrest CellCycleArrest This compound->CellCycleArrest Autophagy Autophagy This compound->Autophagy DNALesions DNALesions This compound->DNALesions ROS ROS MitochondrialDisruption->ROS MMPLoss MMPLoss MitochondrialDisruption->MMPLoss Apoptosis Apoptosis Downregulation Downregulation CellCycleArrest->Downregulation Synergy Synergy Autophagy->Synergy enhances LC3II LC3II Autophagy->LC3II p62 p62 Autophagy->p62 gH2AX gH2AX DNALesions->gH2AX Venetoclax Venetoclax Synergy->Venetoclax with ROS->Apoptosis CytochromeC CytochromeC MMPLoss->CytochromeC Caspase9 Caspase9 CytochromeC->Caspase9 Caspase3 Caspase3 Caspase9->Caspase3 PARPCleavage PARPCleavage Caspase3->PARPCleavage G0G1Arrest G0G1Arrest Downregulation->G0G1Arrest MCL1 MCL1 MCL1->Synergy reduces

The diagram shows that this compound's activity is pleiotropic, inducing several pro-death pathways simultaneously [5] [3] [4]:

  • Induces Mitochondrial Apoptosis: It triggers reactive oxygen species (ROS) generation and loss of mitochondrial membrane potential, leading to cytochrome c release and activation of caspase-9 and caspase-3, resulting in apoptotic cell death.
  • Causes Cell Cycle Arrest: It downregulates key cell cycle regulators like cyclin D1, cyclin E, Cdk2, and Cdk4, leading to a halt in the G0/G1 phase.
  • Modulates Key Proteins: It reduces the expression of anti-apoptotic proteins like survivin and Bcl-xL.
  • Activates Autophagy and DNA Damage: It increases the autophagic marker LC3 II, reduces SQSTM1/p62, and increases γH2AX, a marker of DNA double-strand breaks.

Synergistic Potential with Venetoclax

A key finding is this compound's ability to overcome resistance to venetoclax, a standard-of-care BCL-2 inhibitor [5].

  • Resistance Models: In venetoclax-resistant cell lines (OCI-AML3, Kasumi-1, U-937), this compound alone showed varying efficacy but induced significant apoptosis when combined with low doses of venetoclax.
  • Proposed Mechanism: The synergy is partly attributed to this compound's ability to reduce levels of MCL-1, another anti-apoptotic protein often associated with venetoclax resistance, and its induction of autophagy.

Key Takeaways for Researchers

  • Potency Spectrum: this compound's potency is highly variable across different AML cell lines (IC50 from sub-micromolar to >20µM), highlighting the importance of profiling it across specific models of interest [5].
  • Therapeutic Window: The lower IC50 in sensitive AML lines (e.g., Kasumi-1 at 0.45µM) compared to healthy PBMCs (3.7-8.8µM) suggests a potential, albeit narrow, therapeutic window that warrants further investigation [5].
  • Overcoming Resistance: Its synergistic effect with venetoclax in resistant models positions this compound as a promising candidate for combination therapy regimens in difficult-to-treat AML [5].

References

Cephalochromin activity comparison other naphtho-γ-pyrones

Author: Smolecule Technical Support Team. Date: February 2026

Bioactivity Comparison of Naphtho-γ-pyrones

Compound Name Core Bioactivities & Potency Proposed Mechanism of Action Key Experimental Organisms/Models
Cephalochromin Anti-inflammatory: Strong inhibition of NO production (IC₅₀ = 1.5 μM) [1] Suppresses iNOS protein induction and mRNA expression [1] Murine macrophage-like cell line RAW 264.7, activated by LPS/IFN-γ [1]
Chaetochromin Anti-inflammatory: Potent inhibition of NO production (IC₅₀ = 0.8 μM) [1] Suppresses iNOS protein induction and mRNA expression [1] Murine macrophage-like cell line RAW 264.7, activated by LPS/IFN-γ [1]
Fonsecinone A Antibacterial: Most potent in its class vs. ESBL-E. coli, P. aeruginosa, E. faecalis (MICs: 4.26-17.04 μg/mL). Comparable to amikacin [2] Binds to and inhibits bacterial enoyl-acyl carrier protein reductase (FabI) [2] E. coli, ESBL-E. coli, P. aeruginosa, E. faecalis, MRSA (in vitro) [2]
Aurasperone A Antibacterial: Active against drug-resistant bacteria [2] Binds to and inhibits bacterial enoyl-acyl carrier protein reductase (FabI) [2] E. coli, ESBL-E. coli, P. aeruginosa, E. faecalis, MRSA (in vitro) [2]
Hemiustilaginoidin D (Monomer) Antibacterial & Antifungal: Inhibits pathogenic bacteria (MIC: 8-32 μg/mL); Active vs. Magnaporthe oryzae (IC₅₀: 5.21 μg/mL) [3] Information Not Specified in Sources Pathogenic bacteria; Rice false smut pathogen (Magnaporthe oryzae) [3]
Nigerasperone A Cytotoxic: Moderately active against multiple human cancer cell lines (IC₅₀: 2.37-4.12 μM) [4] [5] Information Not Specified in Sources Human cancer cell lines (PC-3M, NCI-H460, SF-268, MCF-7) [4] [5]

Detailed Experimental Protocols

For your experimental work, here are the key methodologies from the cited studies:

  • Protocol for Anti-Inflammatory Activity (NO Production) [1]

    • Cell Line & Culture: Use the murine macrophage-like cell line RAW 264.7.
    • Cell Activation: Stimulate cells with Lipopolysaccharide (LPS) and Interferon-γ (IFN-γ) to induce inflammation and iNOS expression.
    • Compound Treatment: Co-incubate cells with the test bis(naphtho-γ-pyrone) derivatives.
    • NO Measurement: Quantify nitrite concentration in the culture supernatant using the Griess reaction.
    • Mechanism Analysis: To investigate the mechanism, analyze iNOS protein levels by Western blotting and iNOS mRNA expression by Northern blotting following treatment.
  • Protocol for Antibacterial Activity (MIC Determination) [2]

    • Bacterial Strains: Use reference strains including Methicillin-resistant Staphylococcus aureus (MRSA), extended-spectrum β-lactamase (ESBL)-producing E. coli, Pseudomonas aeruginosa, and Enterococcus faecalis.
    • Compound Preparation: Purify test compounds to ≥95% purity using HPLC.
    • Assay Method: Perform minimum inhibitory concentration (MIC) assays using the serial dilution method as recommended by the National Committee for Clinical Laboratory Standards (NCCLS).
    • Target Identification: For target identification, use molecular docking-based virtual screening against a panel of bacterial enzymes, followed by FabI affinity and inhibition assays for validation.

Mechanisms of Action and Signaling Pathways

The bioactivities of these compounds are linked to specific mechanisms and pathways:

  • Antibacterial Mechanism (FabI Inhibition) [2]: Naphtho-γ-pyrones like Fonsecinone A target FabI, a key enzyme in the bacterial fatty acid synthesis pathway. The diagram below illustrates this inhibition mechanism.

G compound Naphtho-γ-pyrone (e.g., Fonsecinone A) fabi Bacterial FabI Enzyme (Enoyl-ACP reductase) compound->fabi Binds to inhibition Inhibition of Fatty Acid Synthesis fabi->inhibition Inhibits outcome Disruption of Bacterial Cell Membrane Integrity inhibition->outcome Leads to death Bacterial Cell Death outcome->death

  • Anti-inflammatory Mechanism (iNOS Suppression) [1]: this compound and chaetochromin exert effects by suppressing the inducible nitric oxide synthase (iNOS) pathway, as shown below.

G stimulus Inflammatory Stimulus (LPS / IFN-γ) signaling Pro-inflammatory Signaling Cascade stimulus->signaling inos_gene iNOS Gene Expression signaling->inos_gene inos_protein iNOS Protein Synthesis inos_gene->inos_protein no_production High NO Production inos_protein->no_production inflammation Inflammation no_production->inflammation compound This compound compound->inos_gene Suppresses compound->inos_protein Suppresses

Key Research Implications

  • For Anti-inflammatory Drug Discovery: this compound and chaetochromin are standout candidates. Their unique action of suppressing iNOS expression, rather than inhibiting the enzyme directly, offers a distinct therapeutic approach for managing inflammation [1].
  • For Antibacterial Development: Fonsecinone A demonstrates that the C-10′-C-9 linkage in dimeric naphtho-γ-pyrones is associated with the most potent antibacterial activity. This structure-activity relationship is a valuable guide for designing new antibiotics targeting the FabI enzyme [2].

References

FabI Inhibition Pathway and Triclosan Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

The diagram below illustrates the fatty acid synthesis pathway and the established mechanism of Triclosan inhibition, which involves the formation of a stable ternary complex.

G FabI Inhibition in Bacterial Fatty Acid Synthesis FabI FabI (Enoyl-ACP Reductase) AcylACP acyl-ACP (Final Product) FabI->AcylACP Normal Catalysis TernaryComplex Stable Ternary Complex (FabI · NAD⁺ · Triclosan) FabI->TernaryComplex Slow, Tight-Binding Inhibition NADplus NAD⁺ NADplus->TernaryComplex Preferential Binding Triclosan Triclosan Triclosan->TernaryComplex Preferential Binding EnoylACP enoyl-ACP EnoylACP->FabI Binds to E-NAD⁺ form Invisible TernaryComplex->Invisible Invisible->AcylACP Pathway Blocked

This mechanism is characterized as a slow, tight-binding inhibition process [1] [2]. Triclosan preferentially binds to the FabI enzyme that is already complexed with NAD⁺ (the E·NAD⁺ form), forming a stable, non-covalent ternary complex (FabI·NAD⁺·Triclosan) that severely impedes the enzyme's function [1].

Quantitative Inhibition Data for Triclosan

The table below summarizes key kinetic parameters for Triclosan's inhibition of FabI enzymes from different organisms.

Organism Enzyme Form Inhibition Constant (Kᵢ) Inhibition Model Citation
Escherichia coli Wild-type E·NAD⁺ 23 pM Tight-binding, preferential to E·NAD⁺ [1]
Escherichia coli Mutant G93V E·NAD⁺ 0.2 µM ~10,000-fold reduced affinity [1]
Escherichia coli Mutant M159T E·NAD⁺ 4 nM ~170-fold reduced affinity [1]
Plasmodium falciparum Wild-type Overall Kᵢ*: 96 pM Slow-tight-binding (two-step) [2]

Experimental Protocols for FabI Inhibition Studies

The methodologies below are commonly used to generate the quantitative data for FabI inhibitors like Triclosan.

Steady-State Kinetics and Inhibition Constant (Kᵢ) Determination

This protocol is used to characterize the potency and mechanism of inhibition [1] [2].

  • Enzyme Assay: The activity of purified FabI enzyme is typically measured by monitoring the oxidation of NADH to NAD⁺ spectrophotometrically (e.g., by absorbance at 340 nm). The reaction mixture contains buffer (e.g., Tris/HCl, pH 7.4), NaCl, NADH, and the enoyl substrate (e.g., crotonoyl-CoA).
  • Dixon Plot Analysis: Initial rates of the reaction are measured at various concentrations of the inhibitor (Triclosan) and the substrate. The data are plotted as the reciprocal of the velocity (1/v) against the inhibitor concentration ([I]) at fixed substrate levels. The x-intercept of this plot provides an estimate of the -Kᵢ.
  • Progress Curve Analysis for Slow-Tight-Binding Inhibition: For inhibitors that exhibit time-dependent effects, the product formation is monitored over a longer time course at different inhibitor concentrations. The progress curves are fitted to equations derived for slow-tight-binding mechanisms to determine the individual rate constants for the association (formation of EI) and dissociation (breakdown of EI) of the enzyme-inhibitor complex, as well as the overall inhibition constant (Kᵢ*) [2].
Molecular Docking and Dynamics Simulations

These in silico techniques help visualize and predict the interaction between an inhibitor and the FabI enzyme at the atomic level [3].

  • Protein Preparation: The 3D crystal structure of FabI (e.g., from PDB) is prepared by adding hydrogen atoms, assigning partial charges, and removing water molecules.
  • Ligand Preparation: The 3D structure of the inhibitor is energy-minimized using an appropriate force field.
  • Docking Simulation: The ligand is docked into the active site of the enzyme using software like CDOCKER [3] [4]. The output provides predicted binding poses and interaction energies (e.g., CDOCKER energy).
  • Molecular Dynamics (MD): The stability of the docked protein-ligand complex is assessed by running MD simulations. The complex is solvated in a water box and simulated for a defined period (e.g., nanoseconds). Metrics like Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) of the protein backbone and ligand atoms are analyzed to evaluate the stability of the binding interaction over time [3].

Guidance for Cephalochromin Research

Based on the established protocols for studying FabI inhibitors, here is a potential path forward for your research on this compound:

  • Source Comparative Data: You can apply the steady-state kinetics protocol to determine this compound's Kᵢ value against FabI. Running these experiments in parallel with Triclosan under identical conditions will allow for a direct, objective comparison of their inhibitory potency.
  • Elucidate the Mechanism: Use molecular docking to generate a model of this compound bound to FabI. This can predict whether it binds to the same active site as Triclosan (the E·NAD⁺ complex) or a different region. Progress curve analysis will reveal if it is also a slow-tight-binding inhibitor.
  • Assess Resistance Potential: Following the examples in the search results [1] [5], you could test this compound against bacterial strains expressing mutant FabI enzymes (e.g., G93V). If it remains effective, it might have a lower propensity for inducing resistance compared to Triclosan.

References

Cephalochromin synergy assays combination therapies

Author: Smolecule Technical Support Team. Date: February 2026

Cephalochromin Experimental Data Summary

Aspect Details
Study Context Acute Myeloid Leukemia (AML), particularly in venetoclax-resistant models [1]
Tested Cell Lines 12 AML cell lines (e.g., HEL, HL-60, Kasumi-1, MOLM-13, OCI-AML3, etc.) [1]
This compound IC₅₀ Ranged from 0.45 to >20 µM across the 12 cell lines [1]
Key Combination This compound + Venetoclax (a BCL-2 inhibitor) [1]
Synergistic Outcome Induced apoptosis in >95% of cells in venetoclax-resistant OCI-AML3 cells at low concentrations of both drugs [1]
Proposed Mechanisms Induction of DNA damage (increased γH2AX), reduction of MCL-1 protein, and induction of autophagy [1]

Experimental Protocols and Methodologies

The core data comes from a 2023 study that characterized the cellular and molecular effects of this compound. Here are the detailed methodologies for the key experiments cited in the table.

Cytotoxicity Assessment (MTT Assay)
  • Purpose: To determine the concentration of a drug that kills 50% of the cells (IC₅₀).
  • Method: Cells are treated with graded concentrations of the drug for a set period (72 hours). MTT, a yellow tetrazolium salt, is added to the cells. Living mitochondria in viable cells convert MTT into purple formazan crystals. The amount of formazan produced, measured by its absorbance, is directly proportional to the number of viable cells [1].
Drug Synergy Checkerboard Assay
  • Purpose: To systematically evaluate the interaction between two drugs (e.g., this compound and venetoclax).
  • Method: Cells are treated with a matrix of serial dilutions of both drugs, alone and in combination. After incubation, cell viability is measured (e.g., with MTT or resazurin). The data is then analyzed using models like Zero Interaction Potency (ZIP), Bliss Independence, or Highest Single Agent (HSA) to calculate a synergy score. A positive score indicates synergy [1] [2].
Apoptosis Analysis (Cell Cycle and Flow Cytometry)
  • Purpose: To quantify the percentage of cells undergoing programmed cell death (apoptosis).
  • Method: Treated cells are stained with a DNA-binding dye like propidium iodide and analyzed by flow cytometry. Apoptotic cells, with fragmented DNA, appear as a sub-G1 population. An increase in this population indicates apoptosis [1].
Molecular Mechanism Analysis (Western Blotting)
  • Purpose: To detect changes in specific proteins that indicate the mechanism of drug action.
  • Method: Proteins are extracted from treated cells, separated by size, and transferred to a membrane. The membrane is probed with antibodies against specific proteins. In the this compound study, the following were detected:
    • Cleaved PARP1: A definitive marker of apoptosis [1].
    • γH2AX: A marker of DNA double-strand breaks, indicating DNA damage [1].
    • MCL-1 and SQSTM1/p62: Changes in these proteins suggest effects on cell survival pathways and autophagy, respectively [1].

Proposed Signaling Pathways

The study suggests this compound acts through multiple mechanisms. The diagram below illustrates this proposed multi-target action.

G cluster_primary Primary Cellular Effects cluster_signaling Downstream Signaling Consequences cluster_outcome Functional Outcome This compound This compound DNA_Damage DNA Damage (↑ γH2AX) This compound->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Damage This compound->Mitochondrial_Dysfunction Autophagy_Induction Autophagy Induction (↓ p62/SQSTM1) This compound->Autophagy_Induction Apoptosis Apoptosis Activation (↑ Cleaved PARP, ↑ Sub-G1 population) DNA_Damage->Apoptosis Mitochondrial_Dysfunction->Apoptosis MCL1_Downregulation MCL-1 Downregulation Autophagy_Induction->MCL1_Downregulation In specific cell lines Growth_Inhibition Inhibition of Cell Proliferation & Survival Apoptosis->Growth_Inhibition Venetoclax_Synergy Overcomes Venetoclax Resistance MCL1_Downregulation->Venetoclax_Synergy e.g., Kasumi-1 Venetoclax_Synergy->Growth_Inhibition

Interpretation and Research Gaps

While the data is promising, it is important to consider its context for your comparison guide:

  • Current Data Limitation: The evidence for this compound's synergistic potential comes from a single preclinical study. True comparison with other alternatives would require multiple studies on the same compound, which the current literature lacks [1].
  • Therapeutic Window: The study reported that this compound's IC₅₀ in healthy peripheral blood mononuclear cells (3.7-8.8 µM) was higher than in some sensitive AML cell lines, suggesting a potentially favorable therapeutic window. However, this requires further validation [1].
  • Research Opportunity: The significant synergy observed in venetoclax-resistant models positions this compound as a promising candidate for overcoming drug resistance in AML. This is a critical area for future investigation [1].

References

Cephalochromin comparative metabolomics co-culture

Author: Smolecule Technical Support Team. Date: February 2026

Cephalochromin Properties & Bioactivity

Property / Aspect Description / Value
Compound Type Bis-naphtho-γ-pyrone type mycotoxin [1] [2]
Production Context Specifically enhanced in the co-culture of Plenodomus influorescens and Pyrenochaeta nobilis [1] [2]
Anti-Phytopathogenic Activity (IC₅₀)
Xanthomonas campestris (bacterium) 0.9 µg/mL [1] [2]
Phytophthora infestans (oomycete) 1.7 µg/mL [1] [2]

Experimental Workflow for Discovery

The discovery of this compound followed a targeted co-culture strategy based on comparative metabolomics and bioactivity screening. The diagram below outlines the key steps in this workflow.

start Start: 8 Marine Sediment-Derived Fungi step1 1. Classify Fungi as 'Strong' or 'Weak' based on anti-phytopathogenic activity start->step1 step2 2. Systematic Co-cultivation (Strong/Strong, Weak/Weak, Strong/Weak) step1->step2 step3 3. Extract & Analyze - LC-HRMS Metabolite Profiling - Anti-phytopathogenic Bioassay step2->step3 step4 4. Prioritize Co-culture Pair Based on enhanced bioactivity & significantly different metabolite profile step3->step4 step5 5. Large-Scale Cultivation of prioritized co-culture step4->step5 step6 6. Metabolite Isolation & Identification Fractionation & NMR/HRMS structure elucidation step5->step6 end End: Identification of this compound and other induced metabolites step6->end

Detailed Experimental Protocols

For researchers seeking to replicate or adapt these methods, here is a detailed breakdown of the key experimental procedures cited.

Fungal Co-cultivation on Solid Media
  • Strains Used: Eight marine sediment-derived fungi, including the final prioritized pair: Plenodomus influorescens (classified as "strong") and Pyrenochaeta nobilis (classified as "weak") [1] [2].
  • Culture Medium: Potato Dextrose Agar (PDA) [1] [2] [3].
  • Inoculation: Fungal plugs (2 mm) from pre-cultures were placed on opposite sides of the Petri dish [3].
  • Incubation: Cultures were grown in the dark at 21°C for 21 days [1] [2].
Metabolite Extraction from Solid Agar
  • Extraction Solvent: Ethyl acetate (EtOAc) [1] [2].
  • Procedure: The entire agar culture (both mycelia and agar) was cut into small pieces and soaked in ethyl acetate. The solvent was then decanted and evaporated under vacuum to obtain the crude extract [1].
Comparative Metabolomics & Molecular Networking
  • Analytical Instrumentation: Ultra-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UPLC-QToF-HRMS/MS) [4].
  • Data Processing: LC-MS data from mono- and co-cultures were processed and analyzed using molecular networking on the Global Natural Products Social Molecular Networking (GNPS) platform. This technique clusters MS/MS spectra based on similarity, visually highlighting metabolites that are unique to or upregulated in the co-culture [1] [4].
Bioactivity-Guided Fractionation
  • Anti-phytopathogenic Assay: Crude extracts and fractions were tested for growth inhibition against a panel of phytopathogens, including the bacterium Xanthomonas campestris and the oomycete Phytophthora infestans [1] [2].
  • Isolation: The crude extract from the large-scale co-culture was fractionated using chromatographic techniques (e.g., HPLC). The fraction showing the most potent activity was further purified to isolate the active compound, this compound [1] [2].
  • Structure Elucidation: The structure of this compound was determined by interpreting data from Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and optical rotation ([α]D) analysis [1] [2].

The key advantage of this methodology is its systematic nature. By pre-screening individual fungi and strategically pairing "strong" and "weak" performers, researchers can efficiently prioritize co-cultures that are most likely to produce novel or induced bioactive metabolites [1] [2].

References

Cephalochromin potency comparison phytopathogen control

Author: Smolecule Technical Support Team. Date: February 2026

Cephalochromin at a Glance

This compound is a natural product with reported antibacterial activity. The key mechanism identified in the literature is its inhibition of the bacterial enzyme FabI (enoyl-acyl carrier protein reductase), which is a key target in the bacterial fatty acid biosynthesis pathway [1].

The quantitative data available from the search results is summarized in the table below.

Property Description / Value
Molecular Formula C₂₈H₂₂O₁₀ [2] [1]
Molecular Weight 518.47 g/mol [2] [1]
Reported Mechanism Inhibits bacterial fatty acid synthase (FabI) [1]
Reported Activity (IC₅₀) FabI of S. aureus: 1.9 μM; FabI of E. coli: 1.8 μM [1]
Reported Activity (MIC) Against methicillin/quinolone-resistant S. aureus: 2-8 μg/mL [1]

Framework for a Comparative Guide

For a comprehensive comparison guide, researchers typically evaluate multiple aspects. The following diagram outlines a standard experimental workflow for generating the necessary comparative data.

G cluster_1 Key Comparative Metrics Start Start: Identify Candidate Agents P1 In Vitro Potency Assays Start->P1 P2 Mechanism of Action Studies P1->P2 M1 Minimum Inhibitory Concentration (MIC) P1->M1 M2 Half-maximal Inhibitory Concentration (IC₅₀) P1->M2 M3 Spectrum of Activity P1->M3 P3 In Vivo Efficacy Trials P2->P3 P2->M2 P4 Safety & Environmental Profile P3->P4 End Integrated Comparative Analysis P4->End M4 Cytotoxicity / Selectivity Index P4->M4

Here is a breakdown of what data would be needed for each stage of the workflow:

In Vitro Potency and Spectrum
  • Quantitative Data: You would need to gather Minimum Inhibitory Concentration (MIC) values for this compound and other agents against a standardized panel of phytopathogenic bacteria and fungi. For a sense of scale, one review suggests that for purified plant-derived compounds, a bacterial MIC ≤ 64 µg/mL is considered promising [3] [4] [5].
  • Comparative Agents: These could include other natural products, standard synthetic fungicides/bactericides, and biological control agents like specific bacteriophages (viruses that infect bacteria) [6] or beneficial microorganisms.
Mechanism of Action
  • Beyond FabI inhibition, it would be important to investigate if this compound has other cellular targets. For comparison, other strategies target pathways like:
    • TOR Signalling Pathway: An evolutionarily conserved pathway crucial for fungal growth and pathogenicity; its inhibition is a promising green strategy [7].
    • Plant Immune Priming: Some nanomaterials and biocontrol agents work by activating the plant's own immune defenses, such as Systemic Acquired Resistance (SAR) [8].
Experimental Protocols
  • Standard protocols for assessing anti-phytopathogen activity include broth microdilution for determining MICs and the agar diffusion assay to visualize zones of inhibition [3] [4]. Studies should specify details like solvent used, incubation time, and temperature.

References

Cephalochromin structure-activity relationship derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activities of Cephalochromin and Derivatives

The table below summarizes the key experimental findings for this compound and its recently identified derivatives. "Prenylthis compound A" and "B" are new analogues, with the core structural change being the addition of a prenyl group [1].

Compound Name Core Structural Modification Biological Activity & Experimental Model Key Quantitative Data (IC50/Effect)
This compound Naphthpyranone homodimer with axial and central chirality [2] Anticancer (A549 human non-small-cell lung cancer cells) [3] IC50: 2.8 μM (48-hour treatment) [3]
α-Glucosidase Inhibition (In vitro assay) [1] Shows inhibitory activity (specific quantitative data not available in provided results) [1]
Prenylthis compound A Prenylated derivative of this compound [1] α-Glucosidase Inhibition (In vitro assay) [1] Shows inhibitory activity (specific quantitative data not available in provided results) [1]
Prenylthis compound B Prenylated derivative of this compound [1] α-Glucosidase Inhibition (In vitro assay) [1] Shows inhibitory activity (specific quantitative data not available in provided results) [1]

Structural Features and Proposed Activity Relationships

The complex structure of this compound presents multiple potential sites for SAR exploration.

  • Core Chirality: this compound is a homodimeric naphthpyranone that possesses both axial chirality (due to hindered rotation around the biaryl axis) and central chirality (at the C-2 and C-2' positions of the pyranone rings). Studies indicate that its electronic circular dichroism (ECD) spectra are dominated by axial chirality, while vibrational circular dichroism (VCD) is required to determine the absolute configuration of all chiral elements [2].
  • Prenylation as a Key Modification: The isolation of prenylated derivatives (Prenylthis compound A and B) confirms that the this compound structure can tolerate bulkier hydrophobic groups. In other natural products, prenylation is often associated with enhanced biological activity and improved membrane permeability due to increased hydrophobicity, a key factor in drug design according to Lipinski's Rule of Five [4]. This suggests a promising avenue for creating more potent analogues.

Experimental Protocols from Key Studies

Here are the methodologies used to generate the key data in the table above.

Anticancer Activity & Apoptosis Mechanism (this compound in A549 Cells) [3]:

  • Cell Culture: Human non-small-cell lung cancer A549 cells are maintained in standard culture medium.
  • Treatment & Viability Assay: Cells are treated with varying concentrations of this compound for set durations (e.g., 48 hours). Cell viability is measured using assays like MTT to determine the IC50 value.
  • Cell Cycle Analysis: Treated cells are stained with propidium iodide and analyzed by flow cytometry to determine DNA content and cell cycle phase distribution.
  • Apoptosis Assay: The hypodiploid sub-G1 population, indicative of apoptosis, is quantified via flow cytometry.
  • Measurement of Mitochondrial Disruption:
    • Reactive Oxygen Species (ROS): Cells are stained with DCFH-DA dye, and ROS generation is measured by flow cytometry.
    • Mitochondrial Membrane Potential (MMP): Cells are stained with JC-1 or similar dyes; loss of MMP is detected as a fluorescence shift.
  • Western Blot Analysis: Protein extracts from treated cells are analyzed to detect changes in levels of key proteins (e.g., cyclins, Cdks, Bcl-xL, survivin, caspase cleavage, LC3 II).

α-Glucosidase Inhibitory Activity Assay [1]:

  • Reaction Mixture: A standard in vitro assay is set up containing the enzyme α-glucosidase in a buffer solution (e.g., phosphate buffer, pH 6.8).
  • Compound Incubation: The test compound (this compound or its derivative) is added to the reaction mixture and pre-incubated.
  • Reaction Initiation: A substrate, such as p-nitrophenyl-α-D-glucopyranoside (PNPG), is added to initiate the enzymatic reaction.
  • Reaction Termination & Measurement: The reaction is stopped after a fixed time using an alkaline solution (e.g., Na2CO3). The amount of p-nitrophenol released from the substrate is measured spectrophotometrically, and the inhibitory activity of the compound is calculated.

This compound-Induced Apoptosis Pathway

The following diagram illustrates the mechanism by which this compound triggers programmed cell death in A549 lung cancer cells, as detailed in the experimental study [3].

G cluster_palette Color Palette (For Reference) C1 C2 C3 C4 C5 C6 C7 C8 Start This compound Treatment Arrest G0/G1 Phase Cell Cycle Arrest Start->Arrest Autophagy LC3-II Accumulation (Induces Autophagy) Start->Autophagy MotoDisrupt MotoDisrupt Start->MotoDisrupt Mito Mitochondrial Disruption ROS ROS Generation Mito->ROS MMP Loss of Membrane Potential (MMP) Mito->MMP Downreg Down-regulation of Bcl-xL & Survivin Mito->Downreg Caspase Caspase-8, -9, -3 Activation Downreg->Caspase PARP Cleavage of PARP Protein Caspase->PARP Apoptosis Apoptotic Cell Death PARP->Apoptosis

This compound triggers mitochondrial disruption and cell cycle arrest, leading to apoptosis and autophagy in A549 cells [3].

Research Gaps and Future Directions

The current data is promising but incomplete for establishing a robust SAR. Key areas for future research include:

  • Quantitative Comparison: Determining and directly comparing the IC50 values for α-glucosidase inhibition across this compound and its prenylated derivatives is crucial [1].
  • Exploring Chirality: Investigating how the absolute configuration at both the axial and central chiral elements affects biological activity could reveal highly specific drug-target interactions [2].
  • Synergistic Effects: Exploring whether the observed induction of autophagy works in concert with or counteracts the apoptotic signal could be important for therapeutic applications [3].

References

×

XLogP3

4.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

518.12129689 Da

Monoisotopic Mass

518.12129689 Da

Heavy Atom Count

38

Dates

Last modified: 04-14-2024

Explore Compound Types